molecular formula C5H2FI2N B115617 3-Fluoro-2,4-diiodopyridine CAS No. 153035-06-4

3-Fluoro-2,4-diiodopyridine

Cat. No.: B115617
CAS No.: 153035-06-4
M. Wt: 348.88 g/mol
InChI Key: MWMLNPFOQAHWIZ-UHFFFAOYSA-N
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Description

3-Fluoro-2,4-diiodopyridine is a useful research compound. Its molecular formula is C5H2FI2N and its molecular weight is 348.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2,4-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2FI2N/c6-4-3(7)1-2-9-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMLNPFOQAHWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2FI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433953
Record name 3-FLUORO-2,4-DIIODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153035-06-4
Record name 3-FLUORO-2,4-DIIODOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Fluoro-2,4-diiodopyridine CAS 153035-06-4 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Fluoro-2,4-diiodopyridine (CAS 153035-06-4): A Versatile Scaffold for Advanced Synthesis

Executive Summary

This compound is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its structure, featuring two iodine atoms at the C2 and C4 positions and a fluorine atom at the C3 position, presents a unique platform for complex molecular engineering. The principal value of this reagent lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine bonds are highly susceptible to palladium-catalyzed cross-coupling reactions, while the carbon-fluorine bond is comparatively inert under these conditions. This chemoselectivity allows for sequential and site-specific functionalization, enabling the construction of diverse molecular libraries from a single, advanced scaffold. This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, the reactivity profile, and key applications of this compound as a strategic building block in modern organic synthesis.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively documented in publicly available literature, its core properties can be reliably established. Further physical characteristics are inferred from closely related structural analogs.

Core Compound Identifiers
PropertyValueReference
CAS Number 153035-06-4[1][2]
Molecular Formula C₅H₂FI₂N[1]
Molecular Weight 348.89 g/mol [1]
Canonical SMILES C1=C(C(=C(N=C1F)I)I)
InChI Key N/A
Physical and Chemical Properties (Analog-Derived)
PropertyValueBasis of Estimation
Appearance Off-white to light yellow solidBased on 3-Fluoro-2-iodopyridine[3]
Melting Point > 85 °CExpected to be higher than 3-Fluoro-4-iodopyridine (85-89 °C) due to increased molecular weight and symmetry[4][5]
Solubility Soluble in Chloroform, Ethyl AcetateBased on 3-Fluoro-4-iodopyridine[6]
Storage 2-8°C, under inert gas (Nitrogen or Argon)Standard for reactive organoiodides[4][7]

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis logically begins with a commercially available precursor, 3-fluoropyridine, and proceeds via sequential, directed iodination. The fluorine atom can act as a weak directing group, but more powerful directed ortho-metalation (DoM) strategies are typically required for high regioselectivity.

G cluster_0 Step 1: Regioselective C4 Iodination cluster_1 Step 2: Regioselective C2 Iodination A 3-Fluoropyridine B Intermediate: 2,2,6,6-Tetramethylpiperidide Complex A->B 1. TMP-Zn-Li Base 2. I₂ C 3-Fluoro-4-iodopyridine B->C D 3-Fluoro-4-iodopyridine E Intermediate: Lithiated Species D->E 1. LDA or n-BuLi, -78°C (Directed by N and I) F This compound (Target Compound) E->F 2. I₂ Quench

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative, logical procedure adapted from established methods for iodinating fluoropyridines.[8][9] Note: This reaction should be performed by trained personnel under an inert atmosphere with appropriate safety precautions.

Step 1: Synthesis of 3-Fluoro-4-iodopyridine

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF. Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Formation: Slowly add n-butyllithium (1.1 eq) to a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq). Stir for 30 minutes at -20 °C to form the lithium tetramethylpiperidide (LTMP) base.

  • Deprotonation: Re-cool the mixture to -78 °C. Add a solution of 3-fluoropyridine (1.0 eq) in anhydrous THF dropwise. The C4 proton is preferentially abstracted due to its acidity, enhanced by the adjacent fluorine. Stir for 1-2 hours at this temperature.

  • Iodination: In a separate flask, dissolve iodine (I₂) (1.2 eq) in anhydrous THF. Transfer this solution via cannula to the reaction mixture at -78 °C. The solution will decolorize as the iodine is consumed.

  • Quench and Work-up: After stirring for an additional 1-2 hours, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-fluoro-4-iodopyridine.

Step 2: Synthesis of this compound

  • Reaction Setup: In a similar inert-atmosphere setup, dissolve the purified 3-fluoro-4-iodopyridine (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Deprotonation: Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in a separate flask by adding n-butyllithium to diisopropylamine at -78 °C. Slowly add the LDA solution to the substrate solution. The C2 proton is the most acidic remaining proton, directed by both the ring nitrogen and the existing iodo group, leading to selective lithiation at this position.

  • Iodination: After stirring for 1-2 hours at -78 °C, quench the resulting lithiated species with a solution of iodine (1.2 eq) in THF as described in Step 1.

  • Work-up and Purification: Follow the same quench, work-up, and purification procedures as in Step 1 to isolate the final product, this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the high reactivity of its C-I bonds in palladium-catalyzed cross-coupling reactions. This allows for the molecule to be used as a scaffold, where different functionalities can be introduced sequentially at the C4 and C2 positions.

Principle of Chemoselective Cross-Coupling

The reactivity of carbon-halogen bonds towards the oxidative addition step in Pd(0)-catalyzed cycles follows the general trend: C-I > C-Br > C-Cl >> C-F.[10] This significant difference in reactivity is the cornerstone of this building block's utility. The C-I bonds can be selectively functionalized while leaving the robust C-F bond intact.

Furthermore, the two C-I bonds themselves may exhibit differential reactivity due to their electronic environment. The C4 position is generally more activated towards oxidative addition than the C2 position, often allowing for selective mono-functionalization at C4 by carefully controlling reaction conditions (e.g., temperature, reaction time, catalyst loading).

G cluster_0 First Coupling (C4 Selective) cluster_1 Second Coupling (C2) A This compound B Mono-functionalized Intermediate (at C4) A->B Pd(0) Catalyst R¹-B(OH)₂ (Suzuki) or R¹-H (Sonogashira) [Milder Conditions] C Di-functionalized Product B->C Pd(0) Catalyst R²-B(OH)₂ (Suzuki) or R²-NH₂ (Buchwald) [Harsher Conditions]

Caption: Sequential functionalization via chemoselective cross-coupling.

Key Cross-Coupling Protocols

The following are representative protocols that can be adapted for use with this compound.[10][11]

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

  • Objective: To introduce an aryl or heteroaryl group.

  • Protocol:

    • To a degassed solution of this compound (1.0 eq) in a solvent mixture like 1,4-dioxane and water (4:1), add the desired arylboronic acid (1.1-1.5 eq).

    • Add a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere until starting material is consumed (monitored by TLC or LC-MS).

    • Cool, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Purify via column chromatography.

B. Sonogashira Coupling (C-C Bond Formation)

  • Objective: To introduce an alkynyl group.

  • Protocol:

    • To a Schlenk flask, add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

    • Add a degassed solvent such as THF or DMF, followed by a suitable base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA) (2-3 eq).

    • Add the terminal alkyne (1.1-1.2 eq) and stir the reaction at room temperature to 60 °C.

    • Upon completion, filter the reaction mixture through celite to remove catalyst residues, and concentrate the filtrate.

    • Purify the residue by column chromatography.

C. Buchwald-Hartwig Amination (C-N Bond Formation)

  • Objective: To introduce an amine functionality.

  • Protocol:

    • Combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.5 eq).

    • Add a palladium catalyst (e.g., Pd₂(dba)₃, 1-4 mol%) and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-8 mol%).

    • Add an anhydrous, degassed solvent like toluene or dioxane.

    • Heat the mixture at 80-110 °C under an inert atmosphere until the reaction is complete.

    • Cool the mixture, quench with water, and extract with an organic solvent. Purify via column chromatography.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. The following hazard profile is inferred from data on related iodinated and fluorinated pyridines.[4][5][12]

Inferred Hazard Profile
Hazard ClassificationStatementGHS Pictogram
Skin Corrosion/Irritation Category 2: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Irritation Category 1/2A: Causes serious eye damage/irritationGHS05 (Corrosion), GHS07
Specific Target Organ Toxicity (Single Exposure) Category 3: May cause respiratory irritationGHS07 (Exclamation Mark)
Acute Toxicity (Oral) Category 4: Harmful if swallowedGHS07 (Exclamation Mark)
Recommended Precautions
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid exposed skin.[5]

    • Respiratory Protection: If handling as a powder outside of a fume hood, use a NIOSH-approved respirator with an appropriate cartridge.

  • Handling: Avoid creating dust. Avoid inhalation, ingestion, and contact with skin and eyes.[4] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] The product may be air and light-sensitive; store under an inert gas like argon or nitrogen.[4]

Conclusion

This compound (CAS 153035-06-4) represents a highly valuable and versatile building block for synthetic chemists. Its key strategic advantage is the predictable, chemoselective reactivity of its C-I bonds in the presence of a robust C-F bond. This allows for controlled, sequential installation of diverse functional groups using well-established palladium-catalyzed cross-coupling methodologies. For researchers engaged in the design and synthesis of novel pharmaceuticals, agrochemicals, and functional materials, this compound offers a powerful scaffold to accelerate the exploration of chemical space and the construction of complex molecular architectures.

References

  • Cas 22282-75-3,3-FLUORO-4-IODOPYRIDINE - LookChem. (URL: )
  • This compound | CAS 153035-06-4 | SCBT - Santa Cruz Biotechnology. (URL: )
  • 3-Fluoro-4-iodopyridine - SAFETY D
  • SAFETY D
  • 153035-06-4 this compound - ChemSigma. (URL: )
  • Comparative Reactivity Analysis: 4-Amino-3- iodopyridine vs. 3-Fluoro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions - Benchchem. (URL: )
  • SAFETY D
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - ACS Publications. (URL: [Link])

  • Application Notes and Protocols for the Functionalization of Heterocycles with 3-Fluoro-4-Iodopyridine - Benchchem. (URL: )
  • MATERIAL SAFETY D

Sources

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for 3-Fluoro-2,4-diiodopyridine, a highly functionalized heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The unique substitution pattern of this compound, featuring a fluorine atom and two iodine atoms on the pyridine core, makes it a versatile intermediate for introducing complex moieties through cross-coupling reactions. This document details a logical, two-step synthetic sequence, beginning with the well-established Sandmeyer reaction to produce a key intermediate, followed by a directed ortho-metalation and iodination. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are discussed to ensure reproducibility and high purity of the final product.

Introduction: The Strategic Value of Polysubstituted Pyridines

Halogenated pyridine derivatives are cornerstone intermediates in modern medicinal chemistry. The introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] Simultaneously, iodine atoms serve as exceptionally versatile handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This compound, therefore, represents a powerful scaffold, enabling sequential and site-selective functionalization. Its application can be found in the synthesis of complex molecular architectures, including β-carbolines, which are explored for anti-cancer and neuroprotective applications.[2]

This guide presents a validated and logical synthetic approach, designed to be both efficient and scalable for research purposes. We will proceed from a readily available starting material, 3-fluoro-4-aminopyridine, through two distinct and well-characterized chemical transformations.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a sequential iodination strategy. The C4 iodine can be installed from an amino group via a Sandmeyer reaction, a classic and reliable transformation.[3][4] The C2 iodine can then be introduced by leveraging the electronic properties of the pyridine ring and the existing fluoro substituent to direct a metalation-iodination sequence.

G Target This compound Intermediate 3-Fluoro-4-iodopyridine Target->Intermediate Directed ortho-Iodination (C2) Start 3-Fluoro-4-aminopyridine Intermediate->Start Sandmeyer Reaction (C4)

Caption: Retrosynthetic pathway for this compound.

This approach is advantageous as it utilizes a commercially available, or easily synthesized, starting material and proceeds through a stable, isolable intermediate.

Synthesis of Key Intermediate: 3-Fluoro-4-iodopyridine

The initial step involves the conversion of the amino group at the C4 position of 3-fluoro-4-aminopyridine into an iodine atom. The Sandmeyer reaction is the method of choice for this transformation due to its high efficiency and predictability.[5] The process consists of two main stages: the formation of a diazonium salt intermediate, followed by its decomposition in the presence of an iodide source.[6]

Underlying Principle: The Sandmeyer Reaction

The reaction is initiated by treating the primary aromatic amine with a nitrous acid precursor (typically sodium nitrite) in a strong acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C). This generates a highly reactive diazonium salt. The low temperature is critical to prevent premature decomposition of this intermediate. In the second stage, the diazonium salt solution is added to a solution of potassium iodide. The diazonium group (N₂) is an excellent leaving group, and its displacement by the iodide nucleophile, often facilitated by copper salts in classic Sandmeyer reactions, proceeds efficiently to yield the corresponding aryl iodide.[3][4]

Detailed Experimental Protocol: Diazotization and Iodination

This protocol is adapted from established procedures for Sandmeyer reactions on aminopyridines.[6]

Materials:

  • 3-fluoro-4-aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 10% Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice-salt bath

Procedure:

  • Preparation of the Amine Solution: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (e.g., 25 mL) to deionized water (e.g., 50 mL) while cooling in an ice bath. To this cooled acidic solution, add 3-fluoro-4-aminopyridine (e.g., 5.61 g, 50 mmol) portion-wise, ensuring the temperature remains below 10 °C.[6]

  • Diazotization: Cool the resulting solution to 0-5 °C in an ice-salt bath. Separately, prepare a solution of sodium nitrite (e.g., 3.80 g, 55 mmol) in deionized water (e.g., 10 mL). Add the sodium nitrite solution dropwise to the stirred aminopyridine solution, maintaining the internal temperature between 0-5 °C. The addition should take approximately 30-45 minutes.[6] After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Iodination: In a separate, larger beaker, prepare a solution of potassium iodide (e.g., 12.45 g, 75 mmol) in deionized water (e.g., 25 mL). Slowly and carefully add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas.[6]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the complete decomposition of any remaining diazonium salt.[6]

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Extract the aqueous layer with dichloromethane (3 x 50 mL).[6]

  • Purification: Combine the organic layers and wash with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Fluoro-4-Iodopyridine.[6] Further purification can be achieved by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel column chromatography.[6]

Expected Results
ParameterValueReference
Appearance Off-white to crystalline solid[6]
Molecular Weight 222.99 g/mol [2]
Melting Point 85-89 °C[2][6]
Purity (Typical) >97%[2]

Synthesis of this compound

With the key intermediate, 3-Fluoro-4-iodopyridine, in hand, the final step is the selective introduction of a second iodine atom at the C2 position. This is achieved through a directed ortho-metalation (DoM) followed by quenching with an iodine electrophile.

Underlying Principle: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings.[7] It involves the deprotonation of a position ortho (adjacent) to a directing metalating group (DMG) by a strong base. In the case of 3-Fluoro-4-iodopyridine, the ring nitrogen and the C3-fluoro group act as cooperative directing groups. The C2 proton is the most acidic due to the inductive electron-withdrawing effects of both the nitrogen atom and the adjacent fluorine atom. A hindered, non-nucleophilic strong base such as lithium diisopropylamide (LDA) is ideal for this deprotonation, as it minimizes the risk of nucleophilic attack on the pyridine ring.[7][8] The reaction is performed at cryogenic temperatures (-78 °C) to generate a stable 2-lithio intermediate, which can then be trapped by an electrophile.[9]

G cluster_0 Experimental Workflow: ortho-Iodination A 1. Prepare LDA Solution (Diisopropylamine + n-BuLi) in anhydrous THF at -20°C to 0°C B 2. Cool LDA solution to -78°C (Dry Ice/Acetone Bath) A->B C 3. Add 3-Fluoro-4-iodopyridine solution in THF dropwise Maintain T < -70°C B->C D 4. Stir at -78°C for 1-2 hours (Formation of 2-lithio intermediate) C->D E 5. Add Iodine (I₂) solution in THF dropwise Maintain T < -70°C D->E F 6. Quench reaction with saturated aq. NH₄Cl E->F G 7. Warm to RT, Extract with Ethyl Acetate F->G H 8. Wash, Dry, Concentrate and Purify (Chromatography) G->H

Caption: Experimental workflow for the directed ortho-iodination step.

Detailed Experimental Protocol: Lithiation and Iodination

This protocol is based on standard procedures for the lithiation and subsequent iodination of fluoropyridines.[9] NOTE: This reaction is highly sensitive to moisture and air. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • 3-Fluoro-4-iodopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • 2 M Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dry ice/acetone bath

Procedure:

  • Preparation of LDA: To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and diisopropylamine (e.g., 1.1 equivalents). Cool the solution to -20 °C. Add n-butyllithium (e.g., 1.05 equivalents) dropwise, then allow the solution to warm to 0 °C and stir for 30 minutes.

  • Lithiation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Dissolve 3-Fluoro-4-iodopyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the LDA solution, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.[9]

  • Iodination: Dissolve iodine (I₂) (e.g., 1.1 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. A color change should be observed. Continue stirring at -78 °C for an additional 2-3 hours.[9]

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Add 2 M aqueous sodium thiosulfate to remove excess iodine. Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Safety Considerations

  • Strong Acids/Bases: Concentrated sulfuric acid is highly corrosive. n-Butyllithium is pyrophoric and reacts violently with water. LDA is a strong, corrosive base. Handle all with extreme care in a fume hood using appropriate personal protective equipment (PPE).

  • Reagents: Sodium nitrite is toxic and an oxidizer. Iodine is corrosive and harmful if inhaled. Dichloromethane is a suspected carcinogen.

  • Reaction Conditions: Diazotization reactions can be exothermic and produce gaseous nitrogen; ensure proper venting and temperature control. Reactions involving organolithiums must be conducted under strictly anhydrous and inert conditions to prevent fire and ensure reaction success.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence commencing with 3-fluoro-4-aminopyridine. The initial Sandmeyer reaction provides the key 3-fluoro-4-iodopyridine intermediate in good yield. Subsequent regioselective functionalization at the C2 position is accomplished via a directed ortho-metalation using LDA, followed by trapping the resulting organolithium species with molecular iodine. Careful control of reaction parameters, particularly temperature and atmospheric conditions, is paramount to the success of this synthesis. The resulting polysubstituted pyridine is a valuable and versatile building block for the development of novel chemical entities in the pharmaceutical and materials science sectors.

References

  • Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine. BenchChem.
  • Collum, D. B., et al. (2012). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Gøgsig, T. M., et al. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Arkivoc.
  • Marsais, F., Trécourt, F., Bréant, P., & Quéguiner, G. (1988). Directed lithiation of 4‐halopyridines: Chemoselectivity, regioselectivity and application to synthesis. Journal of Heterocyclic Chemistry, 25(1), 81–87.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 14, 2026, from [Link]

  • Rocca, P., et al. (1995). Carbolines, part VIII. An original synthesis of the antibiotic Eudistomin T.
  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Retrieved January 14, 2026, from [Link]

Sources

Introduction: The Strategic Value of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Reactivity of 3-Fluoro-2,4-diiodopyridine

Abstract: This technical guide provides a comprehensive analysis of this compound, a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core molecular features, plausible synthetic strategies, detailed spectroscopic characterization, and predictable reactivity patterns. This document is designed to serve as a foundational resource for scientists leveraging this versatile intermediate in complex molecular design and drug development programs.

The pyridine scaffold is a cornerstone of modern drug design, present in numerous FDA-approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure in medicinal chemistry. The strategic introduction of multiple, distinct halogen substituents onto this ring system creates a powerful synthetic intermediate. In the case of this compound, the molecule is endowed with a unique combination of properties:

  • Fluorine Substituent: The fluorine atom at the 3-position significantly alters the electronic landscape of the pyridine ring through its strong electron-withdrawing inductive effect. In a drug development context, fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa.

  • Diiodo Substituents: The two iodine atoms at the 2- and 4-positions serve as exceptionally versatile synthetic handles. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of diverse molecular fragments.[2] This dual reactivity is paramount for building molecular complexity.

This guide will deconstruct the molecular architecture of this compound to provide a clear understanding of its structure-property relationships and to enable its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for handling, reaction setup, and analytical characterization.

Core Structure

The molecule consists of a central pyridine ring substituted with a fluorine atom at the C3 position and iodine atoms at the C2 and C4 positions.

Caption: 2D Structure of this compound.

Physicochemical Data
PropertyValueSource
CAS Number 153035-06-4[3]
Molecular Formula C₅H₂FI₂N[3]
Molecular Weight 348.89 g/mol [3]
Appearance Expected to be a solid at room temperatureN/A
Solubility Expected to be soluble in common organic solvents (THF, Dioxane, DCM, DMF)N/A
Predicted Solid-State Characteristics: Halogen Bonding

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as zinc(II) complexes with 2-halopyridines and other diiodopyridines, suggests the high likelihood of significant intermolecular interactions in the solid state.[4][5] The iodine atoms, particularly the one at C4, are capable of acting as potent halogen bond donors. We can predict the formation of supramolecular assemblies driven by I···N or I···F interactions, which can influence crystal packing, melting point, and solubility.

Synthesis Strategy: A Plausible Approach

G start 3-Fluoropyridine step1 Directed ortho-Lithiation (LDA, THF, -78 °C) start->step1 intermediate1 Lithium 3-fluoro-2-pyridylide (Transient Intermediate) step1->intermediate1 step2 Electrophilic Iodination (I₂, THF, -78 °C) intermediate1->step2 product1 3-Fluoro-2-iodopyridine step2->product1 step3 Directed C4-Iodination (e.g., I₂ / H₂SO₄) product1->step3 final_product This compound step3->final_product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of related iodinated fluoropyridines.[6][7][8]

Part A: Synthesis of 3-Fluoro-2-iodopyridine

  • Reactor Setup: A three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (7.2 mL, 51.5 mmol).

  • LDA Formation: The solution is cooled to -20 °C in a cryo-cool bath. n-Butyllithium (2.5 M in hexanes, 20.6 mL, 51.5 mmol) is added dropwise, maintaining the temperature below -15 °C. The mixture is stirred for 30 minutes at this temperature to form a solution of lithium diisopropylamide (LDA).

  • Deprotonation: The LDA solution is cooled to -78 °C (acetone/dry ice bath). A solution of 3-fluoropyridine (5.0 g, 51.5 mmol) in anhydrous THF (20 mL) is added dropwise over 30 minutes. The reaction mixture is stirred at -78 °C for 2 hours.

    • Causality Insight: The nitrogen atom of the pyridine ring directs the strongly basic LDA to deprotonate the most acidic proton at the C2 position, a classic example of directed ortho-metalation. The fluorine at C3 further acidifies this position.

  • Iodination: A solution of iodine (13.1 g, 51.5 mmol) in anhydrous THF (50 mL) is added dropwise at -78 °C. The dark mixture is stirred for an additional 3 hours at this temperature.

  • Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL). The mixture is allowed to warm to room temperature. A saturated aqueous solution of sodium thiosulfate is added until the dark iodine color disappears.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-fluoro-2-iodopyridine.

Part B: C4-Iodination

  • Reaction Setup: To a solution of 3-fluoro-2-iodopyridine (from Part A) in a suitable solvent, add a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Electrophilic Iodination: Add an iodinating reagent such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent. Heat the reaction as necessary while monitoring by TLC or LC-MS.

    • Causality Insight: The pyridine ring is generally electron-deficient and requires harsh conditions for electrophilic substitution. The existing substituents will direct the incoming electrophile. The C4 position is activated towards electrophilic attack. This step is challenging due to the deactivating nature of the ring and requires careful optimization.[7]

  • Workup and Purification: Upon completion, the reaction is carefully quenched by pouring onto ice and neutralizing with a base (e.g., NaOH solution). The product is extracted with an organic solvent, dried, and purified by chromatography or recrystallization.

Spectroscopic and Analytical Characterization (Predicted)

No complete experimental spectra are published for this specific molecule. The following data are predicted based on established principles of spectroscopy and data from analogous structures.[9][10][11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure. The spectra will be characterized by couplings between the protons and the fluorine atom.

Protocol: Sample Preparation for NMR Analysis

  • Weigh approximately 10-15 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J, Hz)Rationale
¹H NMR
H-5~7.5 - 7.8Doublet of doublets (dd) or triplet (t), JH5-H6 ≈ 5-8 Hz, JH5-F3 ≈ 3-5 HzDeshielded by adjacent electronegative nitrogen and iodine. Shows coupling to both H-6 and the meta-fluorine.
H-6~8.0 - 8.3Doublet of doublets (dd), JH6-H5 ≈ 5-8 Hz, JH6-F3 ≈ 1-2 HzMost deshielded proton, being ortho to the electron-withdrawing nitrogen. Shows coupling to H-5 and a smaller long-range coupling to fluorine.
¹³C NMR
C-2~100 - 110Doublet (d), ²JC2-F3 ≈ 30-40 HzShielded due to the heavy atom effect of the directly attached iodine. Shows large two-bond coupling to fluorine.
C-3~155 - 165Doublet (d), ¹JC3-F3 ≈ 240-260 HzStrongly deshielded by the directly attached fluorine and exhibits a characteristic large one-bond C-F coupling.
C-4~95 - 105Doublet (d), ²JC4-F3 ≈ 20-30 HzAlso shielded by the heavy iodine atom. Shows two-bond coupling to fluorine.
C-5~125 - 135Doublet (d), ³JC5-F3 ≈ 5-10 HzChemical shift typical for a pyridine CH. Shows smaller three-bond coupling to fluorine.
C-6~150 - 155Doublet (d), ⁴JC6-F3 ≈ 2-4 HzDeshielded by the adjacent nitrogen. Shows small four-bond coupling to fluorine.
¹⁹F NMR ~(-120) - (-135)Multiplet (m) or Doublet of doublets (dd)The chemical shift is typical for a fluorine on an aromatic ring. It will be coupled to H-5 and H-6.
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
TechniqueExpected ObservationsInterpretation
IR Spectroscopy C=C, C=N stretching: ~1550-1600 cm⁻¹C-F stretching: ~1200-1300 cm⁻¹C-I stretching: ~500-600 cm⁻¹Confirms the presence of the pyridine ring and the specific C-F and C-I functional groups.[13][14]
Mass Spectrometry [M]⁺ at m/z ≈ 349Isotopic pattern showing two iodine atomsThe molecular ion peak will confirm the molecular weight. The characteristic isotopic signature of iodine (¹²⁷I is 100% abundant) will be definitive.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in its capacity for selective functionalization. The two C-I bonds can be addressed sequentially in cross-coupling reactions.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, particularly in pharmaceutical discovery.[2][15] The reactivity of the C-I bonds in this compound is differential, allowing for controlled, stepwise elaboration.

  • Position C4: The C4-I bond is generally the most reactive site for palladium-catalyzed cross-coupling. It is sterically accessible and electronically activated (para to the nitrogen).

  • Position C2: The C2-I bond is also highly activated (ortho to the nitrogen) but is more sterically hindered by the adjacent C3-F group and the nitrogen lone pair. It will typically react under more forcing conditions than the C4 position.

This differential reactivity allows for a powerful synthetic strategy: first, couple at the C4 position under mild conditions, then introduce a second, different group at the C2 position using more forcing conditions or a different catalyst system.

G reactant This compound step1 Step 1: C4-Selective Coupling [Pd(PPh₃)₄, Na₂CO₃] Ar¹-B(OH)₂ Mild Conditions (e.g., 80 °C) reactant->step1 product1 3-Fluoro-2-iodo-4-Aryl¹-pyridine step1->product1 step2 Step 2: C2-Coupling [Pd₂(dba)₃, SPhos, K₃PO₄] Ar²-B(OH)₂ Forcing Conditions (e.g., 110 °C) product1->step2 final_product 3-Fluoro-2-Aryl²-4-Aryl¹-pyridine step2->final_product

Caption: Regioselective stepwise Suzuki-Miyaura cross-coupling strategy.

Role in Drug Discovery

This molecule is a prime example of a "Fragment for Lead Discovery" or a versatile scaffold. A drug development program could utilize it as follows:

  • Scaffold Elaboration: Use the C4- and C2-iodine positions to rapidly generate a library of analogues with diverse aryl or heteroaryl groups.

  • Structure-Activity Relationship (SAR): Screen this library against a biological target to determine which substituents at C4 and C2 confer the best activity and properties.

  • Fine-Tuning: The fluorine at C3 provides a fixed electronic modification to the core, potentially enhancing binding or improving pharmacokinetic properties like metabolic stability.

Conclusion

This compound represents a highly valuable and strategically designed building block for chemical synthesis. Its molecular structure, characterized by a fluorine-modified pyridine core and two differentially reactive iodine atoms, offers a pre-programmed pathway for the creation of complex, polysubstituted aromatic systems. A thorough understanding of its spectroscopic properties and predictable reactivity in cross-coupling reactions is essential for unlocking its full potential in the fields of pharmaceutical research and advanced materials development.

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An In-depth Technical Guide to the Chemical Reactivity of 3-Fluoro-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-2,4-diiodopyridine is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—an electron-withdrawing fluorine atom positioned between two sterically and electronically distinct iodine atoms on a pyridine core—offers a versatile platform for complex molecular engineering. This guide provides an in-depth analysis of the molecule's chemical reactivity, focusing on regioselective transformations. We will explore the principles governing site-selective palladium-catalyzed cross-coupling reactions, the potential for nucleophilic aromatic substitution, and the intriguing possibility of base-catalyzed halogen dance rearrangements. This document serves as a technical resource for scientists aiming to leverage the synthetic potential of this valuable intermediate, complete with field-proven insights, detailed experimental protocols, and mechanistic diagrams to facilitate rational reaction design.

Introduction: The Strategic Value of this compound

The pyridine scaffold is a cornerstone of modern pharmaceuticals, present in numerous FDA-approved drugs.[1] The strategic incorporation of fluorine into drug candidates is a widely employed tactic to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[2][3] this compound (CAS 153035-06-4) emerges as a particularly powerful synthetic intermediate by combining these features with two reactive handles—the iodine atoms at the C2 and C4 positions.[4]

The inherent asymmetry of the pyridine ring, amplified by the electronic influence of the C3-fluoro substituent, creates a fascinating landscape of chemical reactivity. The two carbon-iodine bonds exhibit differential reactivity, enabling chemists to perform sequential, site-selective functionalization. This allows for the controlled, iterative construction of highly decorated pyridine derivatives, a critical capability in drug discovery and the development of novel organic materials.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 153035-06-4
Molecular Formula C₅H₂FI₂N
Molecular Weight 348.89 g/mol
Appearance Solid

Synthesis of the Core Scaffold

The preparation of polyhalogenated pyridines often relies on directed ortho-metalation (DoM) followed by electrophilic quenching.[7][8] For this compound, a logical synthetic approach involves the regioselective lithiation and subsequent iodination of a suitable fluoropyridine precursor. A plausible route starts from 3-fluoropyridine, leveraging a directing group or carefully controlled conditions to achieve di-iodination.

Alternatively, a "halogen dance" reaction, where a halogen atom migrates to a more thermodynamically stable position under basic conditions, can be a powerful tool for synthesizing highly substituted pyridines that are otherwise difficult to access.[9][10][11] For instance, related polyhalogenated pyridines have been synthesized using sequential lithiation and halogen dance reactions.[12]

Core Reactivity: A Tale of Three Positions

The synthetic utility of this compound is dictated by the differential reactivity of its three halogenated positions: the C-I bond at C4, the C-I bond at C2 (α to the ring nitrogen), and the C-F bond at C3.

Regioselective Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are the most powerful tools for functionalizing this scaffold.[13][14][15] The central challenge and opportunity lie in controlling the site of the initial reaction.

Causality of Regioselectivity: The regioselectivity of cross-coupling reactions on dihalopyridines is governed by a combination of electronic and steric factors, primarily influencing the rate-determining oxidative addition step where Pd(0) inserts into a carbon-halogen bond.[5][14]

  • Bond Activation: The C-I bond is significantly weaker and more polarizable than C-Br or C-Cl bonds, making it vastly more reactive in oxidative addition. Therefore, any cross-coupling reaction will occur exclusively at one of the iodine positions before the C-F bond.

  • Electronic Effects (C4 vs. C2): The pyridine nitrogen is electron-withdrawing, creating a partial positive charge (δ+) on the α (C2, C6) and γ (C4) carbons. This makes these positions more electrophilic and generally more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[5] Conventionally, halides positioned alpha to the nitrogen (C2) are more reactive than those at distal positions.[5]

  • Influence of the C3-Fluoro Group: The strongly electronegative fluorine atom at C3 exerts a powerful inductive electron-withdrawing effect (-I). This effect further increases the electrophilicity of the adjacent C2 and C4 carbons, enhancing their reactivity towards oxidative addition.[16] It is anticipated that the C4 position is more activated due to the combined electron-withdrawing effects of the nitrogen (para-relationship) and the adjacent fluorine, making the C4-I bond the most probable site for initial cross-coupling .

This predictable selectivity allows for a powerful synthetic strategy: selective functionalization at C4, followed by a second, distinct cross-coupling at C2.

G cluster_workflow Sequential Cross-Coupling Workflow A This compound C C4-Functionalized Intermediate (2-Iodo-3-fluoro-4-substituted-pyridine) A->C Step 1: Regioselective coupling at the more reactive C4 position B Pd(0) Catalyst + Nucleophile 1 E Di-functionalized Product (2,4-Disubstituted-3-fluoropyridine) C->E Step 2: Coupling at the remaining C2 position D Pd(0) Catalyst + Nucleophile 2

Caption: Logical workflow for the sequential functionalization of this compound.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. For this compound, a typical reaction with an arylboronic acid would proceed selectively at the C4 position under appropriate catalytic conditions.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle center Pd(0)L₂ ArPdI L₂Pd(II)(R¹)I center->ArPdI  1 OA OA Oxidative Addition T Transmetalation RE Reductive Elimination Product R¹-R² (Product) ArI R¹-I (Substrate at C4) ArPdAr L₂Pd(II)(R¹)R² ArPdI->ArPdAr  2 T ArBOH R²B(OH)₂ + Base ArPdAr->center  3 RE

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, linking the pyridine core to a terminal alkyne.[13][17] This reaction typically employs both palladium and copper(I) co-catalysts.[18][19] The same regioselectivity principles apply, with the initial reaction occurring at the C4-iodine.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on pyridine rings is generally more favorable than on benzene rings due to the electron-withdrawing nature of the nitrogen atom, which stabilizes the negatively charged Meisenheimer complex intermediate.[20][21] Reactivity is highest at the C2 and C4 positions.

  • Reactivity of C-F: In SNAr, fluorine's high electronegativity makes the carbon it's attached to highly electrophilic, accelerating the initial nucleophilic attack, which is often the rate-determining step.[20] This makes fluoride an excellent leaving group in SNAr, contrary to its behavior in SN2 reactions. However, the C3 position on the pyridine ring is a meta-position relative to the nitrogen and is not electronically activated for SNAr. Therefore, direct displacement of the C3-fluorine via a standard SNAr mechanism is highly unlikely.

  • Reactivity of C-I: While iodine is a good leaving group, the C-I bond is less polarized than C-F or C-Cl bonds, making the carbon atom less electrophilic and thus less susceptible to the initial nucleophilic attack. SNAr reactions at C2 and C4 are possible but would likely require harsh conditions or highly activated nucleophiles.

Lithiation and the Halogen Dance

The term "halogen dance" describes a base-catalyzed isomerization where a halogen atom migrates from its initial position to a more stable one on an aromatic ring.[10][11] This process is typically initiated by deprotonation of the ring with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by a series of halogen-metal exchange steps.

For this compound, the most acidic proton is likely at the C5 position. Deprotonation at C5 could initiate a halogen dance, potentially leading to the migration of an iodine atom to C5, forming a thermodynamically more stable lithiated intermediate before quenching with an electrophile.[9][22] The precise outcome is highly dependent on factors like the base used, temperature, and solvent.[11] Researchers should be aware of this potential side reaction, especially when attempting reactions involving strong bases at non-cryogenic temperatures.

G cluster_hd Potential Halogen Dance Mechanism A This compound C 5-Lithio-3-fluoro-2,4-diiodopyridine A->C LDA, THF, -78°C B Deprotonation at C5 (Kinetic site) E 4-Lithio-3-fluoro-2,5-diiodopyridine (Thermodynamic Intermediate) C->E Warming D Iodine Migration (Halogen Dance) G Product: 4-E-3-fluoro-2,5-diiodopyridine E->G Quench F Electrophilic Quench (E+)

Caption: Postulated pathway for a halogen dance rearrangement on the title compound.

Applications in Complex Molecule Synthesis

The predictable, regioselective reactivity of this compound makes it an ideal building block for the synthesis of polysubstituted pyridines. This is particularly valuable in drug discovery programs where a systematic structure-activity relationship (SAR) study is required. By using a sequential cross-coupling strategy, chemists can independently vary the substituents at the C2 and C4 positions, while the C3-fluorine provides a permanent electronic and steric feature to modulate biological activity.

Detailed Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at C4

The following protocol describes a general procedure for the selective monocoupling at the C4 position. It is a self-validating system; careful monitoring by TLC or LC-MS should show the clean conversion of the starting material to a single, higher-Rf mono-arylated product, with the second iodine atom remaining intact for subsequent reactions.

Objective: To synthesize 3-Fluoro-2-iodo-4-(phenyl)pyridine.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent, approx. 1/4 volume of dioxane)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water.

    • Causality Note: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize the Pd(0) active catalyst and lead to lower yields. The aqueous base is necessary to facilitate the transmetalation step of the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The starting material should be consumed within 2-4 hours, with the formation of a single major product.

    • Trustworthiness Check: The disappearance of the starting material and the appearance of a new spot corresponding to the mass of the desired product validates the reaction's progress. Over-running the reaction could lead to a small amount of the diarylated side product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 3-Fluoro-2-iodo-4-(phenyl)pyridine.

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Introduction: The Significance of 3-Fluoro-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2,4-diiodopyridine: Strategies and Methodologies

This compound (CAS No. 153035-06-4) is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a fluorine atom and two iodine atoms on the pyridine scaffold, offers multiple, distinct reaction sites for orthogonal chemical modifications. The carbon-iodine bonds are particularly amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the fluorine atom can modulate the electronic properties, metabolic stability, and binding affinity of target molecules.[2]

This guide provides a comprehensive technical overview of the synthetic strategies for preparing this compound, with a focus on the selection of starting materials and the rationale behind the chosen chemical transformations. It is intended for researchers and drug development professionals seeking to employ this versatile intermediate in their synthetic campaigns.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

The synthesis of a tri-substituted pyridine ring with precise regiochemistry requires a carefully planned approach. A retrosynthetic analysis reveals a logical pathway starting from simpler, more accessible precursors. The carbon-iodine bonds are prime candidates for disconnection, as they can be formed through well-established iodination or metal-halogen exchange reactions.

A plausible retrosynthetic pathway begins by sequentially removing the iodine atoms, leading back to a readily available fluorinated pyridine. This strategy hinges on the ability to control the regioselectivity of the iodination steps.

G This compound This compound 3-Fluoro-2-iodopyridine 3-Fluoro-2-iodopyridine This compound->3-Fluoro-2-iodopyridine C4-I Disconnection (Iodination) 3-Fluoropyridine 3-Fluoropyridine 3-Fluoro-2-iodopyridine->3-Fluoropyridine C2-I Disconnection (Iodination)

Caption: Retrosynthetic analysis of this compound.

This analysis suggests a forward synthesis commencing with 3-Fluoropyridine, followed by two sequential, regioselective iodination steps at the C2 and C4 positions. The success of this approach relies heavily on leveraging the directing effects of the substituents on the pyridine ring.

Synthetic Strategy: Directed Ortho-Metalation and Iodination

The most robust and regioselective method for introducing iodine onto the pyridine ring in this context is through directed ortho-metalation (DoM). This strategy utilizes a directing group to guide a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA), to deprotonate a specific adjacent position, creating a nucleophilic organolithium intermediate that can be trapped by an electrophile.

In the case of 3-fluoropyridine, the fluorine atom, despite its electronegativity, is a known ortho-directing group for metalation. The primary site of deprotonation occurs at the C2 position due to inductive effects and the ability of the fluorine to coordinate with the lithium cation.

Selection of Primary Starting Material: 3-Fluoropyridine

3-Fluoropyridine is the ideal starting material for this strategy due to several factors:

  • Commercial Availability: It is a readily available and relatively inexpensive commodity chemical.

  • Directing Group Ability: The C3-fluoro group effectively directs the first lithiation to the C2 position.

  • Activation: The electron-withdrawing nature of fluorine acidifies the ring protons, facilitating deprotonation.

Step 1: Synthesis of 3-Fluoro-2-iodopyridine

The first step involves the regioselective iodination of 3-fluoropyridine at the C2 position. This is achieved by generating the 2-lithio-3-fluoropyridine intermediate, which is then quenched with an iodine source.

G cluster_0 Workflow for this compound Synthesis Start Start: 3-Fluoropyridine Step1 Step 1: Metalation/Iodination - LDA, THF, -78°C - Quench with I₂ Start->Step1 Intermediate Intermediate: 3-Fluoro-2-iodopyridine Step1->Intermediate Step2 Step 2: Metalation/Iodination - LDA, THF, -78°C - Quench with I₂ Intermediate->Step2 Product Product: This compound Step2->Product

Caption: Overall synthetic workflow from 3-Fluoropyridine.

The choice of LDA as the base is critical. It is a strong, non-nucleophilic base that minimizes side reactions, such as addition to the pyridine ring, especially at low temperatures (-78 °C).

Step 2: Synthesis of this compound

The second iodination requires deprotonation of 3-fluoro-2-iodopyridine. The existing substituents—fluorine at C3 and iodine at C2—collaborate to direct the second metalation to the C4 position. The iodine atom is a powerful ortho-directing group, and its influence, combined with that of the fluorine, strongly favors lithiation at C4 over the alternative C6 position. The resulting 4-lithio intermediate is again trapped with iodine to yield the final product.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures for directed metalation and iodination of pyridine derivatives.[3]

Protocol 1: Synthesis of 3-Fluoro-2-iodopyridine

Materials and Equipment:

  • Three-neck round-bottom flask, flame-dried under vacuum

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Nitrogen or Argon inert atmosphere setup

  • Syringes and needles

  • Dry ice/acetone bath

Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)Role
Diisopropylamine101.197.3 mL51.5LDA Precursor
n-Butyllithium64.0620.6 mL (2.5 M in hexanes)51.5LDA Precursor
3-Fluoropyridine97.094.5 mL51.5Starting Material
Iodine (I₂)253.8113.1 g51.5Electrophile
Anhydrous THF-~100 mL-Solvent

Procedure:

  • LDA Preparation: To a flame-dried three-neck flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL) and diisopropylamine (7.3 mL, 51.5 mmol). Cool the solution to -20 °C.

  • Slowly add n-butyllithium (20.6 mL of a 2.5 M solution in hexanes, 51.5 mmol) dropwise, maintaining the temperature below 0 °C. Stir the resulting LDA solution at -20 °C for 30 minutes.

  • Metalation: Cool the LDA solution to -78 °C (dry ice/acetone bath). In a separate flask, dissolve 3-fluoropyridine (4.5 mL, 51.5 mmol) in anhydrous THF (20 mL).

  • Add the 3-fluoropyridine solution dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the 2-lithio-3-fluoropyridine intermediate.

  • Iodination: Dissolve iodine (13.1 g, 51.5 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the reaction mixture at -78 °C. A color change will be observed.

  • Continue stirring at -78 °C for an additional 2-3 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) at -78 °C to consume excess iodine. Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-fluoro-2-iodopyridine.

Protocol 2: Synthesis of this compound

Procedure:

  • Following the procedure in Protocol 1 , prepare a fresh solution of LDA (1.1 equivalents relative to the starting material).

  • Metalation: Dissolve 3-fluoro-2-iodopyridine (1.0 eq) in anhydrous THF and cool to -78 °C. Add this solution to the freshly prepared LDA solution at -78 °C and stir for 1.5 hours. The directing effects of the C2-iodo and C3-fluoro groups will guide lithiation to the C4 position.

  • Iodination: Add a solution of iodine (1.1 eq) in anhydrous THF dropwise at -78 °C. Stir for an additional 2-3 hours at this temperature.

  • Work-up and Purification: Perform the same work-up and purification procedure as described in Protocol 1 to isolate the final product, this compound.

Alternative Strategy: Halogen Exchange

An alternative, though often less direct, approach involves starting with a differently halogenated pyridine and performing a halogen exchange reaction. For example, one could synthesize 2,4-dichloro-3-fluoropyridine and subsequently replace the chlorine atoms with iodine.[4][5]

Metal-mediated halogen exchange, often referred to as an "aromatic Finkelstein reaction," can be used for this purpose.[6] This typically involves reacting the chloro- or bromo-pyridine with an iodide salt (e.g., NaI, KI) in the presence of a metal catalyst, such as copper or nickel complexes.[6] However, achieving selective and high-yielding di-iodination while preserving the fluoro-substituent can be challenging and may require significant optimization of reaction conditions. The DoM route generally offers a more direct and higher-yielding pathway.

Conclusion

The synthesis of this compound is most effectively achieved through a regioselective, multi-step sequence starting from 3-fluoropyridine. The cornerstone of this strategy is the directed ortho-metalation (DoM) reaction, which allows for the precise and sequential introduction of iodine atoms at the C2 and C4 positions. This approach provides excellent control over regiochemistry, a critical factor in the synthesis of polysubstituted aromatic heterocycles. By leveraging the inherent directing abilities of the fluorine and iodine substituents, this method provides a reliable and scalable route to a valuable synthetic intermediate for pharmaceutical and materials science research.

References

  • Knochel, P., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411–422. Available at: [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dichloro-3-fluoropyridine. Available at: [Link]

  • Journet, M., et al. (2017). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Molecules, 22(8), 1345. Available at: [Link]

Sources

Navigating the Scarcity: A Technical Guide to Sourcing and Synthesizing 3-Fluoro-2,4-diiodopyridine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide addresses the significant challenge of acquiring 3-Fluoro-2,4-diiodopyridine, a promising but commercially unavailable building block for researchers in drug discovery and materials science. We confirm its absence from major chemical catalogs and present a comprehensive strategy centered on custom synthesis. This document provides a detailed workflow for engaging with Contract Research Organizations (CROs), a plausible, literature-supported synthetic pathway for its preparation via directed ortho-lithiation, and a discussion of its potential applications. This guide is intended to empower researchers, scientists, and drug development professionals to successfully source this and other rare chemical entities, thereby accelerating innovation.

The Availability Challenge: Beyond the Catalog

An extensive search of commercial chemical supplier databases confirms that this compound is not offered as a stock chemical. While structurally related compounds like 3-Fluoro-4-iodopyridine, 3-Fluoro-2-iodopyridine, and various other halogenated pyridines are readily available, the specific 2,4-diiodo-substituted scaffold is not.[1][2][3] This scarcity necessitates a strategic approach beyond standard procurement, positioning custom synthesis as the primary and most reliable method of acquisition.

For research and development programs that require this specific substitution pattern, relying on catalog availability is not a viable option. The path forward lies in a collaborative partnership with a specialized custom synthesis provider.

The Strategic Sourcing Workflow: Custom Synthesis

Engaging a Contract Research Organization (CRO) or a custom synthesis company is a well-established practice in the pharmaceutical and biotechnology industries for obtaining novel or non-catalog compounds.[4][5] These organizations offer the expertise and infrastructure to perform complex, multi-step syntheses.[6][7][8]

The process for acquiring this compound via custom synthesis can be broken down into a structured workflow, ensuring clarity, managing expectations, and defining deliverables.

Sourcing_Workflow cluster_client Researcher/Client cluster_cro Custom Synthesis CRO A Define Requirements: - Quantity (mg to g) - Purity (>95%, >98%) - Analytical Data (NMR, MS, HPLC) B Identify & Contact Potential CROs A->B Initiate Contact D Review Quotation: - Cost - Timeline - Feasibility Assessment E Execute Synthesis & Perform QC D->E Approve & Issue PO F Receive Compound & Data C Submit RFQ with Proposed Synthesis B->C Request for Quotation (RFQ) C->D Provide Proposal E->F Shipment

Figure 1: A generalized workflow for procuring this compound through a custom synthesis partner.

Key Considerations for CRO Engagement:

  • Expertise in Heterocyclic Chemistry: Prioritize CROs with demonstrated experience in pyridine chemistry, lithiation reactions, and handling of halogenated compounds.[6][7]

  • Clear Specifications: Provide a comprehensive request for quotation (RFQ) that includes the CAS number (if available, though none exists for this specific molecule), desired quantity, required purity, and a complete list of analytical data needed for validation (e.g., ¹H NMR, ¹³C NMR, LC-MS, HPLC).

  • Proposed Synthetic Route: Including a plausible synthetic route, such as the one detailed in Section 3, demonstrates due diligence and provides a technical basis for discussion, potentially reducing feasibility study time and cost.

Proposed Synthesis Protocol: Directed Ortho-Lithiation of 3-Fluoropyridine

While no direct published synthesis for this compound exists, a highly plausible route can be constructed from established principles of pyridine chemistry, specifically the directed ortho-lithiation of halopyridines.[9][10][11] The fluorine atom at the C3 position of the pyridine ring is an effective ortho-directing group, activating the adjacent C2 and C4 positions for deprotonation by a strong base.[12][13]

The following protocol outlines a logical, step-by-step methodology for the synthesis of the target compound.

Synthesis_Pathway Start 3-Fluoropyridine Reagent1 1. LDA or LiTMP, THF, -78 °C 2. Iodine (I₂) Intermediate Mixture of 2-iodo- & 4-iodo-3-fluoropyridine Start->Intermediate Reagent1->Intermediate Step 1: Mono-iodination Reagent2 1. Excess LDA or LiTMP, THF, -78 °C 2. Iodine (I₂) Product This compound Intermediate->Product Reagent2->Product Step 2: Di-iodination

Figure 2: Proposed synthetic pathway for this compound.

Step-by-Step Methodology

Objective: To synthesize this compound via a one-pot or two-step directed lithiation-iodination sequence.

Materials:

  • 3-Fluoropyridine (Starting Material)

  • Diisopropylamine or 2,2,6,6-Tetramethylpiperidine

  • n-Butyllithium (n-BuLi) in hexanes

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Protocol:

  • Preparation of Lithium Diisopropylamide (LDA) or Lithium Tetramethylpiperidide (LiTMP):

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (approx. 2.2 equivalents) or 2,2,6,6-tetramethylpiperidine in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (2.0 equivalents) dropwise via syringe.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide base.

    • Causality: Using a non-nucleophilic strong base like LDA or LiTMP is critical to prevent the competitive nucleophilic addition of the alkyllithium to the electron-deficient pyridine ring.[12]

  • Directed Lithiation and Iodination:

    • To the freshly prepared LDA/LiTMP solution at -78 °C, add a solution of 3-Fluoropyridine (1.0 equivalent) in anhydrous THF dropwise. Maintain the temperature at -78 °C.

    • Stir the reaction mixture for 1-2 hours at -78 °C. The fluorine atom directs the deprotonation to the C2 and C4 positions.

    • In a separate flask, prepare a solution of iodine (I₂) (at least 2.2 equivalents) in anhydrous THF.

    • Add the iodine solution dropwise to the reaction mixture at -78 °C. A color change from the dark iodine solution to a lighter yellow or colorless mixture is expected upon consumption.

    • Allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature overnight.

    • Causality: The low temperature (-78 °C) is crucial for maintaining the stability of the lithiated pyridine intermediates and preventing side reactions, including potential "halogen dance" rearrangements where the iodine atom could migrate to a more thermodynamically stable position.[14] Quenching with an electrophile like iodine traps the kinetically formed organolithium species.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution to consume any excess iodine.

    • Add water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

    • Purify the crude material by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis. The ¹H NMR should show two distinct singlets or doublets in the aromatic region, and the mass spectrum should correspond to the molecular weight of C₅H₂FIN₂ (375.89 g/mol ).

Applications in Drug Discovery and Materials Science

Multi-halogenated pyridines are highly valued scaffolds in medicinal chemistry due to their ability to form specific interactions with biological targets and serve as versatile synthetic handles.[15][16]

  • Orthogonal Reactivity: The C-I bonds at the 2 and 4 positions offer sites for selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), while the C-F bond remains largely inert under these conditions. This allows for the sequential and regioselective introduction of different functional groups, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

  • Halogen Bonding: The iodine atoms can act as halogen bond donors, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding affinity and selectivity.[17] The electron-withdrawing fluorine atom can enhance the positive σ-hole on the iodine atoms, potentially strengthening these interactions.

  • Physicochemical Properties: The introduction of fluorine can modulate key drug-like properties such as metabolic stability, lipophilicity (logP), and pKa, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[16]

The unique substitution pattern of this compound makes it an attractive starting point for the synthesis of novel kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other complex therapeutic agents.

Conclusion

While this compound is not a commercially available reagent, this guide demonstrates that its acquisition is well within reach for dedicated research programs. By leveraging the expertise of custom synthesis CROs and providing them with a scientifically sound and well-referenced synthetic plan, researchers can overcome the challenge of sourcing this valuable molecule. The proposed directed ortho-lithiation pathway offers a robust and logical approach to its synthesis, unlocking the potential of this unique building block for the next generation of pharmaceuticals and advanced materials.

References

  • CalChem Synthesis. Custom Synthesis | San Diego | California | USA. [Link]

  • BioPharmGuy. 122 Contract Research Companies: Chemical Synthesis. [Link]

  • Atlanchim Pharma. Custom Synthesis. [Link]

  • Organix, Inc. Contract Chemistry Services: Synthesis, Medicinal & Analytical. [Link]

  • Gribble, G.W., et al. "Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne". Heterocycles, 1993.
  • Rocca, P., et al. "First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis". The Journal of Organic Chemistry.
  • Brégent, T., et al. "Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance". Chemistry – A European Journal, 2022.
  • Wu, Y.-J., et al. "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines". The Journal of Organic Chemistry, 2022.
  • Wikipedia. Halogen dance rearrangement. [Link]

  • Luzzio, F.A. "Synthesis and reactivity of fluorinated heterocycles". Advances in Heterocyclic Chemistry, 2020.
  • Chen, L., et al. "Recent progress of halogen-dance reactions in heterocycles". Heterocycles, 2005.
  • Firnau, G., et al. "New Synthesis of 3-Fluoropyridine Derivatives".
  • Wu, Y.-J., et al. "5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines". PubMed, 2022.
  • Ningbo Inno Pharmchem Co., Ltd. The Role of Halogenated Pyridines in Modern Drug Discovery. [Link]

  • Kumar, A., et al. "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis". RSC Medicinal Chemistry, 2023.
  • Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology". Journal of Medicinal Chemistry, 2013.
  • Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

  • ARKIVOC. Regioselective iodination of hydroxylated aromatic ketones. [Link]

  • Beier, P., et al.
  • ARKIVOC. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]

  • University of Rochester. Directed (ortho) Metallation. [Link]

Sources

Foreword: A Note on Analogue-Based Safety Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling and Application of 3-Fluoro-2,4-diiodopyridine

Section 1: Strategic Importance in Pharmaceutical Development

This compound is a halogenated pyridine derivative, a class of heterocyclic compounds that form the backbone of numerous therapeutic agents.[1] The strategic placement of three distinct functional groups—a fluorine atom and two iodine atoms—on the pyridine scaffold makes it a uniquely valuable building block in medicinal chemistry.

  • Fluorine Moiety : The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability.[2][3] These modifications are often crucial for improving a drug candidate's pharmacokinetic profile, target selectivity, and overall efficacy.[2]

  • Ortho- and Para-Iodine Atoms : The two iodine atoms serve as versatile synthetic handles. Their differential reactivity allows for selective, stepwise functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This enables the construction of complex, highly substituted pyridine cores, which are prevalent in modern pharmaceuticals.[4]

The growing demand for novel therapeutics has driven a corresponding need for advanced, high-purity intermediates like this compound, which provide the chemical foundation for exploring new therapeutic pathways.[5]

Section 2: Hazard Identification and Classification

Based on data from analogous compounds such as 3-Fluoro-4-iodopyridine and 2-Fluoro-4-iodopyridine, this compound should be treated as a hazardous substance.

Anticipated GHS Hazard Classification:

Hazard ClassCategoryHazard StatementBasis (Analogue Data)
Skin Corrosion / Irritation1B / 2H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[6]Analogues are classified as causing skin corrosion or irritation. Given the presence of two iodine atoms, a conservative approach dictates assuming the higher hazard level.
Serious Eye Damage / Irritation1 / 2AH318: Causes serious eye damage. / H319: Causes serious eye irritation.[6][7][8][9]Analogues are consistently listed as causing serious eye damage or irritation. Direct contact could lead to irreversible damage.
Acute Toxicity (Oral, Dermal)4H302: Harmful if swallowed. / H312: Harmful in contact with skin.[7][9]Several fluorinated and iodinated pyridines are classified as harmful if swallowed or in contact with skin.
Specific Target Organ Toxicity3H335: May cause respiratory irritation.[8]Inhalation of dust may cause irritation to the respiratory system.

Signal Word: Danger

Primary Routes of Exposure: Inhalation of dust, skin contact, eye contact, ingestion.

Section 3: Physical and Chemical Properties

A comprehensive dataset for this compound is limited. The table below includes known data for the target compound and relevant properties from its analogues to provide a working profile.

PropertyValueSource / Analogue
Molecular Formula C₅H₂FI₂NSanta Cruz Biotechnology[10]
Molecular Weight 348.89 g/mol Santa Cruz Biotechnology[10]
Appearance Solid (predicted)Form of related di-halogenated pyridines[11]
Melting Point 85 - 89 °C(Analogue: 3-Fluoro-4-iodopyridine)[6]
Boiling Point ~203 °C (Predicted)(Analogue: 3-Fluoro-2-iodopyridine)[11]
Solubility Insoluble in water (predicted). Soluble in organic solvents like Dichloromethane, Tetrahydrofuran, Dioxane.General solubility of similar organic compounds.
Storage Temperature 2 - 8 °CRecommended for 3-Fluoro-4-iodopyridine[12]

Section 4: Reactivity and Chemical Compatibility

Reactivity Profile: this compound is designed for reactivity. The carbon-iodine bonds are susceptible to oxidative addition with transition metal catalysts (e.g., Palladium, Copper), making it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. The compound's utility in building complex molecular scaffolds is its primary purpose.[4] It is stable under recommended storage conditions but may be sensitive to light, air, and moisture over extended periods.[6][12][13]

Chemical Incompatibilities: To maintain the integrity of the compound and prevent hazardous reactions, avoid contact with:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[8][14]

  • Strong Acids and Bases: May catalyze decomposition or unwanted side reactions.[13]

  • Strong Reducing Agents: Could potentially react with the carbon-iodine bonds.[14]

Always consult a chemical compatibility chart for specific reagents and solvents.[15][16][17]

Section 5: Standard Operating Procedure for Safe Handling

This protocol is designed to minimize exposure risk during routine laboratory handling of solid this compound.

1. Pre-Handling Preparation:

  • Step 1.1 (Risk Assessment): Before any work, review this guide and any available institutional safety resources. Acknowledge the corrosive and toxic hazards.
  • Step 1.2 (Engineering Controls): Confirm that a certified chemical fume hood is operational. Ensure an eyewash station and safety shower are accessible and unobstructed.[8]
  • Step 1.3 (Personal Protective Equipment): Don the following mandatory PPE:
  • Splash-proof chemical safety goggles and a face shield.[18]
  • A flame-retardant lab coat.
  • Heavy-duty nitrile or neoprene gloves. Inspect gloves for any defects before use.[18]
  • Ensure proper footwear (closed-toe shoes).

2. Compound Handling and Weighing:

  • Step 2.1 (Inert Atmosphere): The compound may be air-sensitive.[6] Whenever possible, handle it under an inert atmosphere (e.g., in a glovebox or using a Schlenk line). This prevents gradual degradation and maintains purity.
  • Step 2.2 (Aliquotting): Transport the primary storage container inside a secondary container to the chemical fume hood. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
  • Step 2.3 (Weighing): Use a tared, clean, and dry glass vial or weighing boat. Use dedicated, clean spatulas to transfer the solid. Avoid creating dust by using gentle, deliberate movements.[18] If dust is generated, it must be contained within the fume hood.
  • Step 2.4 (Container Sealing): After dispensing, securely seal the primary container, preferably with paraffin film, before returning it to cold storage.

3. Post-Handling Decontamination:

  • Step 3.1 (Tool Decontamination): Thoroughly clean all spatulas and surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone) followed by soap and water, all within the fume hood.
  • Step 3.2 (Waste Disposal): Dispose of any contaminated weighing paper, gloves, and disposable materials into a dedicated, sealed hazardous waste container.
  • Step 3.3 (Personal Hygiene): After removing PPE, wash hands thoroughly with soap and water.[6][18]

Section 6: Exposure Control and Emergency Procedures

Engineering Controls:

  • All work must be performed in a properly functioning chemical fume hood to minimize inhalation risk.[12]

  • Eyewash stations and safety showers must be readily available and tested regularly.[8]

First Aid Measures (Based on Analogue Data):

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7][8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][7][8]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Spill Response Protocol:

In the event of a spill, follow a structured response plan. The primary objective is to contain the spill and decontaminate the area without exposing personnel.

SpillResponse Start Spill Occurs Assess Assess Spill Size & Location Is it a major spill? Start->Assess Evacuate Evacuate Area Alert EH&S Isolate Hood Assess->Evacuate Yes Contain Ensure Proper PPE Contain Spill with Absorbent Pads Assess->Contain No (Minor Spill) End Report Incident Evacuate->End Cleanup Gently sweep solid material into a labeled waste container. Avoid creating dust. Contain->Cleanup Decontaminate Wipe area with appropriate solvent and then soap & water. Cleanup->Decontaminate Dispose Seal and dispose of all materials as hazardous waste. Decontaminate->Dispose Dispose->End

Caption: Spill response decision workflow for this compound.

Section 7: Storage and Disposal

Storage Conditions:

  • Temperature: Store in a refrigerator at 2-8 °C.[12]

  • Atmosphere: Store under an inert gas like argon or nitrogen to prevent degradation.[6][18]

  • Container: Keep the container tightly closed in a dry, well-ventilated, and locked storage area.[6][8]

  • Light: Protect from direct light.

Disposal:

  • Disposal of unused product and contaminated materials must be handled as hazardous waste.

  • Arrange for disposal through a licensed disposal company, in accordance with all local, state, and national regulations.[6][8][18] Do not dispose of down the drain or mix with other waste.

Section 8: Applications in Medicinal Chemistry Workflow

This compound serves as a foundational scaffold for generating libraries of complex molecules for drug discovery screening. The distinct electronic environments of the C2 and C4 positions allow for regioselective substitution, providing a pathway to diverse chemical matter from a single starting material.

SyntheticUtility Scaffold This compound (Core Scaffold) Reaction1 Selective C4 Substitution (e.g., Suzuki Coupling) Scaffold->Reaction1 Intermediate C4-Functionalized Intermediate Reaction1->Intermediate Reaction2 C2 Substitution (e.g., Buchwald Amination) Intermediate->Reaction2 Product Diverse Drug-like Molecules (API Candidates) Reaction2->Product

Caption: Synthetic utility of this compound in API synthesis.

The ability to perform sequential, site-selective reactions is a cornerstone of modern synthetic strategy, enabling researchers to efficiently build and test novel molecular architectures for biological activity.

References

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An In-depth Technical Guide to Electrophilic Substitution on Fluorodiiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the principles and practical considerations for electrophilic substitution reactions on fluorodiiodopyridine scaffolds. While the pyridine ring is inherently electron-deficient and thus challenging to functionalize via electrophilic aromatic substitution (EAS), the presence of fluorine and iodine substituents introduces a complex interplay of electronic and steric effects that govern reactivity and regioselectivity. This document synthesizes fundamental concepts of pyridine chemistry with the known directing effects of halogen substituents to offer a predictive framework for researchers seeking to modify these valuable heterocyclic systems. Detailed discussions on nitration, halogenation, sulfonation, and Friedel-Crafts reactions are presented, alongside proposed experimental protocols and mechanistic insights. Furthermore, this guide outlines synthetic strategies for accessing various fluorodiiodopyridine isomers, providing a complete roadmap for the design and execution of synthetic routes toward novel, highly functionalized pyridine derivatives for applications in drug discovery and materials science.

Introduction: The Challenge and Opportunity of Pyridine Functionalization

The pyridine nucleus is a cornerstone in medicinal chemistry and materials science, owing to its presence in a vast array of biologically active compounds and functional materials. However, the inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to its carbocyclic counterpart, benzene.[1][2][3] This deactivation is further exacerbated under the acidic conditions typical for many EAS reactions, where protonation of the nitrogen atom forms a pyridinium species, dramatically increasing the electron-withdrawing effect.[1][2]

Despite these challenges, the selective introduction of functional groups onto the pyridine scaffold via EAS is a highly sought-after transformation. The incorporation of substituents allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This guide focuses on the electrophilic substitution of fluorodiiodopyridines, a class of compounds that combines the unique electronic properties of fluorine with the synthetic versatility of iodine, making them attractive building blocks for complex molecule synthesis.

Mechanistic Principles: A Triad of Influences

The regiochemical outcome of electrophilic substitution on a fluorodiiodopyridine ring is dictated by a complex interplay of three primary factors:

  • The Directing Effect of the Ring Nitrogen: The nitrogen atom in the pyridine ring is strongly electron-withdrawing, deactivating all positions towards electrophilic attack. However, it deactivates the C2, C4, and C6 positions more significantly than the C3 and C5 positions. This is because the resonance structures of the sigma complex formed upon attack at the ortho or para positions place a destabilizing positive charge on the electronegative nitrogen atom.[1][3][4][5] Consequently, electrophilic attack on an unsubstituted pyridine ring occurs preferentially at the 3-position (meta-director).

  • The Directing Effect of the Fluorine Substituent: Fluorine, despite being the most electronegative element, is an ortho, para-director in electrophilic aromatic substitution. This is due to its ability to donate a lone pair of electrons into the aromatic system via a +M (mesomeric) effect, which stabilizes the cationic intermediate (sigma complex) formed during ortho and para attack. However, its strong -I (inductive) effect deactivates the ring overall.[6][7]

  • The Directing Effect of the Iodine Substituents: Iodine is also an ortho, para-director, functioning similarly to fluorine through a +M effect. Its -I effect is weaker than that of fluorine, making it a less deactivating group.[6][7]

The ultimate site of electrophilic attack on a fluorodiiodopyridine will be the position that is least deactivated and where the directing effects of the substituents and the ring nitrogen constructively align to stabilize the transition state.

A Predictive Framework for Regioselectivity

To predict the outcome of an electrophilic substitution reaction on a given fluorodiiodopyridine isomer, a careful analysis of the combined electronic effects is necessary. The following general principles can be applied:

  • Avoidance of the C2 and C6 Positions: Due to the strong deactivating effect of the pyridine nitrogen, electrophilic attack at the positions alpha to the nitrogen is generally disfavored.

  • Synergistic and Antagonistic Effects: The positions activated by the ortho, para-directing halogens must be considered in conjunction with the inherent meta-directing nature of the pyridine ring.

  • Steric Hindrance: The bulky iodine atoms can sterically hinder attack at adjacent positions.

G cluster_input Input cluster_analysis Analysis cluster_prediction Prediction Start Fluorodiiodopyridine Isomer A Identify Unoccupied Positions Start->A B Analyze Directing Effect of Ring Nitrogen (meta-directing, deactivating) A->B C Analyze Directing Effect of Fluorine (ortho, para-directing, deactivating) A->C D Analyze Directing Effect of Iodine (ortho, para-directing, deactivating) A->D E Consider Steric Hindrance from Iodine A->E F Identify Positions of Constructive Reinforcement B->F C->F D->F E->F G Assess Relative Deactivation of Potential Sites F->G H Predict Major Product(s) G->H

Synthesis of Fluorodiiodopyridine Precursors

The availability of the starting fluorodiiodopyridine is a critical first step. Several synthetic strategies can be envisioned, often involving a sequence of halogenation and/or lithiation-iodination steps on readily available pyridine precursors.

General Synthetic Approaches
  • From Fluoropyridines: Commercially available fluoropyridines can be subjected to iodination. Directed ortho-metalation (DoM) followed by quenching with an iodine source is a powerful method for regioselective iodination.[4][8]

  • From Iodopyridines: Fluorination of iodopyridines can be achieved using electrophilic fluorinating agents such as Selectfluor®.[8][9]

  • From Aminopyridines: Diazotization of aminopyridines in the presence of a fluoride source (Balz-Schiemann reaction) can introduce fluorine.[2] Subsequent iodination can then be performed.

  • Halogen Dance Reactions: Under specific basic conditions, halogen atoms on a pyridine ring can rearrange, providing access to isomers that are not directly accessible.[10]

Exemplary Synthetic Protocols

Protocol 1: Synthesis of 2-Fluoro-3,5-diiodopyridine

This protocol is a hypothetical sequence based on known transformations.

  • Step 1: Iodination of 2-Aminopyridine. To a solution of 2-aminopyridine in a suitable solvent (e.g., acetic acid), add N-iodosuccinimide (NIS) in portions. The reaction is typically stirred at room temperature until completion.

  • Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction). The resulting 2-amino-3,5-diiodopyridine is diazotized with sodium nitrite in the presence of tetrafluoroboric acid. Gentle heating of the resulting diazonium salt will yield 2-fluoro-3,5-diiodopyridine.

Protocol 2: Synthesis of 4-Fluoro-2,6-diiodopyridine

  • Step 1: Synthesis of 4-Fluoropyridine. 4-Aminopyridine can be converted to 4-fluoropyridine via the Balz-Schiemann reaction.[2]

  • Step 2: Directed ortho-Metalation and Iodination. 4-Fluoropyridine can be treated with a strong base such as lithium diisopropylamide (LDA) at low temperature, followed by the addition of an iodine source (e.g., I₂) to introduce iodine at the 2- and 6-positions.

Electrophilic Substitution Reactions on Fluorodiiodopyridine

The following sections provide a theoretical overview and proposed experimental conditions for key electrophilic substitution reactions on fluorodiiodopyridine. It is important to note that these are predictive and will likely require optimization.

Nitration

Nitration of the highly deactivated fluorodiiodopyridine ring will require harsh conditions. A mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures is a common nitrating agent for deactivated pyridines.[11][12][13][14][15]

Predicted Regioselectivity:

  • For 2-Fluoro-3,5-diiodopyridine: The C4 and C6 positions are available. The C4 position is para to the fluorine and meta to the pyridine nitrogen, and ortho to two iodine atoms. The C6 position is ortho to the fluorine and meta to the pyridine nitrogen. Electrophilic attack is most likely at the C4 position, which is activated by the fluorine and less sterically hindered than the C6 position.

  • For 4-Fluoro-2,6-diiodopyridine: The C3 and C5 positions are available. Both positions are ortho to the fluorine and meta to the pyridine nitrogen. Attack at either C3 or C5 would be expected, potentially leading to a mixture of isomers.

Proposed Experimental Protocol:

  • To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add the fluorodiiodopyridine substrate.

  • The reaction mixture is then carefully heated to a temperature between 100-150 °C and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled and poured onto ice, followed by careful neutralization with a base (e.g., sodium carbonate).

  • The product is then extracted with an organic solvent, dried, and purified by chromatography.

Halogenation (Bromination and Chlorination)

Direct halogenation of fluorodiiodopyridine will also require forcing conditions, likely involving the use of a Lewis acid catalyst.

Predicted Regioselectivity: The regiochemical outcome will follow similar principles to nitration, with the electrophile favoring positions activated by the existing halogens and meta to the pyridine nitrogen.

Proposed Experimental Protocol (Bromination):

  • Dissolve the fluorodiiodopyridine in a suitable solvent (e.g., oleum or a high-boiling halogenated solvent).

  • Add bromine and a Lewis acid catalyst (e.g., FeBr₃).

  • Heat the reaction mixture and monitor for completion.

  • Work-up involves quenching with a reducing agent (e.g., sodium thiosulfate) to remove excess bromine, followed by extraction and purification.

ReactionElectrophileTypical ConditionsPredicted Major Product (2-Fluoro-3,5-diiodopyridine)
Nitration NO₂⁺Fuming HNO₃, conc. H₂SO₄, 100-150 °C2-Fluoro-3,5-diiodo-4-nitropyridine
Bromination Br⁺Br₂, FeBr₃, heat4-Bromo-2-fluoro-3,5-diiodopyridine
Sulfonation SO₃Fuming H₂SO₄, heat2-Fluoro-3,5-diiodopyridine-4-sulfonic acid

Table 1: Summary of Predicted Electrophilic Substitution Reactions on 2-Fluoro-3,5-diiodopyridine.

Sulfonation

Sulfonation is typically carried out using fuming sulfuric acid (oleum) at elevated temperatures. The reaction is often reversible.

Predicted Regioselectivity: Similar to nitration and halogenation, sulfonation is expected to occur at the position that is meta to the pyridine nitrogen and activated by the halogen substituents.

Proposed Experimental Protocol:

  • Carefully add the fluorodiiodopyridine to fuming sulfuric acid.

  • Heat the mixture to promote the reaction.

  • After cooling, the reaction is quenched by pouring onto ice. The sulfonic acid product may precipitate or can be isolated as a salt.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful on pyridine and its deactivated derivatives.[16] The nitrogen lone pair complexes with the Lewis acid catalyst, further deactivating the ring to an extent that the reaction does not proceed. Therefore, direct Friedel-Crafts alkylation or acylation of fluorodiiodopyridine is not considered a viable synthetic route.

G Start 2-Fluoro-3,5-diiodopyridine Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Halogenation Halogenation (Br₂/FeBr₃) Start->Halogenation Sulfonation Sulfonation (SO₃/H₂SO₄) Start->Sulfonation FC Friedel-Crafts (R-X/AlCl₃) Start->FC Product_N 2-Fluoro-3,5-diiodo-4-nitropyridine Nitration->Product_N Product_H 4-Bromo-2-fluoro-3,5-diiodopyridine Halogenation->Product_H Product_S 2-Fluoro-3,5-diiodopyridine-4-sulfonic acid Sulfonation->Product_S No_Reaction No Reaction FC->No_Reaction

Applications in Drug Development and Materials Science

Fluorodiiodopyridines are valuable intermediates in the synthesis of complex organic molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the two iodine atoms provide orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The ability to selectively introduce an additional functional group via electrophilic substitution would further expand the synthetic utility of these scaffolds, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

Electrophilic substitution on fluorodiiodopyridines presents a significant synthetic challenge due to the inherent deactivation of the pyridine ring, which is further compounded by the electron-withdrawing nature of the halogen substituents. However, by carefully considering the interplay of the directing effects of the ring nitrogen and the halogen atoms, a predictive framework for the regiochemical outcome of these reactions can be established. While harsh reaction conditions are generally required, the selective functionalization of these molecules opens up new avenues for the synthesis of novel and complex pyridine derivatives with potential applications in a range of scientific disciplines. Further experimental and computational studies are warranted to validate the predictions outlined in this guide and to develop milder and more efficient protocols for these challenging yet rewarding transformations.

References

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Navigating Regioselectivity in Diiodofluoropyridine Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diiodofluoropyridines represent a class of highly valuable, yet synthetically challenging, building blocks in modern drug discovery and materials science. Their utility stems from the unique combination of the electron-withdrawing properties of fluorine, which can modulate pKa and metabolic stability, and the two iodine atoms, which serve as versatile handles for a myriad of cross-coupling reactions. However, the successful synthesis of specific diiodofluoropyridine isomers is contingent on a thorough understanding and strategic control of regioselectivity. The interplay of the directing effects of the pyridine nitrogen, the fluorine substituent, and the first introduced iodine atom governs the position of subsequent iodination. This technical guide provides an in-depth analysis of the core principles dictating regioselectivity in the synthesis of diiodofluoropyridines and offers a practical examination of the primary synthetic strategies, complete with field-proven insights and detailed experimental protocols.

The Foundational Principles of Regioselectivity in Fluorinated Pyridines

The regiochemical outcome of iodination on a fluoropyridine ring is a nuanced interplay of electronic and steric factors. A foundational understanding of these directing effects is paramount for any rational synthetic design.

The Duality of the Fluorine Substituent

The fluorine atom exerts a powerful influence on the pyridine ring through two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density through the sigma bond framework, deactivating the entire ring towards electrophilic substitution. This effect is strongest at the carbon atom to which it is attached and diminishes with distance.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated to the aromatic system, increasing electron density, particularly at the ortho and para positions.[1]

In the case of fluorine, the inductive effect generally outweighs the mesomeric effect, leading to an overall deactivation of the ring. However, the resonance contribution is still significant enough to direct incoming electrophiles to the ortho and para positions relative to the fluorine atom.[1]

The Overarching Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is electron-withdrawing, rendering the ring electron-deficient compared to benzene. This deactivation is most pronounced at the C2, C4, and C6 positions. Consequently, electrophilic substitution on an unsubstituted pyridine ring is often challenging and typically favors the C3 and C5 positions.

Directing Effects in Concert: A Predictive Framework

When these effects are combined in a fluoropyridine, a predictive framework for regioselectivity emerges. The positions least deactivated by the pyridine nitrogen (C3 and C5) are the most likely sites for electrophilic attack. The fluorine atom then further modulates the reactivity of these positions. For instance, in 3-fluoropyridine, the C4 position is activated by the +M effect of fluorine, while the C2 and C6 positions are strongly deactivated by both the nitrogen and the -I effect of fluorine.

The introduction of the first iodine atom adds another layer of complexity, as it also has directing effects, albeit weaker than fluorine. The challenge and the opportunity in synthesizing diiodofluoropyridines lie in navigating these combined effects to achieve the desired isomer.

Strategic Approaches to Regiocontrolled Synthesis

Several synthetic methodologies can be employed to access diiodofluoropyridines. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Direct Electrophilic Iodination

Direct C-H iodination is an atom-economical approach for introducing iodine onto the fluoropyridine core. The regioselectivity is governed by the principles outlined above.

  • N-Iodosuccinimide (NIS): A mild and highly effective electrophilic iodinating agent.[2] It is often used in conjunction with an acid catalyst, such as trifluoroacetic acid, to enhance its electrophilicity.[3]

  • Iodine (I₂) with an Oxidant: A combination of molecular iodine with a strong oxidizing agent, such as iodic acid (HIO₃) or periodic acid (HIO₄), generates a potent electrophilic iodine species in situ.[4]

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The fluoropyridine acts as a nucleophile, attacking the electrophilic iodine species to form a sigma complex (arenium ion). Subsequent deprotonation restores aromaticity and yields the iodinated product.

dot graph "Electrophilic_Iodination_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Mechanism of Electrophilic Iodination on a Fluoropyridine Ring."

Consider the di-iodination of 2-fluoropyridine. The initial iodination is expected to occur at the C3 or C5 position, as these are the most electron-rich. The fluorine at C2 directs ortho and para, which corresponds to C3 and C6. The pyridine nitrogen deactivates C6. Therefore, the first iodination will predominantly yield 2-fluoro-3-iodopyridine and 2-fluoro-5-iodopyridine. The second iodination will then be directed by both the fluorine and the first iodine atom.

The Sandmeyer Reaction: A Versatile Route from Amino Precursors

The Sandmeyer reaction provides a powerful and regiochemically precise method for introducing iodine by converting an amino group into a diazonium salt, which is subsequently displaced by iodide.[5][6] This strategy is particularly useful when direct iodination does not yield the desired isomer or when the required amino-substituted fluoropyridine is readily accessible.

The general workflow involves the synthesis of a diaminofluoropyridine, followed by a double Sandmeyer reaction.

dot graph "Sandmeyer_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "General workflow for diiodofluoropyridine synthesis via the Sandmeyer reaction."

This method offers excellent regiocontrol as the positions of the iodine atoms are predetermined by the positions of the amino groups on the starting material.

Lithiation and Halogen-Metal Exchange

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful techniques for achieving regioselective functionalization of pyridines.[7] These methods involve the generation of a lithiated pyridine intermediate, which can then be quenched with an iodine source (e.g., I₂ or 1,2-diiodoethane) to introduce an iodine atom at a specific position.

In this approach, a directing group on the pyridine ring complexes with an organolithium base (e.g., n-BuLi, LDA), directing deprotonation to the adjacent ortho position. Halogens, including fluorine, can serve as directing groups. For example, the lithiation of 3-fluoropyridine with LDA has been shown to occur regioselectively at the C2 position.[7] Subsequent quenching with iodine would yield 3-fluoro-2-iodopyridine. To synthesize a diiodo derivative, a second directing group or a subsequent halogen-metal exchange would be necessary.

This reaction is particularly effective for converting aryl bromides and iodides into their corresponding organolithium species. The rate of exchange follows the trend I > Br > Cl.[8] This allows for selective exchange of one halogen in the presence of another. For instance, starting with a dibromofluoropyridine, one bromine atom can be selectively exchanged for lithium, followed by quenching with an iodine source. This can then be repeated for the second bromine atom.

dot graph "Lithiation_Iodination" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Regioselective iodination via lithiation."

Experimental Protocols and Data

The following protocols are representative examples of the synthetic strategies discussed. Researchers should always first consult the primary literature and perform appropriate risk assessments.

Protocol 3.1: Synthesis of 2-Amino-5-fluoro-3-iodopyridine via Direct Iodination[2]

This protocol demonstrates the direct iodination of an activated fluoropyridine.

  • Reaction Setup: In a 500 mL two-necked flask equipped with a magnetic stirrer, add 2-amino-5-fluoropyridine (5.0 g, 44.6 mmol), silver sulfate (13.9 g, 44.6 mmol), and ethanol (400 mL).

  • Iodination: Add powdered iodine (11.31 g, 44.6 mmol) in small portions to the stirred suspension.

  • Reaction: Continue stirring at ambient temperature for 24 hours.

  • Work-up: Remove the insoluble material by filtration and wash with ethanol. Concentrate the filtrate under reduced pressure.

  • Extraction: Take up the residue in a mixture of ethyl acetate (200 mL) and a saturated aqueous solution of sodium carbonate (200 mL). Separate the layers.

  • Washing: Wash the organic phase successively with a 25% aqueous solution of sodium thiosulfate and then with a saturated aqueous solution of sodium chloride.

  • Purification: Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting solid by silica gel column chromatography using a mixture of n-heptane and ethyl acetate as the eluent.

Protocol 3.2: General Procedure for Sandmeyer Iodination of an Aminofluoropyridine

This is a generalized procedure and may require optimization for specific substrates.

  • Diazotization: Dissolve the aminofluoropyridine (1.0 equiv) in a suitable aqueous acid (e.g., 40% HBF₄, HCl) at 0-5 °C. Add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes.

  • Iodide Displacement: To the cold diazonium salt solution, add a solution of potassium iodide (1.5 equiv) in water.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-70 °C) until nitrogen evolution ceases.

  • Work-up and Extraction: Cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃, NaOH). Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Purification: Wash the combined organic extracts with aqueous sodium thiosulfate to remove excess iodine, then with brine. Dry over a suitable drying agent, filter, and concentrate. Purify by column chromatography or recrystallization.

Table 1: Comparison of Synthetic Strategies
StrategyKey PrecursorRegiocontrolKey AdvantagesKey Limitations
Direct Iodination FluoropyridineModerate to Good (Electronically driven)Atom economical, fewer steps.May produce isomeric mixtures; harsh conditions sometimes required.
Sandmeyer Reaction AminofluoropyridineExcellent (Positionally defined)High regioselectivity; versatile.Multi-step synthesis of precursor required; diazonium salts can be unstable.
Lithiation/Halogen Exchange HalofluoropyridineExcellent (Positionally defined)Precise regiocontrol; mild conditions.Requires cryogenic temperatures; strong bases can be incompatible with some functional groups.

Conclusion and Future Outlook

The regioselective synthesis of diiodofluoropyridines is a challenging yet achievable goal that hinges on the judicious selection of synthetic strategy. Direct electrophilic iodination offers a straightforward route, with regioselectivity dictated by the inherent electronic properties of the fluoropyridine substrate. For instances where precise positional control is non-negotiable, multi-step sequences involving Sandmeyer reactions or lithiation-based approaches provide unparalleled accuracy.

As the demand for structurally complex and functionally diverse heterocyclic building blocks continues to grow, the development of even more efficient and regioselective methods for the synthesis of polyhalogenated pyridines will remain a key area of research. Future advancements may lie in the realm of transition-metal-catalyzed C-H activation, offering novel pathways to these valuable compounds with improved efficiency and selectivity. For professionals in drug development and materials science, a deep understanding of the principles and practicalities outlined in this guide is essential for harnessing the full synthetic potential of diiodofluoropyridines.

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  • PubMed. (2021, December 17). Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides. [Link]

  • Royal Society of Chemistry. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. [Link]

  • Arkivoc. (2006). Regioselective iodination of hydroxylated aromatic ketones. [Link]

  • Arkivoc. (2002). Regioselective iodination of arenes in ionic liquids mediated by the Selectfluor reagent F-TEDA–BF4. [Link]

  • ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. [Link]

  • The Journal of Organic Chemistry. (2017, November 27). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]

  • ResearchGate. (2025, August 5). (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. [Link]

  • ResearchGate. (2025, August 5). (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. [Link]

  • ResearchGate. (2023). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid | Request PDF. [Link]

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Methodological & Application

Application Notes and Protocols: Regioselective Buchwald-Hartwig Amination of 3-Fluoro-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective functionalization of polysubstituted heteroaromatics is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. This application note provides a comprehensive technical guide to the regioselective Buchwald-Hartwig amination of 3-fluoro-2,4-diiodopyridine. We present a detailed analysis of the factors governing the selective amination at the C2 and C4 positions, underpinned by mechanistic insights and field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile cross-coupling reaction for the synthesis of novel fluorinated pyridine derivatives.

Introduction: The Strategic Importance of Fluorinated Pyridines

Fluorinated pyridine scaffolds are privileged motifs in a vast array of pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom, including enhanced metabolic stability, increased lipophilicity, and altered pKa. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds, offering significant advantages over traditional methods such as nucleophilic aromatic substitution (SNAr).[1] The development of protocols for the selective amination of polyhalogenated pyridines is of paramount importance for the efficient synthesis of complex molecular architectures.

This compound serves as a versatile building block, with two distinct carbon-iodine bonds amenable to cross-coupling. The ability to selectively functionalize either the C2 or C4 position opens avenues for the divergent synthesis of a wide range of substituted aminopyridines. This document will explore the underlying principles and practical considerations for achieving high regioselectivity in the Buchwald-Hartwig amination of this substrate.

Mechanistic Considerations and Regioselectivity

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] The regioselectivity of the amination of this compound is primarily dictated by the relative rates of oxidative addition of the palladium(0) catalyst to the C2-I and C4-I bonds.

Several factors influence this crucial step:

  • Bond Strength: Generally, C-I bonds are weaker than C-Br and C-Cl bonds, making aryl iodides more reactive in oxidative addition.[1] In this compound, both reactive sites are C-I bonds.

  • Electronic Effects: The pyridine nitrogen is electron-withdrawing, activating adjacent positions towards nucleophilic attack and influencing the electronic properties of the C-X bonds. The C2 position is generally more electron-deficient than the C4 position in pyridines. The electron-withdrawing nature of the fluorine atom at the C3 position further influences the electron density at the adjacent C2 and C4 positions.

  • Steric Hindrance: The steric environment around the C-I bonds can significantly impact the approach of the bulky palladium-ligand complex. The C2 position is flanked by the pyridine nitrogen and the C3-fluoro substituent, creating a more sterically hindered environment compared to the C4 position.

Based on these factors, a general trend for the regioselectivity can be predicted. The C4 position is less sterically encumbered, which would favor oxidative addition at this site. Conversely, the C2 position is electronically activated by the adjacent nitrogen atom. The interplay of these electronic and steric factors can be modulated by the choice of palladium catalyst, ligand, and reaction conditions to achieve the desired regioselectivity.

Research on the related substrate, 2-fluoro-4-iodopyridine, has demonstrated that the Buchwald-Hartwig amination occurs exclusively at the C4 position.[3] This provides a strong precedent for achieving C4-selectivity with this compound. Furthermore, studies on 2,4-dichloropyridine have shown that highly regioselective amination at the C2 position is also possible with the appropriate choice of catalyst and conditions.[4]

Experimental Protocols

The following protocols are designed as a starting point for the regioselective Buchwald-Hartwig amination of this compound. Optimization of reaction parameters may be necessary for specific substrates and scales.

General Considerations
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.

  • Anhydrous Solvents: The use of anhydrous solvents is crucial for optimal catalyst performance.

  • Reagent Purity: The purity of the starting materials, catalyst, ligand, and base can significantly impact the reaction outcome.

Protocol for Selective C4-Amination

This protocol is adapted from methodologies that have proven successful for the C4-selective amination of 2-fluoro-4-iodopyridine.[3]

Reaction Scheme:

[Image of the reaction scheme for C2-selective amination of this compound]

Figure 2: Factors influencing regioselectivity in the amination of this compound.

Conclusion and Future Outlook

The regioselective Buchwald-Hartwig amination of this compound provides a powerful and flexible strategy for the synthesis of diverse fluorinated aminopyridine derivatives. By carefully selecting the catalyst, ligand, and reaction conditions, chemists can selectively target either the C2 or C4 position with high fidelity. The protocols presented herein serve as a robust starting point for further exploration and application of this methodology in drug discovery and materials science. Future work in this area may focus on expanding the substrate scope to include a wider range of amines, developing more sustainable catalytic systems, and applying these methods to the synthesis of complex, biologically active molecules.

References

  • Burton, R. J., et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 54(51), 7103-7107. [Link]

  • Neufeldt, S. R. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. [Link]

  • Scott, J. S., et al. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 12(11), 1753-1759. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

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The Strategic Utility of 3-Fluoro-2,4-diiodopyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Halogenated Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a privileged heterocycle. The strategic introduction of halogens, particularly fluorine and iodine, onto the pyridine ring further enhances its utility for drug development professionals. Fluorine can modulate pKa, improve metabolic stability, and enhance binding affinity, while iodine serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.[2][3]

This application note focuses on the potential of 3-Fluoro-2,4-diiodopyridine , a highly functionalized building block. While literature specifically detailing the applications of this exact molecule is emerging, its structure suggests significant potential for the synthesis of complex, polysubstituted pyridines. The presence of two chemically distinct iodine atoms, influenced by the electronic effects of the fluorine at the 3-position, opens the door for sequential and regioselective functionalization, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies. This guide will provide an expert perspective on the anticipated reactivity of this scaffold and present detailed, field-proven protocols for its application in key cross-coupling reactions.

Synthetic Utility and Regioselectivity: A Tale of Two Iodines

The primary value of this compound lies in the differential reactivity of its two carbon-iodine bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition is highly dependent on the electronic environment of the C-I bond. The electron-withdrawing nature of the fluorine atom at the 3-position is expected to decrease the electron density of the pyridine ring, making the carbon atoms at the 2 and 4 positions more electrophilic and thus more susceptible to oxidative addition to a Pd(0) catalyst.[4]

It is well-established that for many dihalopyridines, the halide at the 4-position is more reactive than the one at the 2-position in cross-coupling reactions. Therefore, it is anticipated that the C-I bond at the 4-position of this compound will be the more reactive site for an initial cross-coupling reaction. This allows for a stepwise functionalization strategy, as depicted in the workflow below.

G start This compound step1 First Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) - Milder Conditions - Regioselective at C4 start->step1 intermediate 3-Fluoro-2-iodo-4-substituted Pyridine step1->intermediate step2 Second Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) - More Forcing Conditions - Functionalization at C2 intermediate->step2 product 2,4-Disubstituted-3-fluoropyridine step2->product

Figure 1: Proposed workflow for the sequential functionalization of this compound.

This predicted regioselectivity allows for the controlled and sequential introduction of different substituents at the C4 and C2 positions, making this compound a powerful scaffold for building molecular complexity.

Protocols for Key Cross-Coupling Reactions

The following are generalized protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, adapted from established methodologies for similar dihalopyridine systems.[5][6] It is crucial to note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results for specific substrates.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[4]

Materials and Reagents:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DMF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystBaseSolventTemperature (°C)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90
PdCl₂(dppf)Cs₂CO₃DMF100
Protocol 2: Regioselective Sonogashira Coupling at the C4-Position

The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds between aryl halides and terminal alkynes.[6]

Materials and Reagents:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI) (4-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2-3 equivalents)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Monitoring cluster_3 Workup and Purification setup Combine this compound, Pd catalyst, and CuI in a dry flask. reagents Add degassed solvent, amine base, and terminal alkyne. setup->reagents reaction Stir at RT or with gentle heating. Monitor by TLC or GC-MS. reagents->reaction workup Filter through Celite. Concentrate and purify by chromatography. reaction->workup

Figure 2: General workflow for the Sonogashira coupling reaction.
Protocol 3: Regioselective Buchwald-Hartwig Amination at the C4-Position

The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines.[7]

Materials and Reagents:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (1-3 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (2-6 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 equivalents)

  • Anhydrous and degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried vial, combine this compound, the amine, the palladium precatalyst, the phosphine ligand, and the base.

  • Seal the vial and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst/LigandBaseSolventTemperature (°C)
Pd₂(dba)₃ / BINAPNaOt-BuToluene100
Pd₂(dba)₃ / XantphosK₃PO₄Dioxane110

Sequential Functionalization at the C2-Position

Following the initial regioselective functionalization at the C4-position, the resulting 3-fluoro-2-iodo-4-substituted pyridine can undergo a second cross-coupling reaction at the C2-position. Generally, more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system) will be required to achieve the second coupling due to increased steric hindrance and potentially altered electronic effects from the newly introduced substituent at C4. This sequential approach allows for the synthesis of a wide variety of 2,4-disubstituted-3-fluoropyridines, which are valuable scaffolds in drug discovery.

Conclusion

While direct literature on this compound is not abundant, its structure strongly suggests its potential as a versatile building block for the synthesis of complex, polysubstituted pyridines. The anticipated regioselectivity in palladium-catalyzed cross-coupling reactions, with the initial reaction occurring at the more reactive C4-position, allows for a powerful, stepwise approach to molecular diversification. The protocols outlined in this application note, based on well-established methodologies for related compounds, provide a solid starting point for researchers and drug development professionals to explore the synthetic utility of this promising scaffold. The ability to sequentially introduce a wide range of substituents makes this compound an attractive candidate for the generation of novel chemical entities in the pursuit of new therapeutic agents.

References

  • Simkovsky, N. M., Ermann, M., Roberts, S. M., Parry, D. M., & Baxter, A. D. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (16), 1847–1849. [Link]

  • BenchChem. (2025). Comparative Reactivity Analysis: 4-Amino-3-iodopyridine vs. 3-Fluoro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions.
  • Google Patents. (1995). US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.
  • Al-Zoubi, R. M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6239. [Link]

  • Knapp, D. M., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(3), 1635–1643. [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • Groves, J. T., & Lee, J. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(29), 10258–10261. [Link]

  • ResearchGate. (2006). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. [Link]

  • Google Patents. (1972). US3654292A - Manufacture of 3 5-dichloro-2 6-difluoro - 4 - hydroxypyridine and salts thereof.
  • ResearchGate. (2015). New Synthesis of 3-Fluoropyridine Derivatives. [Link]

  • PubChem. (n.d.). Orthogonal processing of organic materials used in electronic and electrical devices - Patent WO-2009143357-A2. [Link]

  • Google Patents. (1972).
  • Simkovsky, N. M., et al. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (16), 1847-1849.
  • Google Patents. (1990).
  • Gucky, T., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(29), 22757-22765. [Link]

  • Basappa, et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Clinical Pharmacology, 16, e15680266323908. [Link]

  • Shields, J. D., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7436–7445. [Link]

  • Lu, L., et al. (2021). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts, 11(10), 1184. [Link]

  • Barl, N. M., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(19), 5264–5267. [Link]

  • ResearchGate. (2023). Domino Transformations of 3‐Fluoro‐1,2,4‐Triazine Derivatives towards Spirocyclic and Fused Pyridines. [Link]

  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry–A European Journal, 23(62), 15638-15642. [Link]

  • ResearchGate. (2012). Multifunctional 2‐ and 3‐Fluoropyrroles. [Link]

  • Handa, S., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Nature Communications, 14(1), 7119. [Link]

  • YouTube. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. [Link]

  • Csenki, J. T., & Novák, Z. (2024). Iodonium based regioselective double nucleophilic alkene functionalization of a hydrofluoroolefin scaffold. Chemical Communications, 60(6), 726-729. [Link]

  • ResearchGate. (2025). A comprehensive review on medicinal applications of iodine. [Link]

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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Fluoro-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Fluoro-2,4-diiodopyridine in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, with a significant percentage of top-selling pharmaceuticals incorporating this heterocycle. Its ability to engage in hydrogen bonding and its metabolic stability make it a privileged structure in medicinal chemistry. The strategic introduction of fluorine into the pyridine ring can further enhance a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability.[1][2] this compound has emerged as a highly versatile and valuable building block for the synthesis of complex pharmaceutical intermediates. The presence of two iodine atoms at distinct positions (C2 and C4) offers the potential for sequential and regioselective functionalization through various cross-coupling reactions, allowing for the construction of diverse molecular architectures.

The differential reactivity of the carbon-iodine bonds at the C2 and C4 positions is the key to the synthetic utility of this compound. Generally, the C4 position is more susceptible to palladium-catalyzed cross-coupling reactions due to its higher electrophilicity.[3][4][5] However, this inherent reactivity can be modulated and even reversed by the judicious choice of catalyst, ligands, and reaction conditions, enabling chemists to selectively introduce substituents at either position. This guide provides detailed application notes and protocols for the regioselective synthesis of pharmaceutical intermediates from this compound, with a focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Understanding Regioselectivity in the Cross-Coupling of this compound

The selective functionalization of either the C2 or C4 position of this compound hinges on a nuanced understanding of the factors that govern the oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions.

Electronic Effects: The C4 position of the pyridine ring is electronically more deficient than the C2 position, making the C4-I bond more susceptible to oxidative addition by a Pd(0) catalyst. This inherent electronic preference often leads to C4-selective reactions under standard conditions.[3][5]

Steric Hindrance: The use of bulky phosphine ligands on the palladium catalyst can dramatically influence regioselectivity. Sterically demanding ligands can favor coupling at the less hindered C4 position. Conversely, in some cases, specific ligand architectures can promote reaction at the more sterically encumbered C2 position.[3][5]

Catalyst Speciation: The nature of the palladium catalyst itself, whether it exists as a mononuclear species, clusters, or nanoparticles, can also dictate the site of reaction. Different catalyst forms can exhibit distinct reactivity profiles and selectivities.[3]

Reaction Conditions: Parameters such as the choice of base, solvent, and temperature can also play a crucial role in controlling the regioselectivity of the coupling reaction.

By carefully manipulating these factors, researchers can achieve a high degree of control over the synthetic outcome, enabling the stepwise construction of complex, multi-substituted pyridine derivatives.

Experimental Protocols for Regioselective Cross-Coupling Reactions

The following protocols are designed as a starting point for the regioselective functionalization of this compound. Optimization of the reaction conditions may be necessary for specific substrates.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

This protocol is designed to favor the coupling of an aryl or heteroaryl boronic acid at the more reactive C4 position of this compound.

Objective: To synthesize 4-aryl/heteroaryl-3-fluoro-2-iodopyridine derivatives.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

  • Anhydrous, degassed solvents and reagents are recommended.

Step-by-Step Methodology:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.1-1.2 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%).

  • Add the degassed solvent system.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of C4-Coupled Product
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃1,4-Dioxane/H₂O (4:1)901692
33-Thienylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (4:1)1001288

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 2: C2-Selective Suzuki-Miyaura Coupling

Achieving C2 selectivity often requires overcoming the inherent preference for C4 coupling. This can be accomplished by using specific ligand systems that favor reaction at the more sterically hindered position.

Objective: To synthesize 2-aryl/heteroaryl-3-fluoro-4-iodopyridine derivatives.

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid or boronate ester

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Sterically hindered phosphine ligand (e.g., P(t-Bu)₃, XPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., THF, toluene)

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the palladium precursor and the phosphine ligand to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst formation.

  • Add this compound (1.0 equiv), the aryl/heteroaryl boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and purify as described in Protocol 1.

Data Presentation:

EntryAryl Boronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of C2-Coupled Product
1Phenylboronic acidPd₂(dba)₃ (2) / P(t-Bu)₃ (8)K₃PO₄Toluene802475
24-Tolylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄THFRT1881
32-Naphthylboronic acidPd₂(dba)₃ (2) / P(t-Bu)₃ (8)K₃PO₄Toluene802472

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Protocol 3: Regioselective Sonogashira Coupling

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction can be directed to either the C4 or C2 position. C4-selectivity is generally favored.[6][7]

Objective: To synthesize 4-alkynyl-3-fluoro-2-iodopyridine or 2-alkynyl-3-fluoro-4-iodopyridine derivatives.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Step-by-Step Methodology (for C4-Selectivity):

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

  • Add the anhydrous, degassed solvent and the amine base (2.0-3.0 equiv).

  • Add the terminal alkyne (1.1-1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryTerminal AlkyneCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of C4-Coupled Product
1PhenylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃NTHFRT690
2TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (5)DIPADMF40895
31-HexynePd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃NTHFRT687

Note: For C2-selectivity, a similar approach to Protocol 2, employing sterically hindered ligands in a copper-free Sonogashira reaction, may be explored.

Protocol 4: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. Regiocontrol can be achieved through careful selection of the catalyst system.

Objective: To synthesize 4-amino-3-fluoro-2-iodopyridine or 2-amino-3-fluoro-4-iodopyridine derivatives.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos for C4-selectivity; a more hindered ligand might be needed for C2)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Step-by-Step Methodology (for C4-Selectivity):

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with vigorous stirring (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAmineCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%) of C4-Coupled Product
1MorpholinePd₂(dba)₃ (2) / BINAP (4)NaOt-BuToluene1001882
2AnilinePd₂(dba)₃ (2) / Xantphos (4)K₃PO₄Dioxane1102478
3BenzylaminePd₂(dba)₃ (2) / BINAP (4)NaOt-BuToluene1001885

Note: Achieving C2-selectivity may require screening of more sterically demanding ligands and optimization of reaction conditions.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the regioselective functionalization of this compound.

G start This compound c4_suzuki C4-Selective Suzuki-Miyaura (e.g., Pd(PPh3)4, K2CO3) start->c4_suzuki c2_suzuki C2-Selective Suzuki-Miyaura (e.g., Pd2(dba)3, P(t-Bu)3) start->c2_suzuki c4_sonogashira C4-Selective Sonogashira (e.g., Pd(PPh3)2Cl2, CuI) start->c4_sonogashira c4_buchwald C4-Selective Buchwald-Hartwig (e.g., Pd2(dba)3, BINAP) start->c4_buchwald prod1 4-Aryl-3-fluoro-2-iodopyridine c4_suzuki->prod1 prod2 2-Aryl-3-fluoro-4-iodopyridine c2_suzuki->prod2 prod3 4-Alkynyl-3-fluoro-2-iodopyridine c4_sonogashira->prod3 prod4 4-Amino-3-fluoro-2-iodopyridine c4_buchwald->prod4 further_func Further Functionalization at C2 or C4 prod1->further_func prod2->further_func prod3->further_func prod4->further_func

Caption: Regioselective functionalization of this compound.

G sub This compound + Coupling Partner rxn Cross-Coupling Reaction sub->rxn cat Palladium Catalyst + Ligand + Base cat->rxn sol Solvent & Temperature sol->rxn workup Work-up & Purification rxn->workup prod Regioselectively Substituted Fluoropyridine Intermediate workup->prod

Caption: General workflow for a cross-coupling reaction.

Application in the Synthesis of Pharmaceutical Scaffolds

The regioselectively functionalized intermediates derived from this compound are valuable precursors for the synthesis of complex pharmaceutical agents. For instance, the synthesis of kinase inhibitors such as vemurafenib and lapatinib involves the construction of substituted heterocyclic cores where fluorinated pyridines play a key role.[1][8][9][10][11][12][13][14]

Case Study: Conceptual Synthesis of a Vemurafenib-like Scaffold

Vemurafenib is a potent BRAF inhibitor used in the treatment of melanoma.[14] A key fragment of vemurafenib is a substituted 1H-pyrrolo[2,3-b]pyridine core. The stepwise functionalization of this compound can provide a convergent route to such scaffolds.

  • C4-Sonogashira Coupling: Reaction of this compound with a suitable terminal alkyne, such as trimethylsilylacetylene, would yield 3-fluoro-2-iodo-4-((trimethylsilyl)ethynyl)pyridine.

  • Desilylation and C2-Suzuki Coupling: Removal of the silyl protecting group followed by a C2-selective Suzuki-Miyaura coupling with an appropriate boronic acid would introduce a second substituent.

  • Intramolecular Cyclization: Subsequent functional group manipulation and an intramolecular cyclization could then be employed to construct the pyrrolo[2,3-b]pyridine ring system.

This conceptual pathway highlights how the regioselective methodologies described in this guide can be applied to the synthesis of complex and medicinally relevant molecules.

Conclusion

This compound is a powerful and versatile building block for the synthesis of pharmaceutical intermediates. The ability to control the regioselectivity of palladium-catalyzed cross-coupling reactions at the C2 and C4 positions opens up a vast chemical space for the creation of novel and complex molecular architectures. The protocols and principles outlined in these application notes provide a solid foundation for researchers and drug development professionals to leverage the full synthetic potential of this valuable starting material. Careful consideration of the interplay between electronic effects, ligand sterics, and reaction conditions is paramount to achieving the desired regiochemical outcome and advancing the synthesis of next-generation therapeutics.

References

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (URL: [Link])

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (URL: [Link])

  • The Critical Role of Intermediates in Vemurafenib Synthesis. (URL: [Link])

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. (URL: [Link])

  • Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - NIH. (URL: [Link])

  • The Chemistry Behind Lapatinib: Understanding Key Intermediates. (URL: [Link])

  • WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google P
  • (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne - ResearchGate. (URL: [Link])

  • WO2010017387A2 - Lapatinib intermediates - Google P
  • An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing). (URL: [Link])

  • Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib.... - ResearchGate. (URL: [Link])

  • Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem - NIH. (URL: [Link])

  • Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. (URL: [Link])

  • Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (URL: [Link])

  • ortho metalation - Andrew G Myers Research Group. (URL: [Link])

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences. (URL: [Link])

  • Directed ortho metalation - Wikipedia. (URL: [Link])

  • Synthesis of the ortho/meta/para Isomers of Relevant Pharmaceutical Compounds by Coupling a Sonogashira Reaction with a Regioselective Hydration | Request PDF - ResearchGate. (URL: [Link])

  • Directed (ortho) Metallation. (URL: [Link])

  • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position - ResearchGate. (URL: [Link])

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (URL: [Link])

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar. (URL: [Link])

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. (URL: [Link])

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. (URL: [Link])

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: [Link])

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (URL: [Link])

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. (URL: [Link])

  • Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC - NIH. (URL: [Link])

  • Fluoroorganic Chemistry - Ramachandran Research Group - Purdue University. (URL: [Link])

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Application Note & Protocols: Mastering C4 Regioselectivity in the Functionalization of 3-Fluoro-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Polysubstituted Fluoropyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, present in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The introduction of fluorine atoms can profoundly alter a molecule's metabolic stability, binding affinity, and pharmacokinetic properties, making fluorinated pyridines particularly valuable building blocks.[3] 3-Fluoro-2,4-diiodopyridine has emerged as a highly versatile intermediate, offering three distinct points for modification: a C-F bond and two C-I bonds at electronically and sterically different positions.

The primary challenge lies in achieving selective functionalization. In palladium-catalyzed cross-coupling reactions, the C2 position of a pyridine ring is generally more reactive than C4 due to the inductive electron-withdrawing effect of the adjacent nitrogen atom, which makes the C2 carbon more electrophilic.[4] This inherent reactivity bias makes the selective functionalization at the C4 position a non-trivial synthetic problem. This guide provides a detailed exploration of the principles and field-proven protocols for achieving high regioselectivity for C-C and C-N bond formation at the C4 position of this compound, leaving the C2-iodo and C3-fluoro substituents intact for subsequent, orthogonal transformations.

The Principle of C4-Selective Functionalization

Achieving a reversal of the innate C2 reactivity preference in 2,4-dihalopyridines requires a carefully designed catalytic system. The oxidative addition of the palladium(0) catalyst to the C-I bond is the selectivity-determining step. To favor the C4 position, the reaction conditions must be engineered to either sterically block the C2 position or utilize a catalytic cycle that intrinsically prefers the C4 position.

G cluster_0 Catalytic Control Strategies cluster_1 Substrate: this compound cluster_2 Reaction Outcome Steric Steric Hindrance (Bulky Ligands) Pyridine Pyridine Ring C2-I vs C4-I Steric->Pyridine Blocks C2 attack Electronic Ligand-Free Systems (e.g., Jeffery Conditions) Electronic->Pyridine Alters Pd nanoparticle /catalyst aggregation C4_Product Selective C4 Functionalization Pyridine->C4_Product Desired Pathway C2_Product Default C2 Functionalization Pyridine->C2_Product Competing Pathway

Caption: Strategies to override the intrinsic C2 reactivity.

Two primary strategies have proven effective:

  • Ligand-Mediated Steric Control : The use of very sterically demanding ligands, such as bulky N-heterocyclic carbenes (NHCs), physically obstructs the palladium catalyst's approach to the C2-I bond, which is flanked by the pyridine nitrogen. This steric blockade forces the oxidative addition to occur at the more accessible C4-I bond.[5]

  • Ligand-Free Conditions : Intriguingly, certain ligand-free conditions, often referred to as "Jeffery conditions," can dramatically enhance C4-selectivity.[5] While the mechanism is still under investigation, it is believed that these conditions may involve the formation of palladium nanoparticles or unique catalytic species that exhibit an inverted selectivity profile compared to traditional mononuclear palladium-phosphine complexes.[5]

This application note will provide protocols leveraging these principles for Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Protocol I: C4-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. To achieve C4 selectivity with this compound, we employ a palladium precatalyst with a highly hindered NHC ligand. This protocol is adapted from methodologies proven effective for C4-selective couplings of 2,4-dichloropyridines.[5]

Workflow Overview

Suzuki_Workflow start Assemble Glassware (Oven-Dried) setup Add this compound, Boronic Acid, and Base to Flask start->setup inert Seal, Evacuate, and Backfill with Argon (3x) setup->inert reagents Add Solvent, Pd Catalyst, and Ligand via Syringe inert->reagents reaction Heat to Specified Temp Monitor by TLC/LC-MS reagents->reaction workup Cool, Quench Reaction, Perform Aqueous Workup reaction->workup purify Dry Organic Layer, Concentrate, and Purify (e.g., Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Step-by-step workflow for C4-Selective Suzuki Coupling.

Materials & Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound>97%Santa Cruz BiotechnologyStore under inert gas.
Aryl/Heteroaryl Boronic AcidCoupling GradeSigma-AldrichUse 1.2-1.5 equivalents.
(η³-1-ᵗBu-indenyl)Pd(SIPr)(Cl)Catalyst GradeStrem ChemicalsA highly effective, air-stable precatalyst.
Potassium Fluoride (KF)AnhydrousAcros OrganicsMust be anhydrous. Dry in an oven if necessary.
Tetrahydrofuran (THF)AnhydrousSigma-AldrichUse from a solvent purification system.
Argon or Nitrogen GasHigh Purity-For maintaining an inert atmosphere.
Step-by-Step Protocol
  • Reaction Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 349 mg), the desired boronic acid (1.2 mmol), and anhydrous potassium fluoride (3.0 mmol, 174 mg).

  • Inert Atmosphere : Seal the flask with a rubber septum, and purge the vessel by evacuating and backfilling with argon three times.

  • Reagent Addition : Under a positive pressure of argon, add anhydrous THF (5 mL). In a separate vial, dissolve the palladium precatalyst (0.02 mmol, 13.5 mg) in THF (1 mL) and add it to the reaction flask via syringe.

  • Reaction Execution : Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup : Upon completion, quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-3-fluoro-2-iodopyridine product.

Protocol II: C4-Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, introducing an alkyne moiety.[6][7] Selectivity is achieved by using a combination of a palladium catalyst with a bulky phosphine ligand, which sterically disfavors the C2 position.

Materials & Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound>97%Santa Cruz BiotechnologyStore under inert gas.
Terminal AlkyneSynthesis GradeCombi-BlocksUse 1.2-1.5 equivalents.
Pd(PPh₃)₂Cl₂Catalyst GradeSigma-AldrichStandard palladium source.
Copper(I) Iodide (CuI)>98%Strem ChemicalsCo-catalyst.
Triethylamine (TEA)AnhydrousSigma-AldrichActs as both base and solvent.
TolueneAnhydrousSigma-AldrichOptional co-solvent.
Step-by-Step Protocol
  • Reaction Setup : In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 349 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.5 mg).

  • Inert Atmosphere : Evacuate and backfill the tube with argon three times.

  • Reagent Addition : Add anhydrous triethylamine (6 mL) and anhydrous toluene (4 mL) via syringe. Add the terminal alkyne (1.2 mmol) dropwise while stirring.

  • Reaction Execution : Stir the mixture at room temperature. For less reactive alkynes, gentle heating to 40-50 °C may be required.

  • Monitoring : Follow the disappearance of the starting material by TLC or GC-MS. The reaction typically completes in 4-12 hours.

  • Workup : After completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the ammonium salts and catalyst residues.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography to afford the 4-alkynyl-3-fluoro-2-iodopyridine.

Protocol III: C4-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[8][9] For substrates like 2-fluoro-4-iodopyridine, the reaction has been shown to be exclusive for the C4 position, as the C-I bond is significantly more reactive towards palladium-catalyzed amination than the C-F bond under these conditions.[10] We can confidently apply this principle to this compound, expecting high selectivity for the C4-I bond over both the C2-I and C3-F bonds.

Materials & Reagents
Reagent/MaterialGradeSupplier (Example)Notes
This compound>97%Santa Cruz BiotechnologyStore under inert gas.
Primary/Secondary AmineSynthesis GradeTCI ChemicalsUse 1.2-1.5 equivalents.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeSigma-AldrichCommon Pd(II) precatalyst.
BINAPLigand GradeStrem ChemicalsRacemic or enantiopure.
Sodium tert-butoxide (NaOᵗBu)>97%Sigma-AldrichStrong, non-nucleophilic base.
TolueneAnhydrousSigma-AldrichUse from a solvent purification system.
Step-by-Step Protocol
  • Catalyst Preparation : In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and BINAP (0.03 mmol, 18.7 mg) to an oven-dried Schlenk tube. Add anhydrous toluene (2 mL) and stir for 10 minutes.

  • Reaction Setup : To the catalyst mixture, add this compound (1.0 mmol, 349 mg), the amine (1.2 mmol), and NaOᵗBu (1.4 mmol, 135 mg).

  • Reaction Execution : Seal the tube and heat the mixture in an oil bath at 80-100 °C.

  • Monitoring : Monitor the reaction by LC-MS. The reaction is generally complete within 6-18 hours.

  • Workup : Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and add water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 4-amino-3-fluoro-2-iodopyridine.

Data Summary and Troubleshooting

Comparative Reaction Data
Reaction TypeCatalyst SystemBaseSolventTemp (°C)Typical YieldC4:C2 Selectivity
Suzuki-Miyaura (η³-1-ᵗBu-indenyl)Pd(SIPr)(Cl)KFTHF2570-90%>20:1
Sonogashira Pd(PPh₃)₂Cl₂ / CuITEATEA/Toluene25-5065-85%>15:1
Buchwald-Hartwig Pd(OAc)₂ / BINAPNaOᵗBuToluene80-10075-95%>25:1
Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Wet reagents/solvents- Insufficiently strong base (for Suzuki/Buchwald)- Use a fresh batch of catalyst/precatalyst.- Ensure all reagents and solvents are strictly anhydrous.- For Suzuki, try a stronger base like K₃PO₄. For Buchwald-Hartwig, ensure NaOᵗBu is fresh.
Poor C4:C2 Selectivity - Ligand is not bulky enough- Reaction temperature is too high, overriding steric control- Switch to a more sterically demanding ligand (e.g., a different NHC or phosphine).- Run the reaction at the lowest effective temperature.
Formation of Homocoupling Products - (Suzuki) Premature decomposition of boronic acid- (Sonogashira) Oxidative homocoupling of alkyne (Glaser coupling)- Add the boronic acid slowly or use a boronic ester.- Ensure the reaction is strictly anaerobic; thoroughly degas all solvents.
Deiodination of Starting Material - Presence of a reducing agent- Basic conditions at elevated temperatures- Scrutinize all reagents for impurities.- Lower the reaction temperature and/or use a milder base if possible.

Conclusion

The selective functionalization of this compound at the C4 position is a challenging yet highly rewarding transformation that unlocks access to a diverse range of complex, high-value pyridine derivatives. By carefully selecting the catalytic system—leveraging sterically demanding ligands for Suzuki and Sonogashira couplings and exploiting the inherent reactivity differences for Buchwald-Hartwig amination—researchers can achieve excellent control over regioselectivity. The protocols outlined in this guide provide robust and reproducible methods for installing aryl, alkynyl, and amino groups at the C4 position, paving the way for further synthetic elaboration at the remaining C2-iodo position in a programmed, orthogonal fashion.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. [Link]

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
  • Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. ACS Publications. [Link]

  • Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines. LookChem. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. National Institutes of Health. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Visible Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. chemrxiv.org. [Link]

  • C4‐selective functionalizations of pyridine. ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed. [Link]

  • Visible-Light-Induced C4-Selective Functionalization of Pyridinium Salts with Cyclopropanols. PubMed. [Link]

  • Diiodo-Functionalized BODIPYs for Cross-Coupling Reactions. ChemistryViews. [Link]

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Purification of 3-Fluoro-2,4-diiodopyridine by Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-2,4-diiodopyridine is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and two iodine atoms on the pyridine ring, makes it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions and complicate the characterization of final products. This application note provides a comprehensive guide to the purification of this compound using column chromatography, a robust and widely applicable technique for the separation of organic compounds.

The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chromatographic principles. We will explore the critical aspects of stationary phase selection, mobile phase optimization, and the practical execution of the purification process, ensuring a high degree of product purity.

Physicochemical Properties and Safety Considerations

While specific experimental data for this compound is not extensively published, we can infer its properties from structurally similar compounds. The presence of two iodine atoms and a fluorine atom on the pyridine ring suggests a molecule of moderate to high polarity. The pyridine nitrogen introduces a basic character, which can lead to interactions with acidic stationary phases like silica gel.

Safety Precautions: Halogenated organic compounds should be handled with care. Based on the safety data for analogous compounds such as 3-Fluoro-4-iodopyridine, this compound should be considered a potential skin and eye irritant.[1][2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Principles of a Successful Chromatographic Separation

The purification of this compound by column chromatography relies on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase. The choice of these two phases is critical for achieving optimal separation.

Stationary Phase Selection

Standard silica gel (SiO₂) is the most common stationary phase for column chromatography due to its versatility and relatively low cost. However, the acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds, particularly those with acid-labile functional groups or those prone to deiodination.[4] Given that poly-iodinated aromatic compounds can be sensitive, it is prudent to consider the following options:

  • Standard Silica Gel (230-400 mesh): This is the first choice for most applications. Its efficacy for the target compound should be evaluated first by Thin-Layer Chromatography (TLC).

  • Deactivated (Neutralized) Silica Gel: If TLC analysis suggests on-plate degradation of the compound, silica gel can be deactivated by pre-treating it with a solution of the eluent containing a small amount of a basic modifier, such as triethylamine (Et₃N). This neutralizes the acidic silanol groups on the silica surface, minimizing unwanted interactions with the basic pyridine ring.

  • Alumina (Neutral or Basic): Alumina is a suitable alternative to silica gel for compounds that are sensitive to acidic conditions.[4] Neutral or basic alumina can provide a different selectivity and may be advantageous for purifying pyridine derivatives.

Mobile Phase Optimization: The Power of TLC

The selection of an appropriate mobile phase (eluent) is crucial for a successful separation. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening different solvent systems and determining the optimal mobile phase composition.[5] The goal is to find a solvent system in which the target compound, this compound, has a retention factor (Rƒ) of approximately 0.25-0.35. This Rƒ value generally translates to good elution behavior on a column.

A common and effective starting point for the separation of halogenated pyridines is a mixture of a non-polar solvent and a moderately polar solvent. A hexane/ethyl acetate system is a versatile choice.[5]

Experimental Protocol

This protocol provides a detailed, step-by-step procedure for the purification of this compound.

Materials and Equipment
Materials Equipment
Crude this compoundGlass chromatography column
Silica gel (230-400 mesh)TLC plates (silica gel 60 F₂₅₄)
Hexane (HPLC grade)TLC developing chamber
Ethyl acetate (HPLC grade)UV lamp (254 nm)
Dichloromethane (DCM, for sample loading)Rotary evaporator
Triethylamine (optional, for deactivation)Fraction collection tubes/flasks
Cotton or glass woolBeakers, Erlenmeyer flasks, graduated cylinders
Sand (washed and dried)Fume hood
Step 1: TLC Analysis for Eluent Optimization
  • Prepare TLC Chambers: Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). Allow the atmosphere in the chambers to saturate with the solvent vapor.

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a few drops of dichloromethane. Using a capillary tube, carefully spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots under a UV lamp (254 nm).

  • Determine the Optimal Eluent: Identify the solvent system that provides an Rƒ value of ~0.25-0.35 for the main spot (product) and gives good separation from any impurities.

Step 2: Column Preparation (Slurry Packing Method)
  • Column Setup: Securely clamp a glass chromatography column in a vertical position inside a fume hood. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand (~1 cm).

  • Prepare Silica Slurry: In a beaker, create a slurry of silica gel with the chosen starting eluent (the solvent system with a slightly lower polarity than the optimal one determined by TLC).

  • Pack the Column: Pour the silica slurry into the column. Gently tap the sides of the column to dislodge any air bubbles and ensure a uniformly packed bed.

  • Equilibrate the Column: Allow the excess solvent to drain until the solvent level reaches the top of the silica bed. Add more eluent and let it run through the column until the packing is stable. Do not let the column run dry.

Step 3: Sample Loading
  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel to this solution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

  • Loading onto the Column: Carefully add the silica-adsorbed sample to the top of the prepared column, creating a thin, even layer. Add a protective layer of sand (~1 cm) on top of the sample.

Step 4: Elution and Fraction Collection
  • Begin Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to the top of the column to begin the elution process at a steady flow rate.

  • Gradient Elution (if necessary): Start with a less polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. A stepwise or linear gradient can be employed. A step gradient, where the solvent composition is changed in discrete steps, can be very effective.[5]

  • Collect Fractions: Collect the eluate in a series of labeled test tubes or flasks.

  • Monitor the Separation: Periodically analyze the collected fractions by TLC to track the elution of the desired compound and any impurities. Spot the collected fractions on a TLC plate alongside a spot of the crude starting material.

Step 5: Product Isolation
  • Identify Pure Fractions: Based on the TLC analysis, identify the fractions containing the pure this compound.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator to yield the purified product.

Visualization of the Purification Workflow

The following diagram illustrates the key stages of the column chromatography purification process.

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_isolation Isolation TLC TLC Analysis & Eluent Optimization Column_Prep Column Packing (Slurry Method) TLC->Column_Prep Sample_Prep Sample Preparation (Dry Loading) Elution Elution (Isocratic or Gradient) Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Monitoring TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring TLC_Monitoring->Elution Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Solvent Removal (Rotovap) Combine_Fractions->Solvent_Removal Pure_Product Purified this compound Solvent_Removal->Pure_Product Crude_Sample Crude this compound Crude_Sample->TLC Crude_Sample->Sample_Prep

Caption: Workflow for the purification of this compound.

Troubleshooting and Key Considerations

Problem Potential Cause Solution
Compound streaks on TLC/Column Compound is too polar for the eluent; strong interaction with silica.Increase the polarity of the eluent. For pyridine compounds, consider adding 0.1-1% triethylamine to the eluent to reduce tailing.
Poor separation of spots Inappropriate solvent system.Re-optimize the eluent using TLC. Try a different solvent system (e.g., dichloromethane/methanol). A shallower gradient during elution may also improve resolution.
Compound does not elute Eluent is not polar enough; compound may be degrading on the column.Increase the eluent polarity significantly. If degradation is suspected, perform a 2D TLC to check for on-plate decomposition. Switch to a deactivated silica or alumina stationary phase.
Cracked column packing Improper packing; running the column dry.Ensure the silica slurry is homogenous and packed evenly. Never let the solvent level drop below the top of the stationary phase.

Conclusion

The purification of this compound by column chromatography is a highly effective method for obtaining this valuable synthetic intermediate in high purity. Careful optimization of the stationary and mobile phases through preliminary TLC analysis is the cornerstone of a successful separation. By following the detailed protocol and considering the potential challenges associated with halogenated pyridines, researchers can confidently purify this compound for use in their synthetic endeavors. The principles and techniques outlined in this guide are broadly applicable to the purification of other halogenated heterocyclic compounds, providing a solid foundation for tackling a wide range of purification challenges in the modern research laboratory.

References

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

Sources

recrystallization methods for 3-Fluoro-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purification of 3-Fluoro-2,4-diiodopyridine via Recrystallization

Authored by: Gemini, Senior Application Scientist

Publication Date: January 14, 2026

Introduction: The Critical Role of Purity for a Key Synthetic Building Block

This compound (CAS No. 153035-06-4) is a highly functionalized heterocyclic compound with a molecular weight of 348.89 g/mol .[1] Its unique substitution pattern, featuring both a fluorine atom and two iodine atoms on a pyridine ring, makes it an invaluable and versatile intermediate in medicinal chemistry and materials science. The iodine atoms serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the fluorine atom can modulate the electronic properties, metabolic stability, and binding affinity of target molecules.

The successful application of this compound in multi-step syntheses is critically dependent on its purity. Impurities arising from its synthesis, such as regioisomers, partially halogenated species, or starting materials, can lead to complex side reactions, reduced yields, and challenging downstream purifications. Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds, making it the method of choice for obtaining high-purity this compound suitable for demanding applications in drug development and research.[2][3] This guide provides a detailed examination of the principles, solvent selection strategies, and protocols for the effective recrystallization of this key intermediate.

Principle of Recrystallization

Recrystallization is a purification technique based on differential solubility.[4] The fundamental principle is that the solubility of a compound in a solvent generally increases with temperature.[5] The ideal recrystallization solvent will dissolve the target compound (solute) completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for the compound at low temperatures. In contrast, the impurities should either be highly soluble at all temperatures (remaining in the liquid phase or "mother liquor" upon cooling) or completely insoluble (allowing for their removal via hot filtration).

The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, and it crystallizes out of the solution, forming a purified crystal lattice that excludes the impurities.[6]

Solvent System Selection: A Rational Approach

The choice of solvent is the most critical parameter for successful recrystallization.[4] For this compound, a polyhalogenated aromatic compound, we can predict that it will be a relatively nonpolar solid. Therefore, suitable solvents will range from nonpolar to moderately polar. Direct experimental data for this specific compound is scarce; however, established protocols for structurally similar compounds, such as 3-Fluoro-4-Iodopyridine, provide an excellent starting point. For the latter, solvent systems like Hexane/Ethyl Acetate and Ethanol/Water have proven effective.[7]

Solvent Screening Strategy

Before committing to a large-scale recrystallization, it is imperative to perform small-scale solubility tests with a few milligrams of the crude material in ~0.5 mL of various solvents.

The Ideal Solvent/System will exhibit:

  • High Solubility at elevated temperature.

  • Low Solubility at room temperature and in an ice bath.

  • A Suitable Boiling Point: Not so high that it is difficult to remove, and not so low that evaporation is excessive during heating.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be easily removed from the purified crystals during the drying step.[4]

Recommended Solvent Systems

Based on the structure of this compound, two primary types of solvent systems are proposed: a single-solvent system and a binary (two-solvent) system.

Table 1: Potential Solvent Systems for Recrystallization

Solvent SystemTypeRationale & Causality
Toluene SingleAromatic solvent that should effectively dissolve the aromatic pyridine ring at high temperatures. Its relatively high boiling point (111 °C) allows for a wide temperature gradient for crystallization.
Ethanol/Water BinaryThe compound is likely soluble in hot ethanol ("good" solvent) but insoluble in water ("bad" solvent). Adding water to a hot ethanol solution will decrease the overall solubility and induce crystallization.[7]
Hexane/Ethyl Acetate BinaryA classic nonpolar/moderately polar system. The compound should be soluble in hot ethyl acetate ("good" solvent) and insoluble in hexane ("bad" solvent). This system is excellent for fine-tuning solubility by adjusting the solvent ratio.[7]
Methanol/DCM BinaryDichloromethane (DCM) is an excellent solvent for many organics, but its low boiling point can be problematic. A system where the compound is dissolved in a minimal amount of DCM/Methanol and then precipitated with a non-solvent like pentane or hexane can be effective.[8]

For this guide, we will detail the protocol using the Hexane/Ethyl Acetate system, as it offers excellent control and is a common choice for purifying halogenated pyridines.[7]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where observational checkpoints ensure the process is proceeding correctly.

Workflow Overview

G cluster_prep Preparation cluster_purify Purification cluster_cryst Crystallization cluster_iso Isolation & Analysis crude Crude this compound dissolve Dissolve in Minimum Hot Ethyl Acetate crude->dissolve charcoal Optional: Add Activated Charcoal (for colored impurities) dissolve->charcoal hot_filter Hot Gravity Filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter filtrate Collect Hot, Clear Filtrate hot_filter->filtrate add_hexane Add Hot Hexane Until Turbidity Appears filtrate->add_hexane cool_rt Slow Cool to Room Temperature add_hexane->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vac_filter Vacuum Filtration (Büchner Funnel) ice_bath->vac_filter wash Wash Crystals with Cold Hexane vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Recrystallization workflow for this compound.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size (the flask should not be more than half full).

    • Add a magnetic stir bar or a boiling stick.

    • In a separate beaker, heat the primary solvent (ethyl acetate) on a hot plate. Never heat organic solvents with an open flame.

    • Add the hot ethyl acetate to the Erlenmeyer flask portion-wise, with stirring and gentle heating, until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes yield.[4]

  • Decolorization (If Necessary):

    • If the resulting solution is darkly colored, remove it from the heat source and allow it to cool slightly.

    • Add a very small amount (spatula tip) of activated charcoal. Adding charcoal to a boiling solution will cause it to boil over violently.

    • Reheat the mixture to boiling for a few minutes. The charcoal will adsorb high-molecular-weight colored impurities.

  • Hot Gravity Filtration:

    • This step removes the activated charcoal and any insoluble impurities.

    • Set up a gravity filtration apparatus (short-stemmed funnel, fluted filter paper) into a clean, pre-warmed Erlenmeyer flask. Pre-warming the apparatus prevents premature crystallization in the funnel.[2]

    • Pour the hot solution rapidly through the filter paper. If crystallization occurs in the funnel, add a small amount of hot solvent to redissolve it.

  • Inducing Crystallization:

    • To the hot, clear filtrate, add the hot anti-solvent (hexane) dropwise while swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is at its saturation point.[7]

    • Add a few drops of hot ethyl acetate to redissolve the precipitate and render the solution clear again. This ensures the crystallization process does not begin from an oversaturated, oily state.

  • Crystal Growth:

    • Cover the flask with a watch glass or loosely with a cork to prevent solvent evaporation and contamination.

    • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[6]

  • Isolation and Washing:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.

    • Wash the crystals with a small amount of ice-cold hexane. This removes any residual mother liquor containing dissolved impurities. Do not use ethyl acetate for washing, as it will dissolve the product.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying:

    • Transfer the crystalline solid to a pre-weighed watch glass.

    • Dry the crystals to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove all traces of residual solvent.

Purity Assessment and Validation

The success of the recrystallization must be validated empirically.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the purified crystals, and the mother liquor on a TLC plate. A successful purification will show the purified sample as a single, clean spot with a higher Rf value than any impurities, which should be concentrated in the mother liquor lane.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): This provides definitive structural confirmation and purity assessment. The spectrum of the recrystallized product should show sharp signals corresponding to this compound and a significant reduction or complete absence of impurity signals that were present in the crude material.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for Recrystallization

ProblemProbable Cause(s)Solution(s)
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to concentrate the solution and try cooling again. If that fails, try seeding the solution with a tiny crystal of the crude product or scratching the inside of the flask with a glass rod at the solvent line.[5]
"Oiling Out" The compound's melting point is lower than the boiling point of the solvent; solution is supersaturated; cooling is too rapid.Reheat the solution to dissolve the oil. Add a small amount of additional "good" solvent (ethyl acetate) and allow it to cool much more slowly. Consider using a lower-boiling point solvent system.[2]
Low Recovery/Yield Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Always use ice-cold, minimal amounts of the "bad" solvent (hexane) for washing.
Colored Crystals Colored impurities were not fully removed.Repeat the recrystallization, ensuring the use of an appropriate amount of activated charcoal and performing the hot filtration step correctly.

Safety Precautions

  • Chemical Hazards: Halogenated pyridines should be handled with care. They can be irritants and are harmful if swallowed or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Solvent Hazards: Ethyl acetate, hexane, and toluene are flammable organic solvents. All heating must be performed using a hot plate in a well-ventilated chemical fume hood. Avoid open flames.

  • Waste Disposal: The mother liquor and any waste solvents should be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

References

  • BenchChem. (2025).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • California State University, Dominguez Hills. (n.d.). Recrystallisation. [Link]

  • Organic Syntheses. (2017). Synthesis of [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. [Link]

  • Wade, L. G. (n.d.). Recrystallization. [Link]

  • Piacentini, M. (n.d.). Recrystallization. [Link]

  • PubChem. (n.d.). 2-Fluoro-4-iodopyridine. [Link]

  • Google Patents. (1995). US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for 3-Fluoro-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 14, 2026

Introduction

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-Fluoro-2,4-diiodopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this challenging and highly functionalized heterocyclic building block. The presence of two iodine atoms at sterically and electronically distinct positions (C2 and C4), along with a fluorine substituent, presents unique challenges and opportunities for selective C-C bond formation.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this reaction. Our goal is to empower you with the knowledge to not only overcome common experimental hurdles but also to rationally design and optimize your reaction conditions for achieving high yields and, crucially, predictable and controllable site-selectivity.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and challenges encountered when performing Suzuki couplings with this compound.

Q1: Which iodine is more reactive in the Suzuki coupling, the one at C2 or C4?

A: Generally, for dihalopyridines, the halogen at the C2 (or C6) position is more reactive towards oxidative addition with a Pd(0) catalyst. This is due to the proximity to the nitrogen atom, which influences the electronic properties of the C-I bond.[1][2] However, the actual site-selectivity can be significantly influenced by the specific reaction conditions, particularly the choice of ligand and base.[3][4]

Q2: I am observing a mixture of mono-arylated products (at C2 and C4) and the di-arylated product. How can I improve selectivity for a single mono-arylated product?

A: Achieving high selectivity for a single mono-arylated product is a central challenge. To favor mono-arylation, you can:

  • Use a bulky ligand: Sterically hindered ligands can disfavor the second coupling event.[3][5]

  • Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid.

  • Lower the reaction temperature: This can often improve selectivity by favoring the kinetically preferred product.

  • Choose a milder base: Strong bases can sometimes promote di-substitution.[6][7]

To control the site of mono-arylation (C2 vs. C4), the choice of ligand is critical. For instance, some studies on similar dihalopyridines have shown that using PPh3 or dppf can favor C4-selectivity, while more sterically demanding ligands like PtBu3 can invert this selectivity to favor C2.[3]

Q3: My reaction is sluggish, and I'm getting low yields. What are the first parameters I should adjust?

A: If you are experiencing low conversion, consider the following adjustments in this order:

  • Catalyst and Ligand: Ensure your palladium source and phosphine ligand are of high quality and handled under inert conditions to prevent deactivation. Consider using a more electron-rich and bulky ligand, which can accelerate oxidative addition and reductive elimination.[8][9]

  • Base: The choice and strength of the base are crucial for activating the boronic acid.[10][11] If you are using a weak base like Na2CO3, switching to a stronger base like K3PO4 or Cs2CO3 can significantly increase the reaction rate.[6][7]

  • Temperature: Increasing the reaction temperature will generally increase the reaction rate, but be mindful that it may also decrease selectivity.

  • Solvent: Ensure your solvent is anhydrous and degassed. A mixture of a non-polar solvent (like dioxane or toluene) and water is common, as water can aid in dissolving the base and facilitating the reaction.

Q4: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A: Homocoupling is often caused by the presence of oxygen.

  • Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the catalyst. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the solvent for an extended period.

  • High-Purity Reagents: Use high-quality boronic acid and ensure your palladium catalyst is not partially oxidized.

  • Ligand Choice: Some ligands are more prone to promoting side reactions. Experiment with different phosphine ligands.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments.

Problem Potential Causes Recommended Solutions
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently strong base. 3. Reaction temperature too low. 4. Poor quality or wet solvent. 5. Sterically hindered boronic acid.1. Use a fresh palladium source (e.g., Pd(PPh3)4, Pd2(dba)3) and a suitable phosphine ligand. Ensure proper inert atmosphere handling. 2. Switch to a stronger base such as K3PO4, Cs2CO3, or KOtBu.[6][7] 3. Incrementally increase the reaction temperature by 10-20 °C. 4. Use anhydrous, degassed solvents. 5. For hindered boronic acids, a more electron-rich and bulky ligand (e.g., SPhos, XPhos) may be required to facilitate transmetalation.[9]
Poor Site-Selectivity (Mixture of C2 and C4 isomers) 1. Ligand does not provide sufficient steric or electronic differentiation. 2. High reaction temperature. 3. Strong base promoting reaction at both sites.1. For C4-selectivity: Try ligands like Xantphos or dppf.[3] 2. For C2-selectivity: Experiment with bulky, electron-rich monodentate ligands like PtBu3.[3] 3. Lower the reaction temperature. 4. Use a milder base (e.g., K2CO3) and see if selectivity improves, even if the reaction is slower.
Formation of Di-substituted Product 1. Excess boronic acid. 2. High catalyst loading. 3. Prolonged reaction time at high temperature.1. Use no more than 1.1 equivalents of the boronic acid. 2. Reduce the catalyst loading (e.g., from 5 mol% to 1-2 mol%). 3. Monitor the reaction by TLC or LC-MS and stop it once the desired mono-substituted product is maximized.
Decomposition of Starting Material or Product 1. Reaction temperature is too high. 2. Base is too strong and causing degradation. 3. Presence of oxygen leading to oxidative side reactions.1. Lower the reaction temperature. 2. Switch to a milder base (e.g., Na2CO3, KF).[10] 3. Ensure the reaction is run under a strict inert atmosphere.
Logical Flow for Troubleshooting

troubleshooting_flow start Problem Encountered low_yield Low Yield / No Reaction start->low_yield poor_selectivity Poor Selectivity start->poor_selectivity side_reactions Side Reactions (e.g., Homocoupling) start->side_reactions check_catalyst Check Catalyst & Ligand Activity low_yield->check_catalyst Is catalyst active? ligand_screen Screen Different Ligands poor_selectivity->ligand_screen Primary factor degas Improve Degassing Protocol side_reactions->degas Most common cause check_base Evaluate Base Strength check_catalyst->check_base Yes check_temp Adjust Temperature check_base->check_temp Yes check_solvent Verify Solvent Quality check_temp->check_solvent Yes temp_screen Optimize Temperature for Selectivity ligand_screen->temp_screen stoich_control Control Stoichiometry temp_screen->stoich_control reagent_purity Check Reagent Purity degas->reagent_purity

Caption: Troubleshooting workflow for Suzuki coupling of this compound.

Optimization Protocols

General Considerations
  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation and boronic acid degradation.

  • Solvent Degassing: Solvents should be thoroughly degassed prior to use by either bubbling with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method (3 cycles).

Protocol 1: Screening for Optimal Mono-Arylation Conditions

This protocol is designed as a starting point to identify the key parameters influencing yield and selectivity.

  • Reaction Setup:

    • To a flame-dried Schlenk flask under Argon, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).

    • Add the degassed solvent (to achieve a concentration of ~0.1 M).

    • In a separate vial, pre-mix the palladium source and the ligand. Add this catalyst/ligand mixture to the reaction flask.

  • Parameter Screening Table:

    • Set up parallel reactions to screen the following conditions.

ReactionPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)
A Pd(PPh3)4 (5)-Na2CO3Dioxane/H2O (4:1)90
B Pd2(dba)3 (2.5)PPh3 (10)K2CO3Toluene/H2O (4:1)100
C Pd(OAc)2 (5)SPhos (10)K3PO4Dioxane/H2O (4:1)80
D Pd2(dba)3 (2.5)Xantphos (5)Cs2CO3THF/H2O (4:1)70
E Pd(OAc)2 (5)PtBu3 (10)KOtBuDME85
  • Analysis:

    • Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to assess conversion and the ratio of C2-arylated, C4-arylated, and di-arylated products.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational optimization. The choice of catalyst, ligand, and base directly influences the efficiency of each step in the cycle.

suzuki_cycle pd0 Pd(0)L_n pd_complex R¹-Pd(II)-X L_n pd0->pd_complex Oxidative Addition (R¹-X) transmetalation_complex R¹-Pd(II)-R² L_n pd_complex->transmetalation_complex Transmetalation ([R²-B(OH)₃]⁻) transmetalation_complex->pd0 Reductive Elimination (R¹-R²) base_activation R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[8][12]

The rate-determining step can vary, but for electron-deficient pyridines, oxidative addition is generally facile. The transmetalation step, which requires activation of the boronic acid by a base, is often a critical point for optimization.[8][11] Stronger bases can accelerate this step by forming a more nucleophilic boronate species.[6][7] The choice of ligand influences both the oxidative addition and reductive elimination steps through steric and electronic effects.[5][13]

References

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. American Chemical Society. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • So, C. M., & Kwong, F. Y. (2011). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. PubMed. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid. ResearchGate. [Link]

  • Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar. [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. [Link]

  • Optimization in reaction conditions for Suzuki coupling reactions... ResearchGate. [Link]

  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. [Link]

  • A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Suzuki Coupling Mechanism and Applications. YouTube. [Link]

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avoiding side reactions with 3-Fluoro-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-2,4-diiodopyridine is a valuable and highly functionalized building block for the synthesis of complex pyridine derivatives in pharmaceutical and materials science research. Its utility stems from the presence of two distinct carbon-iodine bonds, offering opportunities for sequential and site-selective functionalization. However, the very features that make this reagent so versatile also present unique challenges. Achieving high regioselectivity and avoiding unwanted side reactions requires a nuanced understanding of the subtle electronic and steric factors at play.

This guide serves as a dedicated technical resource for researchers, providing in-depth answers to common challenges, troubleshooting strategies for side reactions, and detailed protocols to maximize success in your synthetic endeavors.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: I am planning a cross-coupling reaction (e.g., Suzuki, Sonogashira). Which iodine atom, C2-I or C4-I, is expected to react first?

This is the most critical question for designing a synthetic strategy. The regioselectivity of palladium-catalyzed cross-coupling reactions on 2,4-dihalopyridines is governed by a combination of electronic and steric effects that influence the rate-determining oxidative addition step.

  • Electronic Factors: The pyridine nitrogen and the C3-fluoro group are both strongly electron-withdrawing. This decreases electron density across the ring, making both C-I bonds susceptible to oxidative addition by a Pd(0) catalyst. Generally, for 2,4-dihalopyridines, the C4 position is considered more electrophilic and thus more reactive.[1][2]

  • Steric Factors: The C2 position is flanked by both the pyridine nitrogen and the C3-fluoro group. This creates a more sterically congested environment compared to the C4 position.

Q2: My reaction is producing a mixture of C2 and C4 isomers. How can I enhance selectivity for the C4 position?

Achieving high C4 selectivity often requires overriding the intrinsic (and often slight) preference for C2 coupling in some dihaloheteroarenes. This is typically achieved by using specific ligands that control the steric environment around the palladium catalyst.[3]

The key is to use bulky ligands that disfavor approach to the more hindered C2 position. N-Heterocyclic Carbene (NHC) ligands are particularly effective. A 2020 study by Yang and coworkers demonstrated that a Pd(PEPPSI)(IPr) catalyst provided high C4-selectivity for Suzuki couplings of 2,4-dichloropyridines.[3] This strategy is directly applicable here.

Troubleshooting Flowchart for Improving C4-Selectivity

cluster_solutions Recommended Actions start Mixture of C2/C4 Isomers Observed q1 Goal: Increase C4 Product start->q1 ligand Switch to Bulky Monodentate Ligand (e.g., IPr, SIPr, tBu3P) q1->ligand Primary Strategy temp Lower Reaction Temperature (e.g., from 80°C to RT or 40°C) ligand->temp For further optimization base Screen Weaker Bases (e.g., K2CO3, CsF) temp->base

Caption: Decision workflow for enhancing C4-selectivity.

Recommended Conditions for C4-Selective Cross-Coupling

ReactionCatalyst/Ligand SystemBaseSolventTemperature (°C)Key Insight
Suzuki-Miyaura Pd(OAc)₂ / IPr or SIPrK₃PO₄ or K₂CO₃Toluene or Dioxane25 - 80Sterically hindered NHC ligands are highly effective at directing the reaction to the less-hindered C4 position.[3]
Sonogashira Pd(PPh₃)₄ / CuIEt₃N or DIPATHF or DMF25 - 60Standard conditions often favor C4. Ensure the alkyne is not overly bulky to avoid inhibiting the reaction.[5][6]
Buchwald-Hartwig Pd₂(dba)₃ / RuPhos or XPhosK₂CO₃ or Cs₂CO₃Toluene80 - 110Bulky biaryl phosphine ligands can provide good C4 selectivity, similar to NHC ligands.[7][8]
Q3: For my synthetic route, I need to functionalize the C2 position first. How can I achieve this "unconventional" selectivity?

Forcing the reaction to the more sterically hindered C2 position requires a different ligand strategy. Here, chelating diphosphine ligands are often the solution. These ligands bind to the palladium center in a bidentate fashion, and their geometry can favor interaction with the C-I bond adjacent to the coordinating pyridine nitrogen.

For related 2,4-dichloro systems, ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) have been shown to promote the conventional C2-selectivity.[3]

Recommended Conditions for C2-Selective Cross-Coupling

ReactionCatalyst/Ligand SystemBaseSolventTemperature (°C)Key Insight
Suzuki-Miyaura PdCl₂(dppf)K₂CO₃ or Na₂CO₃Dioxane/H₂O80 - 100The chelating dppf ligand favors oxidative addition at the C2 position, which is proximal to the nitrogen heteroatom.[3][9]
Sonogashira PdCl₂(dppf) / CuIEt₃NDMF60 - 80Dppf can also be used to steer Sonogashira couplings toward the C2 position.
Buchwald-Hartwig Pd₂(dba)₃ / BINAPNaOtBuToluene80 - 100The bite angle of BINAP can favor reaction at the C2 position for certain amine classes.[10]
Q4: I am attempting a lithium-halogen exchange with n-BuLi and observing a scramble of products, including some where the fluorine or iodine has moved. What is happening?

You are likely observing a Halogen Dance reaction.[11] This is a common side reaction for polyhalogenated heterocycles when treated with strong organolithium or amide bases (like LDA).[12][13]

The process involves initial deprotonation or lithium-halogen exchange, followed by a series of rearrangements where the halogen migrates to different positions on the ring. The reaction is driven by the formation of a more thermodynamically stable organolithium intermediate. For this substrate, deprotonation at C5 or C6 is possible, which could initiate a cascade of iodine migrations.

Proposed Halogen Dance Mechanism

A Start (3-F-2,4-diiodo) B Deprotonation at C5 (e.g., with LDA) A->B Strong Base C 5-Lithio Intermediate B->C D Iodine Migration (Translocation) C->D Rearrangement F Mixture of Products (After Quench) C->F Immediate Quench (Desired Path) E Thermodynamically Favored Lithiated Isomer D->E E->F Add Electrophile

Caption: Simplified pathway of a base-induced Halogen Dance.

Strategies to Avoid Halogen Dance:

  • Cryogenic Temperatures: Perform the reaction at -78 °C or, if possible, at -100 °C. The migration is often kinetically slow at these temperatures.

  • Use Halogen-Metal Exchange Reagents: Instead of n-BuLi (which can act as a base), use reagents that favor exchange, such as i-PrMgCl·LiCl (Turbo-Grignard), at low temperatures. This often gives cleaner exchange at the most reactive C-I bond (C4).[14][15]

  • Inverse Addition & Fast Quench: Add your substrate solution slowly to the cold organolithium reagent (inverse addition), and then quench the reaction with your electrophile as quickly as possible. This minimizes the lifetime of the reactive intermediate, giving it less time to rearrange.[11]

Key Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

Objective: To selectively couple an arylboronic acid at the C4 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 0.04 equiv)

  • Potassium Carbonate (K₂CO₃, 3.0 equiv), finely ground and dried

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

  • In a separate vial, add Pd(OAc)₂, IPr·HCl, and a small amount of dioxane. Stir for 5 minutes to pre-form the catalyst.

  • Add the catalyst slurry to the Schlenk flask, followed by the remaining anhydrous dioxane.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Minimizing Side Reactions during Lithiation

Objective: To generate a C4-lithiated species via halogen-metal exchange while suppressing the Halogen Dance.

Materials:

  • This compound (1.0 equiv)

  • iso-Propylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.1 equiv, ~1.3 M in THF)

  • Electrophile (e.g., benzaldehyde, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Add this compound to a flame-dried, three-neck flask under an argon atmosphere. Dissolve in anhydrous THF.

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add the i-PrMgCl·LiCl solution dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the mixture at -78 °C for 30 minutes. A color change indicating the formation of the organometallic species should be observed.

  • Add the electrophile dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

References

  • A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines. Benchchem.
  • A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. Benchchem.
  • Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH).
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (NIH).
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health (NIH).
  • Continuous‐flow halogen dance on 2‐fluoro‐3‐iodopyridine (4) and... ResearchGate.
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed.
  • RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. [Source not specified].
  • Total Synthesis of Caerulomycin C via the Halogen Dance Reaction. Organic Letters.
  • Buchwald–Hartwig amination. Wikipedia.
  • Halogen dance rearrangement. Wikipedia.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate.
  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. National Institutes of Health (NIH).
  • Grignard Reagents. Sigma-Aldrich.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate.

Sources

Technical Support Center: Synthesis of Polyhalogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and functionalization of polyhalogenated pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with these critical building blocks. The inherent electronic properties of the pyridine ring make its manipulation a non-trivial pursuit. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic strategies.

Part 1: The Regioselectivity Conundrum in Pyridine Halogenation

Controlling the position of halogen incorporation on a pyridine ring is one of the most significant challenges. The electron-deficient nature of the ring deactivates it towards classical electrophilic aromatic substitution (EAS), and the nitrogen atom's directing effects can be complex to manage.

Q1: Why is the direct electrophilic halogenation of my pyridine substrate so difficult and unselective?

Answer: The difficulty stems from the fundamental electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, exerting a powerful electron-withdrawing effect that deactivates the entire ring towards attack by electrophiles—a process that is electronically mismatched.[1] This makes the reaction inherently sluggish compared to benzene and its derivatives.

When the reaction is forced to proceed, typically under harsh conditions like strong Brønsted or Lewis acids at high temperatures, the electrophile shows a preference for the C3 (and C5) position.[1][2] This is a result of kinetic control; the sigma complex intermediate formed by attack at C3 avoids placing a destabilizing positive charge directly on the electronegative nitrogen atom, which would occur with attack at C2 or C4. However, this preference is often not absolute, leading to mixtures of regioisomers and low yields, complicating purification.[1][2]

Q2: My goal is C3-halogenation, but the harsh, traditional methods are failing. Is there a milder, more selective alternative?

Answer: Yes, absolutely. For selective C3-halogenation under mild conditions, one of the most powerful modern strategies involves the transient dearomatization of the pyridine ring to form a Zincke imine intermediate.[1][3] This innovative "one-pot" approach temporarily transforms the electron-deficient pyridine into a series of electron-rich polarized alkenes that readily undergo electrophilic substitution.[1]

The sequence involves three key steps:

  • Ring Activation & Opening: The pyridine is activated (e.g., with triflic anhydride) and then opened by an amine (e.g., dibenzylamine) to form the acyclic Zincke imine.

  • Regioselective Halogenation: This electron-rich intermediate undergoes highly selective halogenation at the position that will become C3 upon recyclization.

  • Ring Closing: The halogenated intermediate spontaneously or with gentle heating cyclizes to reform the aromatic pyridine ring, now bearing a halogen atom precisely at the C3 position.[1][2]

This method avoids the harsh acidic conditions of classical EAS and is compatible with a wide range of functional groups.[3]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the pyridine substrate (1.0 equiv) in anhydrous ethyl acetate.

  • Activation: Cool the mixture to -78 °C (dry ice/acetone bath). Add collidine (1.0 equiv) followed by the dropwise addition of triflic anhydride (1.0 equiv). Stir for 15 minutes.

  • Ring Opening: Add dibenzylamine (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 30-60 minutes until analysis (TLC or LC-MS) shows complete formation of the Zincke imine intermediate.

  • Halogenation: Add N-iodosuccinimide (NIS, 1.1 equiv) in one portion. Stir at room temperature.

  • Monitoring & Cyclization: Monitor the reaction by TLC or LC-MS. The ring-closing step often occurs spontaneously upon consumption of the Zincke imine. Gentle heating (e.g., 40 °C) may be required to drive the cyclization to completion.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[4]

Zincke_Halogenation Workflow for C3-Halogenation via Zincke Imine cluster_start Step 1: Activation & Ring Opening cluster_halogenation Step 2: Halogenation cluster_end Step 3: Ring Closing Pyridine Pyridine Substrate Activation 1. Tf₂O, Collidine 2. Dibenzylamine Pyridine->Activation Zincke_Imine Acyclic Zincke Imine (Electron-Rich) Activation->Zincke_Imine Halogen_Source Electrophilic Halogen (e.g., NIS, NBS) Halogenated_Intermediate Halogenated Acyclic Intermediate Zincke_Imine->Halogenated_Intermediate Highly Regioselective Attack Zincke_Imine->Halogenated_Intermediate Halogen_Source->Halogenated_Intermediate Cyclization Spontaneous or Gentle Heat Halogenated_Intermediate->Cyclization Final_Product C3-Halogenated Pyridine Cyclization->Final_Product

Caption: C3-Halogenation via Zincke Imine Intermediate.

Q3: How can I achieve halogenation at the C2 or C4 positions?

Answer: Halogenating at C2 or C4 requires fundamentally different strategies that bypass the electronic preferences of the neutral pyridine ring.

  • For C2-Halogenation: A common approach is to first synthesize the corresponding Pyridine N-oxide . The N-oxide functionality alters the electronic distribution of the ring, making the C2 and C6 positions susceptible to electrophilic attack. Subsequent deoxygenation restores the pyridine. This method provides practical access to various 2-halo-substituted pyridines.[5]

  • For C4-Halogenation: This is historically challenging. Metalation-trapping sequences can be used but often require directing groups.[6] A more recent and versatile method involves forming a heterocyclic phosphonium salt at the C4 position. The pyridine is activated and reacted with a specially designed phosphine reagent. This phosphonium group, now located at C4, acts as an excellent leaving group and can be displaced by a halide nucleophile (e.g., LiCl) in an SNAr-type mechanism to yield the 4-halopyridine.[6][7] This strategy is effective for a broad range of unactivated pyridines and can be used in late-stage functionalization.[6][8]

Target PositionStrategyMechanismKey AdvantagesCommon Challenges
C3 / C5 Direct Electrophilic HalogenationElectrophilic Aromatic Substitution (EAS)Simple reagentsHarsh conditions, low yield, poor regioselectivity.[1][9][10]
C3 Zincke Imine IntermediateRing Opening/Halogenation/Ring ClosingMild conditions, high regioselectivity, broad scope.[1][3]Requires stoichiometric amine and activating agent.
C2 / C6 Pyridine N-OxideEAS on activated ringWell-established, good selectivity for C2.[5]Requires extra steps for N-oxide formation and removal.
C4 Phosphonium Salt DisplacementNucleophilic Aromatic Substitution (SNAr)Excellent C4 selectivity, mild displacement conditions.[6]Requires synthesis of phosphonium salt intermediate.
Part 2: Troubleshooting Subsequent Functionalization (Cross-Coupling Reactions)

Successfully synthesizing a polyhalogenated pyridine is often only half the battle. Using these molecules in subsequent C-C or C-N bond-forming reactions, such as the Suzuki-Miyaura coupling, presents a new set of challenges.

Q4: My Suzuki-Miyaura coupling with a bromopyridine substrate is giving low yield or failing completely. What is the most likely cause?

Answer: The single most common cause of failure in cross-coupling reactions involving pyridines is catalyst poisoning .[11][12] The Lewis basic nitrogen atom in the pyridine ring can coordinate strongly to the palladium catalyst center.[11] This coordination occupies a site on the metal that is necessary for the catalytic cycle to proceed (e.g., for oxidative addition), effectively forming a stable, inactive catalyst complex and shutting down the reaction.[11][12] This is a pervasive issue in medicinal chemistry where pyridine scaffolds are ubiquitous.[11][13]

Q5: How can I overcome catalyst poisoning and improve the success of my cross-coupling reaction?

Answer: Overcoming catalyst poisoning requires a multi-faceted approach focused on protecting the catalyst's active site and promoting the desired catalytic cycle over the deactivation pathway.

Suzuki_Troubleshooting Troubleshooting Workflow for Failed Suzuki Coupling cluster_solutions Solutions for Catalyst Poisoning cluster_conditions Solutions for Sub-optimal Conditions Start Low or No Yield in Suzuki Coupling of Halopyridine Check_Poisoning Primary Suspect: Catalyst Poisoning? Start->Check_Poisoning Check_Conditions Secondary Suspect: Sub-optimal Conditions? Check_Poisoning->Check_Conditions No (or to confirm) Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) Check_Poisoning->Ligand Yes Base Screen Bases (K₃PO₄, Cs₂CO₃ are often effective) Check_Conditions->Base Precatalyst Use a Well-Defined Precatalyst (e.g., G3/G4 Buchwald Precatalysts) Ligand->Precatalyst Loading Increase Catalyst Loading (e.g., 1-2 mol% -> 3-5 mol%) Precatalyst->Loading Success Optimized Reaction Loading->Success Solvent Ensure Anhydrous & Degassed Solvent (Dioxane, Toluene, 2-MeTHF) Base->Solvent Boronic_Acid Check Boronic Acid Quality (Consider MIDA or pinacol esters to prevent protodeboronation) Solvent->Boronic_Acid Boronic_Acid->Success

Caption: Troubleshooting Workflow for Suzuki-Miyaura Coupling.

ProblemPotential CauseRecommended Solution & Rationale
No reaction or very low conversion Catalyst Poisoning Switch to a more robust ligand. Use sterically bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). The steric bulk physically hinders the pyridine nitrogen from coordinating to the palladium center, keeping the catalyst active.[11][14]
Use a well-defined precatalyst. Buchwald-type precatalysts are designed to generate the active Pd(0) species efficiently and are often more resistant to deactivation.
Reaction starts but stalls Gradual Catalyst Deactivation Increase catalyst loading. While not ideal from a cost or sustainability perspective, increasing the loading from 1-2 mol% to 3-5 mol% can compensate for a slow poisoning process.[15]
Protodeboronation of Boronic Acid Switch to a boronic acid surrogate. Use a potassium trifluoroborate salt or a pinacol/MIDA ester. These are often more stable than the corresponding boronic acids, especially under basic aqueous conditions.[12]
Mixture of products / Wrong regioselectivity Incorrect C-X Bond Reactivity Exploit the reactivity trend: I > Br > OTf > Cl. The oxidative addition step is generally faster for heavier halogens. If you have a bromo-chloropyridine, the Suzuki coupling will preferentially occur at the C-Br bond.[12] Choose your coupling partners and conditions accordingly.
Low yield despite conversion Poor Solubility / Incompatible Base Optimize solvent and base. Ensure all reagents are soluble at the reaction temperature. Use anhydrous, degassed solvents (e.g., dioxane, toluene). Screen bases; inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ for challenging couplings.[12][16]
Part 3: Purification and Safety
Q6: My halogenation reaction produced a mixture of regioisomers that are difficult to separate. What are the best purification strategies?

Answer: Separating regioisomers of polyhalogenated pyridines is a common and significant challenge due to their often similar polarities and boiling points.

  • Flash Column Chromatography: This is the workhorse technique. Success depends on careful optimization of the eluent system. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate or pentane/ethyl acetate) and gradually increase polarity. Using a high-purity silica gel with a small particle size can improve resolution.[17]

  • Preparative HPLC: For very difficult separations or to obtain highly pure material for biological testing, reversed-phase preparative HPLC is an excellent, albeit more costly, option.

  • Fractional Distillation: If the isomers have a sufficient difference in boiling points (>10-15 °C) and are thermally stable, fractional distillation under high vacuum can be effective for larger scale separations.[18]

  • Quantitative NMR (qNMR): Before embarking on a difficult separation, use qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) to accurately determine the isomeric ratio in your crude mixture.[17] This data is crucial for assessing the success of your reaction and guiding purification efforts.

Q7: What are the critical safety precautions I must take when working with halogenating agents and halogenated solvents?

Answer: Both halogenating agents and halogenated solvents pose significant health and safety risks. Strict adherence to safety protocols is mandatory.

Hazard CategoryExamplesRequired Controls & PPEEmergency Procedures
Halogenating Agents N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS), Elemental Bromine (Br₂)Engineering Control: Always handle in a certified chemical fume hood.[19] PPE: ANSI-approved chemical splash goggles, flame-resistant lab coat, and appropriate chemical-resistant gloves (consult a glove compatibility chart).[19]Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[20] Eye Contact: Flush eyes at an emergency eyewash station for 15 minutes. Seek immediate medical attention.[20]
Halogenated Solvents Dichloromethane (DCM), Chloroform, Carbon Tetrachloride, 1,2-DichloroethaneEngineering Control: Use only in a well-ventilated fume hood to avoid vapor inhalation.[19][21] PPE: Many halogenated solvents permeate standard nitrile gloves quickly. Double-gloving or using more resistant gloves (e.g., Viton) is often necessary.[19]Inhalation: Move to fresh air immediately and seek medical attention.[20] Spill: For small spills (<200 mL), trained personnel with proper PPE can absorb the material with an inert absorbent and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact EH&S.[19]
Waste Disposal All reaction residues, contaminated solvents, and cleaning materialsSegregate halogenated waste from non-halogenated waste streams. Halogenated waste requires specific and more costly disposal procedures.[22]Follow all institutional and local regulations for hazardous waste disposal. Clearly label all waste containers.
References
  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (2022). American Chemical Society. [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (2022). Morressier. [Link]

  • Boyle, J. P., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]

  • Selective halogenation of pyridines and diazines via unconventional intermediates. (2020). ProQuest. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science. [Link]

  • Halogenated Solvents Safety Guidelines. Washington State University. [Link]

  • Recent Advances in Direct Pyridine C-H Activation Strategies. (2022). Ingenta Connect. [Link]

  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. (2021). ResearchGate. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2014). National Institutes of Health. [Link]

  • Halogen Tin Addition Agent Safety Data Sheet. (2020). Technic. [Link]

  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. (2022). PubMed. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

  • Standard Operating Procedures for Use of Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2015). National Institutes of Health. [Link]

  • The MSDS HyperGlossary: Halogen. Interactive Learning Paradigms, Incorporated. [Link]

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. (2019). ACS Omega. [Link]

  • Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. (2019). National Institutes of Health. [Link]

  • Help needed with unreproducible Suzuki coupling. (2023). Reddit. [Link]

  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (1970). ResearchGate. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). ChemRxiv. [Link]

  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. (1970). Journal of the American Chemical Society. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). National Institutes of Health. [Link]

  • Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. (2015). RSC Advances. [Link]

  • Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. (2023). The Journal of Organic Chemistry. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024). Organic Syntheses. [Link]

  • Polyhalogenated heterocyclic compounds. Part 47. Syntheses of multi-substituted pyridine derivatives from pentafluoropyridine. (2000). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (2016). PubMed. [Link]

  • Efficient Synthesis of Pyridines. Virginia Commonwealth University. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. (2011).

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Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Fluoro-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Fluoro-2,4-diiodopyridine. This guide provides field-proven insights and troubleshooting advice for navigating the complexities of catalyst selection and achieving regioselective functionalization of this versatile building block.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common questions regarding the reactivity and selectivity of this compound in palladium-catalyzed cross-coupling reactions.

Q1: Which iodine atom, at the C2 or C4 position, is inherently more reactive?

A1: In dihalogenated N-heteroarenes, the halide position alpha (α) to the nitrogen atom (C2) is conventionally more reactive than more distant positions like C4.[1] This is due to the electron-withdrawing nature of the nitrogen, which increases the positive charge character (electrophilicity) of the C2 carbon, making the C2-I bond more susceptible to oxidative addition by a Pd(0) catalyst.[1][2] Oxidative addition is often the rate-determining step in the catalytic cycle.[2][3]

Q2: How does the 3-fluoro substituent impact the reactivity of the C-I bonds?

A2: The fluorine atom at the 3-position is a strong electron-withdrawing group due to its high electronegativity (inductive effect, -I).[3] This effect decreases the overall electron density of the pyridine ring, making the carbons of both the C2-I and C4-I bonds more electrophilic.[3] This generally increases the molecule's reactivity towards the initial oxidative addition step with the Pd(0) catalyst compared to non-fluorinated analogues.[3]

Q3: What are the primary experimental factors that control regioselectivity (C2 vs. C4 coupling)?

A3: While the C2 position is electronically favored, achieving high regioselectivity is a significant challenge. Control is exerted by a careful interplay of several factors:

  • Ligand Choice: This is the most critical factor. The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand can override the inherent electronic preference.[4][5]

  • Palladium Precursor: The choice of Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can influence the nature of the active catalytic species.

  • Base and Solvent: The reaction medium can affect catalyst stability, activity, and selectivity.

  • Temperature: Higher temperatures can sometimes erode selectivity by providing enough energy to overcome the activation barrier for the less favored pathway.

Q4: Is it possible to perform a sequential, site-selective coupling to functionalize both the C2 and C4 positions?

A4: Yes, this is a primary advantage of using polyhalogenated building blocks.[1] By first performing a selective coupling at one position under carefully controlled conditions, you can isolate the mono-functionalized intermediate. This product can then be subjected to a second, different cross-coupling reaction to modify the remaining C-I bond, leading to a di-substituted pyridine with distinct groups at the C2 and C4 positions.

Section 2: Catalyst & Condition Selection Guide

Achieving the desired regioselectivity requires a rational approach to catalyst and ligand selection. The following workflow and table provide starting points for your experimental design.

Workflow for Catalyst System Selection

This diagram outlines a logical decision-making process for choosing a catalyst system based on the desired isomeric product.

G cluster_0 cluster_1 cluster_2 start Desired Product? c2_product C2-Substituted Product (Electronically Favored) start->c2_product C2 Isomer c4_product C4-Substituted Product (Sterically Driven) start->c4_product C4 Isomer ligand_c2 Strategy: Use Less Bulky Ligands - PPh₃ - P(o-tol)₃ c2_product->ligand_c2 ligand_c4 Strategy: Use Bulky Ligands - Buchwald Ligands (e.g., XPhos, SPhos) - Bulky NHC Ligands (e.g., IPr) c4_product->ligand_c4 conditions_c2 Typical Conditions: - Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ - Base: K₂CO₃, Na₂CO₃ - Solvent: Dioxane/H₂O, Toluene ligand_c2->conditions_c2 Select Conditions conditions_c4 Typical Conditions: - Pd₂(dba)₃ or Pd(OAc)₂ + Ligand - Base: K₃PO₄, Cs₂CO₃ - Solvent: Toluene, Dioxane ligand_c4->conditions_c4 Select Conditions

Caption: Decision workflow for regioselective cross-coupling.

Table 1: Recommended Starting Conditions for C2 vs. C4 Selective Suzuki-Miyaura Coupling
ParameterC2-Selective Coupling (Favored)C4-Selective Coupling (Challenging)Rationale
Pd Precursor Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(OAc)₂ (0.02-0.05 eq)Pd₂(dba)₃ (0.02-0.05 eq) or Pd(OAc)₂ (0.02-0.05 eq)Both are common, but the ligand is the key differentiator.
Ligand PPh₃ (2-4 eq relative to Pd)XPhos, SPhos, RuPhos (1.5-2.5 eq relative to Pd) or IPr Less bulky ligands allow reaction at the more reactive C2 site.[1][6] Bulky ligands sterically hinder the C2 position, forcing the catalyst to the more accessible C4 position.[5]
Base K₂CO₃ or Na₂CO₃ (2-3 eq)K₃PO₄ or Cs₂CO₃ (2-3 eq)Stronger, bulkier bases are often required with sterically hindered ligands to facilitate the transmetalation step.
Solvent Dioxane/H₂O (4:1), TolueneToluene, DioxaneAnhydrous conditions are often preferred for C4-selective couplings with bulky ligands.
Temperature 60-80 °C80-110 °CHigher temperatures may be needed to overcome the steric hindrance at the C4 position.

Note: These are general starting points. Optimization is crucial for each specific substrate combination.

Section 3: Troubleshooting Guide

Even with optimized starting conditions, challenges can arise. This guide addresses the most common issues in a problem-cause-solution format.

Problem 1: Low or No Conversion of Starting Material
  • Possible Cause A: Inactive Catalyst

    • Why it happens: The active Pd(0) species is sensitive to oxygen. Improper handling or use of aged palladium precursors can lead to catalyst deactivation. Many Pd(II) precursors like Pd(OAc)₂ require in situ reduction to Pd(0) to enter the catalytic cycle.[7]

    • Solution:

      • Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents.[8] Use degassed solvents.

      • Use Pre-catalysts: Consider using modern, air-stable Pd(II) pre-catalysts (e.g., Buchwald G3 pre-catalysts) which are designed for reliable activation and generation of the active L₁Pd(0) species.[9][10]

      • Fresh Reagents: Use fresh, high-purity palladium sources and ligands.

  • Possible Cause B: Poor Ligand Choice

    • Why it happens: The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. A ligand that is not electron-rich enough or sterically appropriate for the specific coupling type can lead to a stalled reaction.

    • Solution:

      • Screen Ligands: If a standard ligand like PPh₃ fails, screen a panel of more electron-rich and sterically demanding ligands, such as the Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos).[9]

      • Check Reaction Type: Ensure the ligand is appropriate for the reaction. For example, conditions for Suzuki coupling are different from those for Buchwald-Hartwig amination.[11][12]

Problem 2: Poor Regioselectivity (Mixture of C2 and C4 isomers)
  • Possible Cause A: Insufficient Steric Differentiation by the Ligand

    • Why it happens: If the chosen ligand is not bulky enough, it may not create a sufficient energetic penalty to prevent the catalyst from reacting at the electronically favored C2 position.

    • Solution:

      • Increase Ligand Bulk: To favor C4-coupling, switch to a more sterically demanding ligand. Progress from PPh₃ -> P(t-Bu)₃ -> XPhos -> RuPhos. The larger "cone angle" of these ligands will more effectively block the C2 site.

      • Use NHC Ligands: N-Heterocyclic Carbene ligands like IPr are very bulky and have been shown to promote C4-selectivity in dichloropyridines, a principle that can be applied here.[5]

  • Possible Cause B: Ligand-to-Palladium Ratio

    • Why it happens: The ratio of ligand to palladium can alter the active catalytic species in solution. For instance, with Pd(OAc)₂, different ratios of PPh₃ can lead to different palladium clusters, which in turn can alter regioselectivity.[1][13]

    • Solution:

      • Systematically Vary Ratio: For a given ligand, perform a small screen varying the Ligand:Pd ratio (e.g., 1.5:1, 2:1, 2.5:1) to find the optimal balance for selectivity.

Problem 3: Significant Formation of Hydrodeiodination Side Product
  • Possible Cause: Formation of Palladium-Hydride (Pd-H) Species

    • Why it happens: A competing catalytic cycle involving a Pd-H species can lead to the replacement of an iodine atom with hydrogen.[14] This is often promoted by certain bases, impurities in solvents (like water or alcohols), or the breakdown of reagents at high temperatures.

    • Solution:

      • Choice of Base: Switch to a non-hydridic, anhydrous base. For example, if using K₂CO₃ in a solvent that may contain water, consider switching to rigorously dried K₃PO₄ or CsF.

      • Use Anhydrous Solvents: Ensure solvents are freshly distilled or from a sealed, anhydrous source.

      • Lower Temperature: High temperatures can accelerate side reactions. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.

Section 4: Experimental Protocols

The following are representative, detailed protocols that can be adapted for your specific substrates.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

This protocol is designed to favor coupling at the less electronically reactive but more sterically accessible C4 position.

G prep 1. Preparation - Oven-dry glassware. - Place stir bar in Schlenk flask. reagents 2. Add Solids - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - K₃PO₄ (3.0 eq) - XPhos Ligand (0.04 eq) prep->reagents catalyst 3. Add Catalyst - Pd₂(dba)₃ (0.02 eq) reagents->catalyst purge 4. Inert Atmosphere - Seal flask. - Evacuate and backfill with Argon (3x). catalyst->purge solvent 5. Add Solvent - Add anhydrous, degassed Toluene via syringe. purge->solvent react 6. Reaction - Heat to 100 °C with vigorous stirring. - Monitor by TLC or LC-MS (typically 12-24h). solvent->react workup 7. Workup - Cool to RT. - Dilute with Ethyl Acetate. - Filter through Celite. - Wash with water, brine. Dry (Na₂SO₄). - Purify by column chromatography. react->workup

Caption: Experimental workflow for C4-selective Suzuki coupling.

Protocol 2: C2-Selective Buchwald-Hartwig Amination

This protocol uses a less sterically demanding ligand system to favor amination at the electronically activated C2 position.

  • Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.2 eq), and Sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 eq) and triphenylphosphine (PPh₃, 0.04 eq).

  • Atmosphere Control: Seal the tube, then evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate. Filter through a pad of Celite, washing the pad with additional ethyl acetate. The combined organic filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

References

  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.
  • PubMed Central. (n.d.).
  • BenchChem. (2025). Comparative Reactivity Analysis: 4-Amino-3-iodopyridine vs.
  • ACS Publications. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
  • NIH National Library of Medicine. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
  • ResearchGate. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
  • Wikipedia. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • NIH National Library of Medicine. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • White Rose Research Online. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. (n.d.). Heck reaction.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). Application Notes and Protocols for the Functionalization of Heterocycles with 3-Fluoro-4-Iodopyridine.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • NIH National Library of Medicine. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cross-Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

Technical Support Center: Synthesis of 3-Fluoro-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Fluoro-2,4-diiodopyridine. This valuable, highly functionalized building block is crucial for professionals in drug discovery and materials science. However, its synthesis can present significant challenges, particularly concerning reaction control and yield. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you navigate these complexities and improve your experimental outcomes.

Core Synthetic Strategy: A High-Level Overview

The most effective route to this compound from a simple precursor like 3-fluoropyridine involves a Directed ortho-Metalation (DoM) followed by electrophilic iodination. The fluorine atom at the 3-position is a moderate directing group, guiding deprotonation to the adjacent C2 and C4 positions.[1][2] This strategy allows for the regioselective introduction of iodine atoms in a single reaction vessel.

Synthetic_Workflow cluster_start Starting Material cluster_reaction One-Pot Reaction cluster_end Final Product Start 3-Fluoropyridine DoM Directed ortho-Metalation (Deprotonation) Start->DoM 1. LDA or TMP-base 2. Low Temp (-78 °C) Iodination Electrophilic Quench (Iodination) DoM->Iodination Trapping of aryl anion End This compound Iodination->End 3. I₂ Quench 4. Workup & Purification Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield Issue Cause1 Inefficient Lithiation Poor base quality Insufficient equivalents Temperature too high Start->Cause1 Cause2 Side Reactions Base addition to ring Formation of mono-iodo products Start->Cause2 Cause3 Product Degradation Acidic workup Decomposition on silica Light sensitivity Start->Cause3 Sol1 Sol1 Cause1->Sol1 Sol2 Use hindered base (LDA/LTMP) Ensure full di-lithiation Slow iodine addition Cause2->Sol2 Sol3 Quench with NaHCO₃/Na₂S₂O₃ Use neutral alumina for chromatography Protect from light Cause3->Sol3

Figure 2: Logic diagram for troubleshooting low product yield.

Q2: I am isolating significant amounts of 3-fluoro-2-iodopyridine and 3-fluoro-4-iodopyridine. How do I improve the selectivity for the di-iodinated product?

Formation of mono-iodinated species is a clear indicator of incomplete di-lithiation.

Expert Analysis: The pKa of the C2 proton is slightly lower than the C4 proton due to proximity to the nitrogen atom. Therefore, mono-lithiation will preferentially occur at C2. To achieve di-lithiation, you must use a sufficient excess of the base and allow enough time for the second, less favorable deprotonation to occur.

Recommendations:

  • Increase Base Equivalents: As stated before, use a minimum of 2.2 equivalents of LDA. See the table below for a guide on how stoichiometry can affect product distribution.

  • Extend Reaction Time: After adding the 3-fluoropyridine to the LDA solution at -78 °C, allow the mixture to stir for at least 2 hours at this temperature to ensure complete di-lithiation before adding the iodine.

  • Iodine Addition: Dissolve the iodine in THF and add it dropwise to the reaction mixture, maintaining the temperature at -78 °C. A rapid, single-portion addition can cause localized heating and favor reaction with the more abundant mono-lithiated species.

Base Equivalents (LDA)Approx. Product Ratio (Di-iodo : Mono-iodo)
1.1 eq.10 : 90
2.0 eq.65 : 35
2.5 eq. >90 : <10
Table 1: Expected impact of base stoichiometry on product distribution. Note: Ratios are illustrative and may vary.
Q3: My reaction turns black upon quenching and results in an intractable tar. What causes this?

Tar formation is typically a result of uncontrolled side reactions, often due to temperature fluctuations.

Expert Analysis: Ortho-lithiated pyridines are thermally unstable. [3]If the temperature rises above approximately -60 °C, they can begin to decompose, potentially leading to pyridyne intermediates and subsequent polymerization. [3]Furthermore, nucleophilic addition of the alkyllithium base itself (e.g., n-BuLi if it's present from LDA formation) to the pyridine ring can initiate polymerization pathways.

Preventative Measures:

  • Use a Hindered Base: Lithium diisopropylamide (LDA) is preferred over n-BuLi alone because it is less nucleophilic, which minimizes direct addition to the pyridine ring. [4]For extremely sensitive substrates, a TMP (tetramethylpiperidide) based base like TMPMgCl·LiCl can offer even greater selectivity. [5][6]2. Absolute Temperature Control: Ensure your cooling bath is well-maintained throughout the entire process, from base generation to the electrophilic quench. Use a calibrated low-temperature thermometer to monitor the internal reaction temperature.

  • Purity of Amine: When preparing LDA in situ, use high-purity diisopropylamine. Older bottles can contain impurities that interfere with the lithiation.

Q4: Purification by silica gel chromatography gives poor recovery and shows new spots on TLC. What should I do?

Iodinated heterocycles can be unstable on standard silica gel, which is slightly acidic.

Expert Analysis: The Lewis acidic nature of silica gel can promote the decomposition of iodo-pyridines, leading to low recovery and the appearance of new impurities during chromatography. [7]Furthermore, the polarity of the mono-, di-iodo products, and the starting material can be very similar, making separation challenging.

Purification Strategy:

  • Test Stationary Phase Stability: Before committing to a large-scale column, test the stability of your crude product. Take a small sample, dissolve it, and stir it with a slurry of both silica gel and basic or neutral alumina for 30 minutes. Re-analyze the sample by TLC or NMR to see if any degradation has occurred. [7]2. Switch to Neutral or Basic Alumina: Often, switching to Brockmann I-III activity neutral or basic alumina can dramatically improve recovery by preventing acid-catalyzed decomposition.

  • Deactivate Silica Gel: If you must use silica, consider pre-treating it by flushing the packed column with your eluent system containing 1% triethylamine. This will neutralize the acidic sites.

  • Consider Crystallization: If a suitable solvent system can be found, crystallization is an excellent alternative to chromatography for removing non-polar impurities and can often provide a product of very high purity.

Detailed Experimental Protocol

Synthesis of this compound

Disclaimer: This protocol is a representative procedure based on established chemical principles for related transformations and should be adapted and optimized by the end-user. All operations should be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).

Reagents & Equipment:

  • Flame-dried, three-neck round-bottom flask with a magnetic stir bar

  • Low-temperature thermometer

  • Inert atmosphere setup (manifold or balloon)

  • Syringes and needles

  • Dry ice/acetone bath

  • Diisopropylamine (distilled from CaH₂)

  • Anhydrous Tetrahydrofuran (THF, distilled from sodium/benzophenone)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, titrated)

  • 3-Fluoropyridine (distilled)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of LDA Solution:

    • To the flame-dried flask under an inert atmosphere, add anhydrous THF (10 mL per 10 mmol of 3-fluoropyridine). Cool the flask to -78 °C.

    • Add diisopropylamine (2.5 eq.).

    • Slowly add n-BuLi (2.5 eq.) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

    • Allow the resulting colorless solution to stir at -78 °C for 30 minutes.

  • Di-lithiation of 3-Fluoropyridine:

    • In a separate flame-dried flask, dissolve 3-fluoropyridine (1.0 eq.) in a minimal amount of anhydrous THF.

    • Add the 3-fluoropyridine solution dropwise to the LDA solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours to ensure complete di-lithiation. The solution may turn a dark red or brown color.

  • Iodination:

    • In a separate flask, dissolve iodine (2.5 eq.) in anhydrous THF.

    • Add the iodine solution dropwise to the reaction mixture at -78 °C. Maintain vigorous stirring. The color of the lithiated species should dissipate as the iodine is consumed.

    • After the addition is complete, stir the mixture at -78 °C for an additional 1 hour.

  • Workup:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous Na₂S₂O₃ solution until the iodine color disappears.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by column chromatography using neutral alumina. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity).

    • Combine the fractions containing the desired product (as determined by TLC) and remove the solvent in vacuo to yield this compound.

References

  • Gribble, G. W. (2004). Recent developments in pyridyne chemistry. Chemical Society Reviews, 33(7), 420-432.
  • Mongin, F., & Quéguiner, G. (2001). Advances in the directed metalation of azines and diazines. Tetrahedron, 57(19), 4059-4090.
  • Turton, D. R., et al. (2014). Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. Journal of Visualized Experiments, (87), 51481. Available at: [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene- and benzylic-metalation connections. Chemical Reviews, 90(6), 879-933. Available at: [Link]

  • Knochel, P., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(4), 1853-1863. Available at: [Link]

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Technical Support Center: Navigating Byproduct Formation in Reactions of 3-Fluoro-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-2,4-diiodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing and minimizing byproduct formation during the synthetic manipulation of this versatile building block. The unique electronic and steric properties of this compound present both opportunities for selective functionalization and challenges in controlling side reactions. This document will address common issues in a question-and-answer format, explaining the causality behind experimental choices to empower you with robust, self-validating protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting a Suzuki-Miyaura coupling at the 4-position of this compound, but I am observing significant amounts of a byproduct that appears to be 3-fluoro-2-iodopyridine. What is happening and how can I prevent this?

A1: This is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2][3][4] In this process, the iodine atom at the 4-position is replaced by a hydrogen atom.

Causality: The mechanism of hydrodehalogenation can be complex and is often dependent on the specific reaction conditions.[4] One common pathway involves the oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by a competing reaction that introduces a hydride species to the palladium center, leading to reductive elimination of the de-iodinated product.[4][5] The source of the hydride can be varied, including solvent (e.g., alcohols), water, or even the phosphine ligand.[1][2][3]

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination of the cross-coupled product over the hydrodehalogenation pathway.[6] Consider using ligands such as RuPhos or BrettPhos.

  • Solvent Purity: Ensure your solvent is anhydrous. Water can be a proton source for hydrodehalogenation.[1][2][3]

  • Base Selection: The choice of base can influence the extent of this side reaction. While a base is necessary for the transmetalation step, some bases may also promote hydrodehalogenation. It is often a matter of empirical screening, but consider switching from alkoxide bases to carbonate or phosphate bases, which are generally less prone to contributing to this side reaction.

  • Reaction Temperature: Lowering the reaction temperature may slow down the rate of hydrodehalogenation relative to the desired coupling.

Q2: I am trying to perform a Sonogashira coupling with a terminal alkyne, but my main byproduct is the homocoupling of the alkyne (Glaser coupling). How can I favor the cross-coupling product?

A2: Alkyne homocoupling is a well-known side reaction in Sonogashira couplings, especially when a copper(I) co-catalyst is used.[7] This occurs when two molecules of the terminal alkyne couple to form a symmetrical diyne.

Causality: The copper(I) co-catalyst, while accelerating the desired reaction, can also facilitate the oxidative dimerization of the alkyne, particularly in the presence of oxygen.

Troubleshooting Strategies:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed to remove any dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. While these reactions may require more specialized palladium catalysts and ligands, they completely eliminate the possibility of copper-mediated alkyne homocoupling.[8]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, thus disfavoring the bimolecular homocoupling reaction.

Q3: In my Buchwald-Hartwig amination, I am seeing the formation of a biphenyl-like byproduct. What is this and how do I avoid it?

A3: The byproduct you are observing is likely the result of homocoupling of your this compound starting material. This can occur through a side reaction pathway within the palladium catalytic cycle.

Causality: Homocoupling can arise from several mechanisms. One possibility is the reaction of two molecules of the arylpalladium(II) intermediate. Another pathway can involve the transmetalation of an organopalladium species with another molecule of the starting aryl halide.

Troubleshooting Strategies:

  • Ligand-to-Palladium Ratio: Increasing the ligand-to-palladium ratio can sometimes suppress homocoupling by ensuring the palladium center is coordinatively saturated, which can disfavor the side reactions leading to dimerization.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the incidence of side reactions. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.

  • Purity of Starting Material: Ensure your this compound is pure. Trace impurities can sometimes interfere with the catalytic cycle and promote side reactions.

Experimental Protocols

Protocol 1: Minimizing Hydrodehalogenation in Suzuki-Miyaura Coupling

Objective: To achieve selective C-C bond formation at the 4-position of this compound while minimizing the formation of 3-fluoro-2-iodopyridine.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Water

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, Pd(OAc)₂, RuPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane and anhydrous water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Side Reaction Common Causes Recommended Solutions Key Parameters to Optimize
HydrodehalogenationPresence of water/protons, certain ligands/bases, high temperatureUse anhydrous solvents, bulky/electron-rich ligands (e.g., RuPhos), screen bases (e.g., K₃PO₄), lower temperatureLigand, solvent, base, temperature
Alkyne HomocouplingPresence of oxygen, copper(I) co-catalystRigorous degassing, use copper-free conditions, slow addition of alkyneAtmosphere, catalyst system, addition rate
Starting Material HomocouplingSuboptimal ligand/palladium ratio, high temperature, extended reaction timeIncrease ligand:palladium ratio, lower temperature, monitor reaction closelyLigand concentration, temperature, time

Visualizations

Byproduct_Formation_Pathways Start This compound + Pd(0)L_n OxAdd Oxidative Addition Start->OxAdd Pd_Intermediate Ar-Pd(II)-I(L)_n OxAdd->Pd_Intermediate Transmetalation Transmetalation (with R-B(OR)2) Pd_Intermediate->Transmetalation Hydrodehalogenation_Pathway Hydrodehalogenation Pd_Intermediate->Hydrodehalogenation_Pathway Homocoupling_Pathway Homocoupling Pd_Intermediate->Homocoupling_Pathway Coupling_Intermediate Ar-Pd(II)-R(L)_n Transmetalation->Coupling_Intermediate Reductive_Elimination Reductive Elimination Coupling_Intermediate->Reductive_Elimination Desired_Product Desired Cross-Coupled Product Reductive_Elimination->Desired_Product Hydride_Source Hydride Source (e.g., H2O, Solvent) Hydride_Source->Hydrodehalogenation_Pathway Dehalogenated_Product 3-Fluoro-2-iodopyridine Hydrodehalogenation_Pathway->Dehalogenated_Product Dimer_Product Dimerized Byproduct Homocoupling_Pathway->Dimer_Product

Caption: Competing reaction pathways in palladium-catalyzed cross-coupling.

Troubleshooting_Workflow Start Byproduct Observed Identify Identify Byproduct (e.g., via GC-MS, LC-MS) Start->Identify Hydro Hydrodehalogenation? Identify->Hydro Homo Homocoupling? Hydro->Homo No Solve_Hydro Implement Hydrodehalogenation Solutions (Protocol 1) Hydro->Solve_Hydro Yes Other Other Side Reaction? Homo->Other No Solve_Homo Implement Homocoupling Solutions Homo->Solve_Homo Yes Consult Consult Further Literature/ Technical Support Other->Consult Success Reaction Optimized Solve_Hydro->Success Solve_Homo->Success

Caption: A logical workflow for troubleshooting byproduct formation.

References

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]

  • Sci-Hub. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(95), 11236-11238. [Link]

  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. Retrieved from [Link]

  • Sandtorv, A. H., et al. (2018). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 140(38), 12044-12049. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds | Request PDF. Retrieved from [Link]

  • Sci-Hub. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Sci-Hub. (n.d.). Mechanisms for reactions of halogenated compounds. Part 1. Activating effects of fluorine in polyfluoropyridines in reactions with ammonia. Retrieved from [Link]

  • ResearchGate. (n.d.). Polyhalogenated bipyridines: halogen interactions and building blocks. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Fluoro-4-iodopyridine. Retrieved from [Link]

Sources

stability of 3-Fluoro-2,4-diiodopyridine under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-2,4-diiodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. This resource will address common questions and challenges regarding its stability and reactivity, particularly under basic conditions, to ensure successful and predictable outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the general stability and handling recommendations for this compound?

A1: this compound is a crystalline solid that requires careful handling to maintain its integrity. It is sensitive to heat, light, and moisture.[1] For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a refrigerated temperature of 2-8°C.[1][2]

Key handling precautions include:

  • Inert Atmosphere: Handle the compound under an inert gas to prevent degradation from air and moisture.[2]

  • Avoid Contamination: Use clean, dry glassware and equipment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[3] The compound can be harmful if it comes into contact with the skin or is ingested.[4]

Q2: How does the electronic nature of the pyridine ring in this compound influence its reactivity?

A2: The pyridine ring is electron-deficient, which makes it susceptible to nucleophilic attack. This reactivity is further modulated by the substituents. The fluorine atom at the 3-position and the iodine atoms at the 2- and 4-positions are electron-withdrawing groups, which further decrease the electron density of the pyridine ring, making it more electrophilic and thus more reactive towards nucleophiles.[5][6] This electronic characteristic is central to its utility in nucleophilic aromatic substitution (SNAr) reactions.[5][7]

Q3: Under basic conditions, which halogen is most likely to be displaced in a nucleophilic aromatic substitution (SNAr) reaction?

A3: In SNAr reactions on halopyridines, the position of the leaving group is critical. The 2- and 4-positions of the pyridine ring are activated towards nucleophilic attack because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitrogen atom.[5][8]

Between the two iodine atoms at the 2- and 4-positions, the iodine at the 4-position is generally the most likely to be displaced by a nucleophile. This is due to the strong activation of the para position in pyridine systems for nucleophilic attack. While iodine is typically a good leaving group, the regioselectivity is primarily dictated by the stability of the intermediate.

However, the fluorine at the 3-position is generally a poor leaving group in SNAr reactions on pyridines unless there are strong activating groups or specific reaction conditions that favor its displacement. In the context of nucleophilic aromatic substitution, fluoride can be the best leaving group when the bond polarization is the dominant factor in the slow step of the reaction.[9]

Troubleshooting Guide: Reactions Under Basic Conditions

Issue 1: Low or No Conversion to the Desired Product

You are attempting a nucleophilic substitution at the 4-position with an amine nucleophile and a common base like potassium carbonate, but you observe mainly starting material.

Potential Causes & Solutions:

  • Insufficient Base Strength: While potassium carbonate can be effective, some SNAr reactions on less activated pyridines require a stronger base to either deprotonate the nucleophile sufficiently or to facilitate the reaction.[10]

    • Recommendation: Consider using a stronger base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).[10] The choice of base can significantly impact the reaction outcome.

  • Suboptimal Solvent: The solvent plays a crucial role in SNAr reactions.

    • Recommendation: Aprotic polar solvents like DMF, DMSO, or NMP are often preferred as they can solvate the cation of the base and increase the nucleophilicity of the attacking species.[11] In some cases, using the nucleophilic amine as the solvent (if it is a liquid) can also drive the reaction forward.

  • Inadequate Temperature: SNAr reactions on pyridine rings often require elevated temperatures to overcome the activation energy associated with the disruption of aromaticity in the Meisenheimer intermediate.[4][8]

    • Recommendation: Gradually increase the reaction temperature. Monitoring the reaction by TLC or LC-MS at different temperatures can help identify the optimal condition.

Troubleshooting Workflow for Low Conversion

start Low Conversion Observed base Evaluate Base Strength (e.g., K2CO3 vs. NaOtBu) start->base Is the base strong enough? solvent Assess Solvent Choice (e.g., Toluene vs. DMF/DMSO) base->solvent Base is appropriate. result Improved Conversion base->result Switched to stronger base. temp Verify Reaction Temperature (e.g., Room Temp vs. >100 °C) solvent->temp Solvent is polar aprotic. solvent->result Changed to a more polar solvent. temp->start Increase temperature. temp->result Temperature is optimized. sub This compound C2-I C4-I prod4 4-Substituted Product (Major) sub:p4->prod4 SNAr at C4 (Standard Basic Conditions) prod2 2-Substituted Product (Minor) sub:p2->prod2 SNAr at C2 (Forced Conditions) rearr Rearranged Isomers sub->rearr 'Halogen Dance' (Strongly Basic Conditions)

Caption: Potential reaction pathways for this compound under basic conditions.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Base NaOtBu, KOtBu, K₂CO₃Stronger bases are often required for less activated systems. [10]
Solvent DMF, DMSO, NMP, Water [10]Aprotic polar solvents enhance nucleophilicity.
Temperature 80-140 °CSufficient energy is needed to overcome the aromatic stabilization. [4]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general starting point for the substitution of the 4-iodo group with an amine nucleophile.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Addition of Reagents: Add the amine nucleophile (1.1 - 1.5 eq) and the chosen base (e.g., NaOtBu, 1.5 - 2.0 eq).

  • Solvent Addition: Add the anhydrous aprotic polar solvent (e.g., DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Douglas, J. T., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(35), 9494–9499. doi:10.1039/D0SC02689A. Retrieved from [Link]

  • Konu, J., et al. (2021). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 21(3), 1836–1848. doi:10.1021/acs.cgd.0c01659. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Li, J., et al. (2020). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 5(26), 16051–16058. doi:10.1021/acsomega.0c01826. Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Nielsen, D. S., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(4), 1501–1509. doi:10.1021/jacs.7b12192. Retrieved from [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitution Reactions. YouTube. Retrieved from [Link]

  • Hartwig, J. F., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(40), 17094–17101. doi:10.1021/jacs.0c08481. Retrieved from [Link]

Sources

large-scale synthesis of 3-Fluoro-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Large-Scale Synthesis of 3-Fluoro-2,4-diiodopyridine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the . As a key heterocyclic building block, its efficient and reproducible synthesis is critical for various applications in medicinal chemistry and materials science. This document provides practical, field-tested advice in a question-and-answer format, addressing common challenges and frequently asked questions to ensure successful and scalable production.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route for this compound?

A1: For large-scale synthesis, the most effective strategy is a one-pot directed ortho-lithiation of 3-fluoropyridine followed by quenching with an iodine source. This method offers superior regioselectivity and efficiency compared to alternatives like multi-step Sandmeyer reactions or direct electrophilic iodination, which often suffer from poor yields and the formation of difficult-to-separate isomers.[1][2]

Q2: Why is directed ortho-lithiation the preferred method?

A2: The fluorine atom at the 3-position of the pyridine ring acts as a powerful directing metalation group (DMG) .[1][2] It inductively withdraws electron density, increasing the acidity of the adjacent protons at the C2 and C4 positions. When a strong organolithium base like Lithium Diisopropylamide (LDA) is used, it selectively abstracts these protons, generating a dianionic intermediate. This targeted lithiation ensures that the subsequent iodination occurs precisely at the desired positions, providing excellent control over the final product's structure.

Q3: What are the most critical safety precautions for this synthesis?

A3: This synthesis involves several hazardous materials requiring strict safety protocols:

  • Organolithium Reagents (e.g., n-BuLi, LDA): These are pyrophoric and react violently with moisture. All reactions must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.[3]

  • Iodine (I₂) or Iodine Monochloride (ICl): These are corrosive and toxic. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5][6][7]

  • Pyridine Derivatives: Many pyridine compounds are toxic and should be handled with care to avoid inhalation or skin contact.[4][5]

  • Cryogenic Temperatures: The lithiation step is highly exothermic and requires maintaining temperatures at -78 °C (dry ice/acetone bath). Ensure proper handling of cryogenic materials.

Q4: Which parameters are most critical for the success of the lithiation step?

A4: The lithiation step is the most sensitive part of the synthesis. The following parameters are crucial:

  • Temperature Control: The reaction must be maintained at -78 °C. Higher temperatures can lead to side reactions, decomposition of the lithiated intermediate, and the formation of pyridyne intermediates.[1]

  • Base Stoichiometry: At least two equivalents of the lithium base are required to deprotonate both the C2 and C4 positions. A slight excess (e.g., 2.2 equivalents) is often used on a large scale to ensure complete conversion.

  • Addition Rate: The base should be added slowly and dropwise to the solution of 3-fluoropyridine to manage the exotherm and prevent localized temperature increases.

  • Solvent Purity: The use of anhydrous solvents (typically THF) is non-negotiable. Any trace of water will quench the organolithium reagent and halt the reaction.

Q5: How can the progress of the reaction be monitored effectively?

A5: Monitoring a lithiation reaction in real-time can be challenging. The most practical approach is to run the reaction for a validated period (typically 1-2 hours at -78 °C for lithiation, and another 1-2 hours after the iodine quench). For process development, small aliquots can be carefully quenched with D₂O instead of iodine. Subsequent ¹H NMR analysis of these quenched samples will show the disappearance of signals for the C2 and C4 protons and the appearance of new signals, confirming successful lithiation. Post-iodination, Thin-Layer Chromatography (TLC) or GC-MS can be used to monitor the consumption of the starting material and the formation of the product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem: My reaction yields are consistently low, with a significant recovery of the 3-fluoropyridine starting material.

  • Potential Cause 1: Inactive Lithiation Reagent. The organolithium base (LDA or n-BuLi) may have degraded due to improper storage or exposure to air/moisture.

    • Solution: Use a freshly opened bottle of the reagent or titrate the solution before use to determine its exact molarity. Ensure all transfers are done under a positive pressure of inert gas.

  • Potential Cause 2: Presence of Moisture. Trace amounts of water in the solvent, glassware, or starting material are quenching the base.

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum immediately before use. Use freshly distilled or commercially available anhydrous solvents. If the 3-fluoropyridine has been stored for a long time, consider distilling it or drying it over molecular sieves.

  • Potential Cause 3: Insufficient Reaction Time or Temperature. The lithiation may be incomplete.

    • Solution: Increase the lithiation time to 2 hours at -78 °C before adding the iodine source. Ensure the internal reaction temperature is consistently maintained and not allowed to rise.

Problem: I am forming significant amounts of mono-iodinated byproducts (3-fluoro-2-iodopyridine and 3-fluoro-4-iodopyridine).

  • Potential Cause 1: Insufficient Base. Using less than two full equivalents of the lithium base will result in incomplete di-lithiation, leading to a mixture of mono- and di-lithiated species.

    • Solution: Carefully check the stoichiometry. Use at least 2.2 equivalents of a freshly titrated organolithium base to drive the reaction to completion.

  • Potential Cause 2: Premature Quenching. If the iodine is added before di-lithiation is complete, a mixture of products will result.

    • Solution: Ensure the lithiation is stirred for a sufficient time (at least 1 hour) at -78 °C after the base addition is complete before introducing the iodine.

Problem: The reaction mixture turns dark brown or black upon addition of the base, and I isolate mostly tar-like material.

  • Potential Cause: Temperature Runaway. This is a classic sign that the reaction temperature exceeded the stable limit for the lithiated pyridine intermediate, leading to decomposition and polymerization.

    • Solution: Improve the cooling efficiency of the dry ice/acetone bath. Add the organolithium base much more slowly to give the cooling system time to dissipate the heat generated. For very large scales, a cryostat is recommended for precise temperature control.

Problem: Purification is challenging, and I cannot separate the product from a persistent impurity.

  • Potential Cause 1: Over-iodination. Using a large excess of iodine can sometimes lead to the formation of tri-iodinated species or other side products.

    • Solution: Use a controlled amount of the iodine source (e.g., 2.2-2.5 equivalents). After the reaction, quench any remaining iodine with a wash of aqueous sodium thiosulfate solution until the organic layer is colorless.

  • Potential Cause 2: Co-eluting Impurities. A byproduct may have a similar polarity to the desired product.

    • Solution: Optimize the column chromatography solvent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., 98:2 Hexanes:Ethyl Acetate) can improve separation. Alternatively, recrystallization can be a highly effective purification method for this solid product.[8] Suitable solvent systems for recrystallization include hexane/ethyl acetate or ethanol/water.[8]

Visualized Workflow and Logic

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep 1. Assemble Dry Glassware under Inert Atmosphere (Ar/N₂) Solvent 2. Add Anhydrous THF Prep->Solvent StartMat 3. Add 3-Fluoropyridine Solvent->StartMat Cool 4. Cool to -78 °C StartMat->Cool Base 5. Slow Addition of LDA (2.2 eq) Cool->Base Stir1 6. Stir for 1-2h at -78 °C Base->Stir1 Iodine 7. Add Iodine Solution (2.2 eq) in THF Stir1->Iodine Stir2 8. Stir and Warm to RT Iodine->Stir2 Quench 9. Quench with Na₂S₂O₃ (aq) Stir2->Quench Extract 10. Extract with Ethyl Acetate Quench->Extract Dry 11. Dry, Filter, Concentrate Extract->Dry Purify 12. Purify via Chromatography or Recrystallization Dry->Purify Product Final Product: This compound Purify->Product

Troubleshooting LowYield {Low Yield | Recovered SM} Cause1 {Potential Causes|1. Inactive Base 2. Moisture Present 3. Insufficient Time} LowYield->Cause1 MonoIodo {Mono-iodinated Byproducts} Cause2 {Potential Causes|1. Insufficient Base 2. Premature Quench} MonoIodo->Cause2 Tar {Tar Formation} Cause3 {Potential Cause|Temperature Runaway} Tar->Cause3 Solution1 {Solutions|1. Titrate/Use Fresh Base 2. Rigorously Dry All Materials 3. Increase Reaction Time} Cause1->Solution1 Solution2 {Solutions|1. Use >2.2 eq Base 2. Ensure Full Lithiation Time} Cause2->Solution2 Solution3 {Solutions|1. Improve Cooling 2. Slow Reagent Addition} Cause3->Solution3

Detailed Experimental Protocol

This protocol is designed for a ~20g scale synthesis and can be adapted accordingly.

Reagent Table
Reagent/SolventCAS No.Mol. Wt. ( g/mol )AmountMolesEquivalents
3-Fluoropyridine372-47-497.0920.0 g0.2061.0
Diisopropylamine108-18-9101.1949.9 mL0.3501.7
n-Butyllithium (2.5 M in hexanes)109-72-864.06136 mL0.3401.65
Iodine (I₂)7553-56-2253.81115 g0.4532.2
Anhydrous Tetrahydrofuran (THF)109-99-972.111.5 L--
Saturated Na₂S₂O₃ (aq)7772-98-7158.11~500 mL--
Saturated NaCl (Brine)7647-14-558.44~300 mL--
Ethyl Acetate141-78-688.11~1 L--
Anhydrous MgSO₄7487-88-9120.37As needed--

Note on LDA generation: This protocol details the in-situ generation of LDA from diisopropylamine and n-BuLi. Pre-formed commercial LDA can also be used.

Step-by-Step Procedure
  • LDA Preparation: To a 3 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (800 mL) and diisopropylamine (49.9 mL, 0.350 mol). Cool the solution to -20 °C in a dry ice/isopropanol bath. Slowly add n-butyllithium (136 mL, 0.340 mol) dropwise via syringe or cannula, ensuring the internal temperature does not exceed -10 °C. After the addition is complete, stir the resulting pale yellow solution for 30 minutes at -20 °C.

  • Lithiation: Cool the freshly prepared LDA solution to -78 °C (dry ice/acetone bath). In a separate flask, dissolve 3-fluoropyridine (20.0 g, 0.206 mol) in anhydrous THF (200 mL). Add the 3-fluoropyridine solution to the LDA solution dropwise via an addition funnel over 45 minutes, maintaining the internal temperature at or below -75 °C. Stir the resulting dark solution at -78 °C for 2 hours.

  • Iodination: In a separate flask, dissolve iodine (115 g, 0.453 mol) in anhydrous THF (500 mL). Add this iodine solution to the reaction mixture dropwise via an addition funnel over 1 hour, keeping the internal temperature below -70 °C.

  • Warming and Quenching: After the iodine addition is complete, allow the reaction mixture to stir and slowly warm to room temperature overnight (approx. 12-16 hours).

  • Work-up: Cool the mixture in an ice bath and slowly quench by adding saturated aqueous sodium thiosulfate solution until the dark iodine color disappears. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 300 mL). Combine the organic layers and wash with saturated brine (300 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.

  • Purification:

    • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and slowly add hot hexanes until turbidity is observed. Cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.

    • Expected Yield: 60-75% of an off-white to pale yellow solid.

References

  • Lobachemie. SAFETY DATA SHEET: Iodine Monochloride. [Link]

  • Clayden, J., et al. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. PubMed. (2014). [Link]

  • Gribble, G. W., & Saulnier, M. G. Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. (2009). [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS). [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Kaur, N. Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. (2021). [Link]

  • Cao, T., et al. Recent Progress in N -Iodosuccinimide (NIS)-Mediated Iodination Reactions. ResearchGate. (2024). [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). [Link]

  • ResearchGate. New Synthesis of 3-Fluoropyridine Derivatives. (2008). [Link]

  • Wang, F., et al. Arene Radiofluorination Enabled by Photoredox-Mediated Halide Interconversion. NIH. (2021). [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • ResearchGate. Halogen exchange (18F/19F) radiofluorination reactions for the.... (2023). [Link]

  • University of Michigan. Directed (ortho) Metallation. [Link]

  • Common Organic Chemistry. Lithiation / Iodination. [Link]

  • Common Organic Chemistry. Iodination - Common Conditions. [Link]

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Validation & Comparative

Theoretical Framework: Deconstructing Substituent Effects on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 3-Fluoro-2,4-diiodopyridine

This guide provides a comprehensive, predictive analysis of the Nuclear Magnetic Resonance (NMR) spectra for this compound. Given the novelty of this specific substitution pattern, readily available experimental spectra are scarce. Therefore, this document serves as a guide for researchers, scientists, and drug development professionals on how to approach the structural elucidation of such complex halogenated heterocycles. We will build a detailed, predictive framework grounded in fundamental NMR principles and objective comparison with simpler, well-characterized analogues. This approach not only anticipates the spectral features of the target molecule but also provides a robust methodology for interpreting the spectra of newly synthesized, complex aromatic systems.

The NMR spectrum of a substituted pyridine is a direct reflection of the electronic environment of each nucleus. The introduction of highly electronegative fluorine and large, polarizable iodine atoms at the 2, 3, and 4-positions creates a complex interplay of electronic and steric effects. To predict the spectrum of this compound, we must first understand the individual impact of these substituents.

A. The Baseline: Pyridine Unsubstituted pyridine serves as our fundamental reference. Its protons in a deuterated chloroform (CDCl₃) solution typically appear at δ 8.6 (H-2/6), δ 7.7 (H-4), and δ 7.3 (H-3/5) ppm. The carbon signals are found at δ 150 (C-2/6), δ 124 (C-3/5), and δ 136 (C-4) ppm.[1][2][3] Any deviation from these values in our target molecule can be attributed to the influence of the fluoro and iodo groups.

B. The Influence of a Fluorine Substituent Fluorine is the most electronegative element, leading to strong inductive (σ-withdrawing) effects that deshield nearby nuclei, shifting their signals downfield.[4] This effect is most pronounced on the directly attached carbon. Furthermore, fluorine possesses lone pairs that can participate in π-donation (a resonance effect), which tends to shield nuclei, particularly at the ortho and para positions. For NMR, the most critical feature of fluorine (¹⁹F, spin I = ½, ~100% natural abundance) is its propensity to couple with other nuclei (¹H and ¹³C), providing invaluable structural information through spin-spin coupling constants (J-values).[5][6]

C. The Influence of Iodine Substituents Iodine's effects are multifaceted. While it is electronegative, its influence is less pronounced than fluorine's. Two other effects dominate its contribution:

  • Magnetic Anisotropy: The large electron cloud of iodine can create local magnetic fields that either shield or deshield neighboring protons depending on their spatial orientation relative to the C-I bond.[7][8]

  • Heavy-Atom Effect: This is a significant factor for ¹³C NMR. A carbon atom directly bonded to a heavy atom like iodine experiences a pronounced upfield shift (to a lower ppm value).[9] This is a relativistic effect on the electron cloud and is a key diagnostic marker for identifying carbons attached to bromine or iodine.

Predictive NMR Analysis of this compound

By combining these foundational principles, we can construct a detailed prediction for the ¹H, ¹³C, and ¹⁹F NMR spectra of our target molecule.

¹H NMR Spectrum Prediction

The molecule has two remaining protons at the C-5 and C-6 positions.

  • H-6: This proton is ortho to the nitrogen and meta to the iodine at C-4 and the fluorine at C-3. The primary influence will be the deshielding effect of the adjacent ring nitrogen, placing its signal significantly downfield.

  • H-5: This proton is meta to the nitrogen, ortho to the iodine at C-4, and meta to the fluorine at C-3.

Multiplicity and Coupling Constants:

  • H-6 will appear as a doublet of doublets (dd) . It will exhibit a large ortho coupling to H-5 (³JH5,H6, typically 7-9 Hz) and a smaller para coupling to F-3 (⁵JF3,H6, typically 0-3 Hz).

  • H-5 will also be a doublet of doublets (dd) . It will have the same ortho coupling to H-6 (³JH5,H6) and a more significant meta coupling to F-3 (⁴JF3,H5, typically 2-8 Hz).[10]

¹³C NMR Spectrum Prediction

The proton-decoupled ¹³C NMR spectrum will show five distinct signals, each influenced by the substituents and exhibiting coupling to the ¹⁹F nucleus.

  • C-2 & C-4: These carbons are directly bonded to iodine. They are expected to be shifted significantly upfield due to the heavy-atom effect. They will also show small couplings to the fluorine (³JC2,F3 and ²JC4,F3, respectively).

  • C-3: This carbon is bonded to fluorine and will experience a strong deshielding effect, shifting it downfield. Its signal will be split into a large doublet due to the one-bond coupling with ¹⁹F (¹JC3,F3), which is typically in the range of -230 to -260 Hz.[1] The large splitting can sometimes make this peak difficult to identify in noisy spectra.[11]

  • C-5: This carbon is adjacent to the iodinated C-4. It will be split into a doublet by the two-bond coupling to fluorine (²JC5,F3, typically 15-30 Hz).

  • C-6: This carbon is furthest from the fluorine and will exhibit a small four-bond coupling (⁴JC6,F3, typically 0-4 Hz), appearing as a sharp doublet or a singlet if the coupling is too small to be resolved.

¹⁹F NMR Spectrum Prediction

The ¹⁹F NMR spectrum provides a direct window into the fluorine's environment.[5]

  • Chemical Shift: For fluoropyridines, the ¹⁹F chemical shift can vary widely depending on the substitution pattern.[1][4] A reasonable estimate would place it in the typical aromatic fluorine region.

  • Multiplicity: The ¹⁹F signal will be a doublet of doublets (dd) , reflecting its coupling to H-5 (⁴JF3,H5) and H-6 (⁵JF3,H6). The magnitude of these coupling constants will directly match those observed in the ¹H spectrum.

Summary of Predicted and Comparative NMR Data
CompoundNucleusPositionPredicted Shift (ppm)Predicted MultiplicityPredicted J (Hz)Experimental Data (Reference Compounds)[1][2][12]
Pyridine ¹H2,6---~8.6 ppm
4---~7.7 ppm
3,5---~7.3 ppm
3-Fluoropyridine ¹H2---~8.4 ppm
6---~8.3 ppm
4---~7.4 ppm
5---~7.2 ppm
This compound ¹H6~8.5 - 8.8dd³JH,H = 7-9; ⁵JF,H = 0-3Prediction
5~7.5 - 7.8dd³JH,H = 7-9; ⁴JF,H = 2-8Prediction
¹³C2< 120 (Upfield)d³JC,F ≈ 2-5Prediction
3> 155 (Downfield)d¹JC,F ≈ 240-260Prediction
4< 100 (Upfield)d²JC,F ≈ 20-30Prediction
5~125 - 130d²JC,F ≈ 20-30Prediction
6~150 - 155d⁴JC,F ≈ 0-4Prediction
¹⁹F3-60 to -120dd⁴JF,H5 = 2-8; ⁵JF,H6 = 0-3Prediction

Experimental Design and Workflow

To validate these predictions, a systematic experimental approach is required. The following protocol outlines a robust method for acquiring high-quality NMR data for this compound.

Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a standard choice for its good solubilizing power and relatively clean spectral window.[13] Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue, but their chemical shifts for impurities must be noted.[14]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (though modern spectrometers can reference to the residual solvent signal).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Shimming:

    • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical lock signal and good lineshape on the solvent peak in a quick proton scan.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum. Use a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary.

    • ¹⁹F NMR: Acquire a 1D fluorine spectrum. This nucleus is highly sensitive, so fewer scans are needed.[5] Ensure the spectral width is large enough to encompass the expected chemical shift.

    • (Optional but Recommended) 2D NMR:

      • COSY (Correlation Spectroscopy): To confirm the ¹H-¹H coupling between H-5 and H-6.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (H-5 to C-5, H-6 to C-6).

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations, which are critical for unambiguous assignment. Key expected correlations are shown in the diagram below.

Caption: Standard workflow for NMR analysis.

Structural Confirmation with 2D NMR

While 1D spectra provide the core data, 2D NMR experiments are essential for validating the assignments, especially in a molecule with limited proton information. The HMBC experiment is particularly powerful here. By observing correlations through 2 or 3 bonds, we can piece the molecular puzzle together definitively.

Caption: Key expected HMBC correlations for assignment.

  • H6 Correlations: The proton at C-6 should show a three-bond correlation to the iodinated carbon C-4 and another three-bond correlation to the iodinated carbon C-2.

  • H5 Correlations: The proton at C-5 should show a two-bond correlation to the iodinated carbon C-4 and a two-bond correlation to the fluorinated carbon C-3.

These correlations would provide unequivocal proof of the substitution pattern and confirm the assignments made from the 1D spectra.

Conclusion

The NMR spectral analysis of this compound presents a fascinating case study in the combined electronic effects of diverse halogen substituents. While experimental data is not yet widely published, a robust and detailed prediction of its ¹H, ¹³C, and ¹⁹F NMR spectra can be constructed from first principles. This guide outlines the expected chemical shifts, multiplicities, and coupling constants based on a comparative analysis with simpler pyridine analogues. The key predictive features include the significant upfield shift of the iodine-bound carbons (C-2, C-4) in the ¹³C spectrum, the large one-bond C-F coupling for C-3, and the distinct doublet-of-doublets patterns for the remaining protons (H-5, H-6). By following the detailed experimental workflow and leveraging the power of 2D correlation spectroscopy, researchers can confidently elucidate the structure of this and other novel, complex heterocyclic compounds.

References

  • Shcherbakov, A. M., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 3(112).
  • Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (11), 1828-1836. Available at: [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. International journal of pharmaceutics, 377(1-2), 105–111. Available at: [Link]

Sources

Physicochemical Profile of 3-Fluoro-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry of 3-Fluoro-2,4-diiodopyridine: A Comparative Analysis for Researchers

This guide provides an in-depth technical comparison of mass spectrometry techniques for the characterization of this compound, a halogenated pyridine derivative of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the underlying principles and strategic choices that enable robust analytical outcomes. We will explore how different ionization methods and analytical workflows can be leveraged to either preserve the molecular integrity for accurate mass determination or induce controlled fragmentation for structural elucidation.

A foundational understanding of the analyte's properties is critical for selecting the appropriate mass spectrometry approach. This compound is a polysubstituted aromatic heterocycle. Its key characteristics, essential for mass spectrometric analysis, are summarized below.

PropertyValueSource
Molecular Formula C₅H₂FI₂N[1]
Molecular Weight 348.89 g/mol [1]
CAS Number 153035-06-4[1]
Structure Pyridine ring with a fluorine at position 3 and iodine atoms at positions 2 and 4.

The presence of three different halogen atoms with distinct bond energies (C-I < C-Br < C-Cl < C-F) is the most significant structural feature influencing its mass spectrometric behavior. The relatively weak carbon-iodine bonds are predisposed to cleavage, a crucial factor in predicting fragmentation patterns.

Comparative Analysis of Ionization Techniques

The choice of ionization method is the most critical decision in the mass spectrometric analysis of any compound, as it dictates the nature of the resulting mass spectrum. The primary distinction lies between "hard" techniques that impart high energy, causing extensive fragmentation, and "soft" techniques that use lower energy to produce ions representative of the intact molecule.[2][3]

Hard Ionization for Structural Elucidation: Electron Ionization (EI)

Electron Ionization (EI) is a high-energy technique that bombards gas-phase molecules with 70 eV electrons, inducing ionization and subsequent fragmentation.[4][5] This reproducible fragmentation pattern serves as a molecular "fingerprint," making EI invaluable for structural confirmation and library matching.

Causality of Fragmentation: For this compound, the fragmentation cascade is governed by the relative strengths of its chemical bonds. The aromatic pyridine ring provides a stable core, but the C-I bonds are the weakest points. Consequently, the initial and most prominent fragmentation events involve the loss of the iodine atoms.[6]

Predicted Fragmentation Pathway: The expected EI fragmentation is visualized below. The process begins with the formation of the molecular ion (M⁺•), which then undergoes sequential loss of its most labile substituents.

G M C₅H₂FI₂N⁺• m/z = 349 F1 [M-I]⁺ C₅H₂FIN⁺ m/z = 222 M->F1 -I• F2 [M-2I]⁺ C₅H₂FN⁺• m/z = 95 F1->F2 -I• F3 [C₄H₂F]⁺ m/z = 69 F2->F3 -HCN

Caption: Predicted EI fragmentation pathway for this compound.

Expected Key Fragments in EI-MS:

IonFormulaCalculated m/zInterpretation
Molecular Ion [M]⁺• C₅H₂FI₂N⁺•349Represents the intact ionized molecule. Its intensity may be low due to extensive fragmentation.
[M-I]⁺ C₅H₂FIN⁺222Loss of one iodine radical. Expected to be a prominent peak.
[M-2I]⁺• C₅H₂FN⁺•95Loss of both iodine radicals. This fragment is the stable 3-fluoropyridine radical cation.[7][8]
[C₄H₂F]⁺ C₄H₂F⁺69Subsequent loss of HCN from the 3-fluoropyridine cation, a characteristic fragmentation of pyridine rings.

Verdict on EI: EI is the superior technique for confirming the identity and substitution pattern of this compound, provided the compound is sufficiently volatile and thermally stable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Soft Ionization for Molecular Weight Confirmation: ESI & APCI

Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are designed to ionize molecules with minimal fragmentation.[9][10] They are typically coupled with Liquid Chromatography (LC) and are ideal for confirming the molecular weight of a compound.

  • Electrospray Ionization (ESI): ESI generates ions from a liquid solution by applying a high voltage to create an aerosol.[2] It is particularly effective for polar molecules that can be protonated or deprotonated in solution. For this compound, the pyridine nitrogen provides a basic site for protonation, making it amenable to positive-ion ESI, where it would be detected as the protonated molecule, [M+H]⁺, at m/z 350.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds that are not easily ionized by ESI. The sample is vaporized and ionized by corona discharge.[2] Like ESI, it typically produces a protonated molecule [M+H]⁺ and is an excellent choice for LC-MS applications.

Typical LC-MS Workflow:

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Solvent Mobile Phase Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column HPLC Column Injector->Column IonSource Ion Source (ESI / APCI) Column->IonSource MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem

Caption: A standard workflow for LC-MS analysis.

Verdict on ESI/APCI: These techniques are essential for verifying the molecular weight of the target compound, especially in complex matrices or for reaction monitoring where speed and minimal sample preparation are required. They are the methods of choice for quantitative analysis using LC-MS.

The Power of High-Resolution Mass Spectrometry (HRMS)

While nominal mass spectrometry provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) measures m/z to several decimal places. This precision allows for the determination of an ion's elemental composition, providing an orthogonal layer of confirmation that is invaluable for distinguishing between compounds with the same nominal mass (isobars).

For this compound, HRMS can unequivocally confirm its elemental formula.

Ion FormulaNominal Mass (m/z)Exact Mass (m/z)
[C₅H₂FI₂N+H]⁺ 350349.8448
[C₅H₂FI₂N+Na]⁺ 372371.8267

This level of certainty is critical in drug development and chemical synthesis, where positive identification is paramount.

Comparison with Orthogonal Analytical Techniques

Mass spectrometry provides mass and structural information, but a comprehensive characterization often requires orthogonal techniques that measure different physical properties.

TechniquePrincipleInformation ProvidedComparison to MS
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.Molecular weight, fragmentation patterns, elemental composition (HRMS).Highly sensitive, provides direct molecular weight data. Fragmentation gives connectivity clues.
NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed atomic connectivity (¹H, ¹³C), 3D structure (NOESY), and fluorine environment (¹⁹F NMR).Provides the definitive carbon-hydrogen framework and atom-to-atom connectivity. Less sensitive than MS but unparalleled for de novo structure elucidation.
HPLC-UV Separates compounds based on polarity, detects them via UV absorbance.Retention time (identity relative to a standard), purity, and concentration.Excellent for quantification and assessing purity but provides no structural information beyond UV absorbance spectrum. Often coupled with MS.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, meaning the data acquired should contain internal checks on instrument performance and analytical integrity.

Protocol 1: GC-MS for Structural Confirmation (EI)
  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile, inert solvent (e.g., dichloromethane or ethyl acetate).

  • GC Configuration:

    • Column: A low-to-mid polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet: Split/splitless injector at 250°C. Use a 1 µL injection volume with a 20:1 split ratio.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min. Rationale: This program ensures good peak shape and separation from solvent and potential impurities.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Configuration (EI):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450. Rationale: This range covers all expected fragments and the molecular ion.

  • Data Validation: The resulting chromatogram should show a single, sharp peak for the analyte. The mass spectrum for this peak should contain the predicted fragments (m/z 349, 222, 95) as outlined in Table 2.

Protocol 2: LC-MS for Molecular Weight Verification (ESI)
  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid. Rationale: Formic acid acts as a proton source to promote the formation of [M+H]⁺ ions in positive ESI mode.

  • LC Configuration:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Configuration (ESI):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Validation: The mass spectrum should be dominated by a single ion at m/z 350, corresponding to [M+H]⁺. If using HRMS, the measured mass should be within 5 ppm of the theoretical exact mass (349.8448).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

  • Sparkman, O. D., & Penton, Z. (2019). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. Wiley. [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • PubChem. (n.d.). 3-Fluoropyridine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

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A Researcher's Guide to the Reactivity of Diiodopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, diiodopyridines are invaluable building blocks. Their two reactive iodine atoms offer strategic handles for constructing complex molecular architectures through sequential and site-selective functionalization. However, the isomeric position of these iodine atoms dramatically alters the electronic and steric landscape of the pyridine ring, leading to significant, and often predictable, differences in reactivity.

This guide provides an in-depth comparison of diiodopyridine isomers, moving beyond simple protocols to explain the underlying chemical principles that govern their reactivity. By understanding these fundamentals, you can make more informed decisions in your synthetic planning, leading to higher yields, predictable regioselectivity, and more efficient discovery workflows.

Part 1: Fundamental Principles of Reactivity

The reactivity of any C-I bond on a pyridine ring is governed by a combination of electronic and steric effects, all influenced by the ring's nitrogen atom.

Electronic Effects: The Influence of the Nitrogen Atom

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, resulting in an uneven distribution of electron density.[1][2] This has two major consequences:

  • Inductive Effect (-I): The nitrogen atom withdraws electron density through the sigma framework, making the entire ring electron-deficient compared to benzene.[1] This general electron deficiency makes the C-I bonds more susceptible to oxidative addition by palladium catalysts in cross-coupling reactions.

  • Mesomeric (Resonance) Effect (-M): The nitrogen atom can withdraw electron density through the π-system. This effect is most pronounced at the ortho (C2/C6) and para (C4) positions.[2][3] This makes these positions particularly electron-poor and thus highly activated for both nucleophilic aromatic substitution (SNAr) and oxidative addition in cross-coupling reactions. The meta (C3/C5) positions are significantly less affected by this resonance withdrawal.[4]

As a result of these combined effects, the general order of reactivity for a C-I bond on a pyridine ring is:

C4 (para) > C2/C6 (ortho) > C3/C5 (meta)

This predictable hierarchy is the cornerstone for achieving regioselectivity in diiodopyridine chemistry. For instance, in 2,4-diiodopyridine, the C-I bond at the 4-position is typically more reactive than the bond at the 2-position in palladium-catalyzed cross-coupling reactions.[5][6]

Steric Effects

Steric hindrance plays a crucial, though often secondary, role. A C-I bond flanked by a substituent or the other iodine atom may exhibit reduced reactivity due to hindered access for the bulky catalytic complex or nucleophile. This is particularly relevant when comparing isomers like 2,3-diiodopyridine, where the C2-I bond is sterically more accessible than the C3-I bond, which is crowded by two adjacent substituents.

Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the most common methods for functionalizing diiodopyridines. The first and often rate-determining step is the oxidative addition of the C-I bond to the Pd(0) catalyst. The more electron-poor the carbon atom, the faster this step proceeds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds. The predictable reactivity of diiodopyridine isomers allows for selective mono-arylation.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_TS Oxidative Addition Pd0->OA_TS PdII_Aryl Ar¹-Pd(II)L₂(I) OA_TS->PdII_Aryl Transmetal_TS Transmetalation PdII_Aryl->Transmetal_TS PdII_Both Ar¹-Pd(II)L₂(Ar²) Transmetal_TS->PdII_Both RE_TS Reductive Elimination PdII_Both->RE_TS RE_TS->Pd0 Product Ar¹-Ar² (Product) RE_TS->Product Boronic Ar²-B(OR)₂ Boronic->Transmetal_TS Base Base Base->Transmetal_TS Halide Py-I (Ar¹-I) Halide->OA_TS

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Data

The following table summarizes the general reactivity trends observed for various diiodopyridine isomers in selective mono-Suzuki couplings. The "Major Mono-adduct" refers to the product formed when using approximately one equivalent of the boronic acid.

Diiodopyridine IsomerMore Reactive PositionLess Reactive PositionTypical SelectivityRationale
2,4-Diiodopyridine C4C2High for C4C4 is para to nitrogen, making it more electron-deficient than the ortho C2 position.[5][6]
2,3-Diiodopyridine C2C3High for C2C2 is ortho to nitrogen and more activated than the meta C3 position.
2,5-Diiodopyridine C2C5High for C2C2 (ortho) is significantly more activated than C5 (meta).
2,6-Diiodopyridine C2 / C6-(Symmetrical)Both positions are electronically equivalent. Mono- and di-substitution can be controlled by stoichiometry.
3,5-Diiodopyridine C3 / C5-(Symmetrical)Both positions are meta to nitrogen and have similar, lower reactivity compared to ortho/para positions.[4]
3,4-Diiodopyridine C4C3High for C4C4 (para) is highly activated, while C3 (meta) is not.
Sonogashira and Buchwald-Hartwig Reactions

The reactivity principles established for the Suzuki coupling generally hold true for other widely used palladium-catalyzed reactions, including the Sonogashira (alkyne coupling) and Buchwald-Hartwig (amine coupling) reactions.[7][8][9] The oxidative addition step remains critical, and the electronic activation by the pyridine nitrogen dictates the site of initial reaction. Bulky phosphine ligands are often crucial for achieving high catalytic activity in these transformations.[10][11]

Representative Experimental Protocol: Selective Mono-Suzuki Coupling of 2,4-Diiodopyridine

This protocol is a representative example and may require optimization for specific substrates.

Objective: To synthesize 2-iodo-4-phenylpyridine.

Materials:

  • 2,4-Diiodopyridine (1.0 equiv)

  • Phenylboronic acid (1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (e.g., 10:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-diiodopyridine, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Add the degassed solvent mixture (Toluene/Water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-iodo-4-phenylpyridine.

Part 3: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not feasible for electron-rich rings like benzene without strong activation.[12] This reaction is particularly efficient at the ortho (C2/C6) and para (C4) positions, as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[3]

SNAr_Mechanism Start 4-Iodopyridine Derivative Nu_Attack Nucleophilic Attack Start->Nu_Attack Intermediate Meisenheimer Complex (Anionic Intermediate) (Charge delocalized to N) Nu_Attack->Intermediate Slow (RDS) LG_Loss Loss of Leaving Group (I⁻) Intermediate->LG_Loss Fast Product Substituted Pyridine LG_Loss->Product LeavingGroup I⁻ LG_Loss->LeavingGroup Nucleophile Nu⁻ Nucleophile->Nu_Attack

Figure 2. General mechanism for the SNAr reaction at the C4 position of a pyridine.

Reactivity Comparison for SNAr

In SNAr reactions, the positions most activated by the nitrogen lone pair are overwhelmingly favored. Iodide is a good leaving group, making diiodopyridines excellent substrates.

Diiodopyridine IsomerMost Reactive Position(s) for SNArRationale
2,4-Diiodopyridine C4 and C2Both positions are highly activated (para and ortho). Selectivity can be tuned by the nucleophile and conditions, but often mixtures are obtained.
2,6-Diiodopyridine C2 and C6Both positions are activated and electronically equivalent.
3,5-Diiodopyridine Very Low ReactivityThe meta positions are not activated for SNAr as the negative charge of the intermediate cannot be delocalized onto the nitrogen.[4] Reaction is generally not observed under standard conditions.
3,4-Diiodopyridine C4The C4 (para) position is highly activated, while the C3 (meta) position is not. Excellent selectivity is expected.
Representative Experimental Protocol: SNAr with a Thiol Nucleophile

This protocol is a representative example and may require optimization.

Objective: To synthesize 4-(phenylthio)-2-iodopyridine from 2,4-diiodopyridine.

Materials:

  • 2,4-Diiodopyridine (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask, add 2,4-diiodopyridine and K₂CO₃ in DMF.

  • Add thiophenol dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired product.

Part 4: Summary and Practical Recommendations

The choice of diiodopyridine isomer and reaction type is critical for achieving the desired synthetic outcome. The reactivity of the C-I bonds is predictable and primarily governed by the electronic influence of the pyridine nitrogen.

Key Takeaways:

  • Reactivity Hierarchy: The general order of reactivity for a C-I bond in both cross-coupling and SNAr reactions is C4 > C2/C6 > C3/C5 .

  • Cross-Coupling: This reactivity hierarchy allows for highly regioselective mono-functionalization of unsymmetrical diiodopyridines like 2,4- and 3,4-diiodopyridine.

  • SNAr: This reaction is only efficient at the ortho (C2/C6) and para (C4) positions. Isomers like 3,5-diiodopyridine are essentially unreactive under typical SNAr conditions.

  • Symmetrical Isomers: For 2,6- and 3,5-diiodopyridine, controlling the stoichiometry of the coupling partner is the primary method for achieving mono- versus di-substitution.

By leveraging these principles, researchers can strategically design synthetic routes that selectively functionalize one iodine atom in the presence of the other, enabling the efficient and controlled construction of complex pyridine-containing molecules for pharmaceutical and materials science applications.

References

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Mišić, M., et al. (1978). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Gordon, J. T., et al. (2018). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. Retrieved from [Link]

  • University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]

  • AIP Publishing. (2024). Exploring electronic resonances in pyridine: Insights from orbital stabilization techniques. The Journal of Chemical Physics. Retrieved from [Link]

  • ResearchGate. (2009). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]

  • Handy, S. T., et al. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH. Retrieved from [Link]

  • Garg, N. K., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Retrieved from [Link]

  • ResearchGate. (2012). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. Retrieved from [Link]

  • RSC Publishing. (2021). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. Retrieved from [Link]

  • Ranjbar-Karimi, R., et al. (2019). A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity. Organic Chemistry Research. Retrieved from [Link]

  • Denton, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). DOI:10.1039/C6SC02118B. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • RSC Publishing. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. DOI:10.1039/D2FD00165A. Retrieved from [Link]

  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]

  • de la Torre, P., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. Retrieved from [Link]

  • Garg, N. K. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Mernyák, E., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • ResearchGate. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Retrieved from [Link]

  • NIH. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • ResearchGate. (2004). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • RSC Publishing. (2013). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews (ACS Publications). Retrieved from [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Diiodopyridine. Retrieved from [Link]

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A Senior Application Scientist's Guide to 3-Fluoro-2,4-diiodopyridine vs. 3-Fluoro-2,4-dibromopyridine: A Comparative Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, dihalogenated pyridines are indispensable building blocks, offering multiple handles for the sequential and regioselective construction of complex molecular architectures. Their prevalence in pharmaceuticals, agrochemicals, and materials science stems from this synthetic versatility. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct synthons: 3-Fluoro-2,4-diiodopyridine and 3-Fluoro-2,4-dibromopyridine . We will dissect their performance in cornerstone reactions, supported by experimental data and mechanistic rationale, to empower chemists in making informed strategic decisions for their synthetic campaigns.

Foundational Principles: Deconstructing Reactivity

The reactivity of these dihalopyridines is not monolithic; it's a nuanced interplay of three critical factors: the nature of the halogen, the electronic landscape of the pyridine ring, and the influence of the fluorine substituent.

  • The Halogen Leaving Group (Iodine vs. Bromine): The primary determinant in many cross-coupling reactions is the carbon-halogen (C-X) bond dissociation energy. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This dictates that in palladium-catalyzed cycles, the oxidative addition of a Pd(0) species into the C-I bond is kinetically more favorable and typically occurs under milder conditions than for a C-Br bond.[1][2] This establishes a clear hierarchy of reactivity: I > Br.

  • Positional Electronics (C2 vs. C4): The pyridine nitrogen profoundly influences the ring's electronic character. As an electron-withdrawing heteroatom, it renders the α (C2) and γ (C4) positions electron-deficient. This "pyridinic activation" makes these sites inherently more susceptible to both oxidative addition by a low-valent metal and attack by nucleophiles.[3][4] Conventionally, the C2 position exhibits slightly higher reactivity in cross-coupling reactions due to its proximity to the nitrogen, which can weaken the C-X bond and potentially coordinate to the catalyst.[3]

  • The Fluorine Effect (C3): The fluorine atom at the 3-position is a powerful electron-withdrawing group via its strong negative inductive effect (-I). This effect further depletes electron density across the entire ring, enhancing the electrophilicity of the carbon-halogen bonds at C2 and C4. This "fluoro-activation" makes both positions even more reactive towards the key steps in cross-coupling and nucleophilic substitution reactions compared to their non-fluorinated analogues.[5]

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Palladium-catalyzed cross-coupling reactions are the premier tools for elaborating these scaffolds. The choice between the diiodo- and dibromo-analogue directly impacts reaction efficiency, selectivity, and the ability to perform sequential functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most utilized C(sp²)-C(sp²) bond-forming reaction in drug discovery. The difference in reactivity between the C-I and C-Br bonds is starkly evident here.

Reactivity Analysis:

  • This compound: This substrate is highly reactive. Monosubstitution can be achieved with high selectivity at either the C4 or C2 position, often dictated by the specific ligand and reaction conditions. The inherent reactivity difference between the C2-I and C4-I bonds is small, but subtle electronic and steric factors can be exploited. Over-arylation to the diarylated product can be common if stoichiometry is not carefully controlled.[3]

  • 3-Fluoro-2,4-dibromopyridine: This substrate is considerably less reactive and requires more forcing conditions (higher temperatures, stronger bases, or more active catalyst systems) to achieve comparable yields to its diiodo counterpart.[6] This reduced reactivity, however, can be advantageous for selectively achieving mono-arylation without significant formation of the diarylated byproduct.

The general regioselectivity for mono-arylation in dihalopyridines favors the C2 position, though this can be overturned by specific ligand choices that favor the C4 position.[6]

Data Summary: Representative Suzuki-Miyaura Coupling

SubstratePosition of CouplingCatalyst SystemConditionsYield (%)Reference
2,4-DibromopyridineC2Pd(OAc)₂ / PPh₃Na₂CO₃, Dioxane/H₂O, 80 °C~85%[6]
2,4-DichloropyridineC4 (Ligand Control)Pd₂(dba)₃ / IPr*K₃PO₄, Toluene, RT>90%
2,6-DichloropyridineC2 (Activated)Pd(OAc)₂ / SPhosK₃PO₄, DMF/H₂O, 100 °C~92%[7]
Note: Data for the exact title compounds under identical conditions is limited. This table illustrates general trends for related dihalopyridines. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene.

Experimental Protocol: Suzuki-Miyaura Mono-Arylation of a Dihalopyridine

This protocol provides a robust starting point for the selective mono-arylation of either this compound or 3-fluoro-2,4-dibromopyridine.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dihalopyridine (1.0 eq), the arylboronic acid (1.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source [e.g., Pd(OAc)₂ (2 mol%)] and the phosphine ligand [e.g., SPhos (4 mol%)] in the reaction solvent. Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane with 10% water) to the flask to achieve a substrate concentration of ~0.1 M.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C). For the diiodo- compound, lower temperatures and shorter times may suffice.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagram: General Experimental Workflow for Suzuki Coupling

G cluster_prep 1. Reaction Setup (Inert Atmosphere) cluster_cat 2. Catalyst Preparation cluster_reaction 3. Reaction Execution cluster_workup 4. Work-up & Purification prep_node Combine Dihalopyridine, Boronic Acid, & Base in Flask cat_node Add Pd Source & Ligand to Degassed Solvent react_node Heat Mixture with Stirring (e.g., 80-100 °C) cat_node->react_node Add Catalyst Solution to Flask workup_node Aqueous Work-up (Extraction, Washing, Drying) react_node->workup_node Cool & Quench purify_node Column Chromatography workup_node->purify_node end_node Final Product purify_node->end_node Isolate Pure Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira reaction, which forms C(sp²)-C(sp) bonds, is essential for introducing alkyne moieties. It typically requires both palladium and copper(I) catalysts.

Reactivity Analysis:

  • This compound: Exhibits excellent reactivity, readily undergoing coupling at one of the C-I positions under standard, often room-temperature, Sonogashira conditions.[8][9] The high reactivity makes selective mono-alkynylation achievable but requires careful control to prevent di-alkynylation.

  • 3-Fluoro-2,4-dibromopyridine: Requires more forcing conditions, such as elevated temperatures, to drive the reaction to completion. The C-Br bonds are significantly less reactive in the Sonogashira catalytic cycle.[10]

Regioselectivity: The C-I bond will always react preferentially over a C-Br bond. Between two identical halogens, the C2 position is generally favored, but selectivity can be modest.

Experimental Protocol: Copper-Catalyzed Sonogashira Coupling

  • Vessel Preparation: To a Schlenk flask under an inert atmosphere, add the dihalopyridine (1.0 eq), the palladium catalyst [e.g., Pd(PPh₃)₂Cl₂ (3 mol%)], and the copper co-catalyst [CuI (5 mol%)].

  • Solvent and Base: Add a degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise to the stirred solution.

  • Reaction: Stir the reaction at room temperature. For the dibromo- substrate, heating to 50-70 °C may be necessary.

  • Monitoring & Work-up: Monitor by TLC/LC-MS. Upon completion, dilute the mixture with Et₂O and filter through a pad of Celite®. Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Causality Note: An inert atmosphere is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), an undesired side reaction catalyzed by the copper(I) species.[8]

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds. The choice of ligand is critical for achieving high efficiency and controlling regioselectivity.

Reactivity Analysis: A fascinating and synthetically powerful divergence in regioselectivity is observed in this class of reactions. While many cross-couplings on 2,4-dihalopyridines favor the C2 position, experimental evidence on the closely related 2-fluoro-4-iodopyridine shows that the Buchwald-Hartwig amination proceeds exclusively at the C4 position.[11][12] This provides a complementary method to access C4-aminated pyridines, which are often difficult to obtain via classical SNAr reactions that might favor C2.

  • This compound: Expected to be highly reactive, with amination occurring selectively at the C4-I bond under appropriate Buchwald-Hartwig conditions. The C2-I bond would remain for subsequent functionalization.

  • 3-Fluoro-2,4-dibromopyridine: Will be less reactive but should follow the same C4-regioselectivity pattern, albeit requiring more active catalyst systems (e.g., those based on bulky, electron-rich biarylphosphine ligands) and potentially higher temperatures.

Diagram: Regioselectivity in Cross-Coupling Reactions

G cluster_diiodo This compound cluster_dibromo 3-Fluoro-2,4-dibromopyridine pos_diiodo Suzuki / Sonogashira: C2 > C4 (General Trend) Buchwald-Hartwig: C4 Selective pos_dibromo Suzuki / Sonogashira: C2 > C4 (General Trend) Buchwald-Hartwig: C4 Selective A Higher Reactivity B >> C Lower Reactivity

Caption: General reactivity and regioselectivity trends for the two pyridine substrates.

Nucleophilic Aromatic Substitution (SNAr)

SNAr provides an alternative, often palladium-free, route to functionalization. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.

Mechanism & Regioselectivity: For pyridine systems, nucleophilic attack is strongly favored at the C2 and C4 positions. This is because the resulting anionic charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization that is not possible with C3 attack.[4] The C3-fluoro group further activates the C2 and C4 positions towards attack. Between C2 and C4, C4 is often the preferred site of substitution in 2,4-dihalopyridines.[13]

Reactivity Analysis: The rate-determining step is typically the initial nucleophilic attack.[4] Therefore, the leaving group ability (I vs. Br) is often less important than the activation of the ring.

  • This compound vs. 3-Fluoro-2,4-dibromopyridine: Both substrates are highly activated for SNAr at the C2 and C4 positions due to the combined electron-withdrawing effects of the nitrogen atom and the C3-fluorine. The reactivity difference between the two compounds in SNAr is expected to be less pronounced than in cross-coupling, as the reaction rate is less dependent on C-X bond cleavage. However, since iodine is a better leaving group than bromine, the diiodo- compound may react faster or under slightly milder conditions. The reaction will likely occur with high selectivity at the C4 position for both substrates.

Data Summary: Representative SNAr Reactions

SubstrateNucleophileConditionsPosition of SubstitutionYield (%)Reference
Methyl 3-nitro-4-pyridylcarboxylateCsFDMSO, refluxC3 (NO₂ replaced by F)38%[14]
2,4-DichloropyridinePiperidineEtOH, 100 °CC495%[13]
2,4,6-TrifluoropyridineMeONaMeOH, refluxC4High[13]
Note: This table highlights the general preference for C4 substitution in activated halopyridines.

Experimental Protocol: SNAr with an Amine Nucleophile

  • Reaction Setup: In a sealed tube, dissolve the dihalopyridine (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or NMP).

  • Reagent Addition: Add the amine nucleophile (1.5-2.0 eq) and a non-nucleophilic base if required (e.g., K₂CO₃ or DIPEA, 2.0 eq) to scavenge the H-X formed.

  • Reaction: Heat the mixture to the required temperature (e.g., 100-150 °C). The reaction can be heated conventionally or with microwave irradiation for accelerated rates.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the product by flash chromatography or recrystallization.

Conclusion and Strategic Recommendations

Both This compound and 3-Fluoro-2,4-dibromopyridine are powerful and versatile building blocks, but their reactivity profiles offer distinct strategic advantages.

  • Choose this compound for:

    • Maximum Reactivity: When milder conditions and shorter reaction times are paramount.

    • Sequential Cross-Coupling: Its high reactivity allows for selective mono-functionalization at a C-I bond, leaving the second C-I bond available for a subsequent, different cross-coupling reaction. The subtle reactivity difference between C2-I and C4-I can potentially be exploited for regioselective sequential reactions.

  • Choose 3-Fluoro-2,4-dibromopyridine for:

    • Cost-Effectiveness and Stability: Brominated compounds are often more economical and can exhibit greater stability.

    • Controlled Mono-functionalization: Its lower reactivity makes it easier to achieve selective mono-substitution in cross-coupling reactions, minimizing the formation of di-substituted byproducts.

    • Orthogonal Reactivity: It is the ideal substrate for a synthetic strategy involving an initial cross-coupling at a C-Br bond, followed by conversion of the remaining C-Br to a C-I (e.g., via lithium-halogen exchange and iodination) or C-B(pin) for a subsequent, more facile coupling.

Ultimately, the choice of reagent should be guided by the specific synthetic target, the desired reaction sequence, and the economic constraints of the project. This guide provides the foundational data and mechanistic rationale to navigate these choices with confidence.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. Benchchem.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Sigma-Aldrich.
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications.
  • Comparative Reactivity Analysis: 4-Amino-3-iodopyridine vs. 3-Fluoro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
  • Sonogashira Coupling. NYU Department of Chemistry.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. National Institutes of Health.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
  • A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. Benchchem.
  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. ResearchGate.
  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health.

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The Unseen Potential: A Comparative Guide to the Biological Activity of Compounds Derived from 3-Fluoro-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The inherent functionalities and substitution patterns of a starting material can either open doors to novel biological activities or lead to synthetic dead ends. In this guide, we delve into the latent potential of a highly functionalized heterocyclic building block: 3-Fluoro-2,4-diiodopyridine . While direct derivatization of this specific molecule is an emerging area, its structural motifs point toward promising avenues in anticancer and antibacterial research. This guide will provide a comparative analysis of the biological activities of compounds that can be conceptually synthesized from this scaffold, supported by experimental data and detailed protocols.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold is a researcher's playground for synthetic diversification. The two iodine atoms at positions 2 and 4 are excellent leaving groups, amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the introduction of diverse aryl, alkyl, and vinyl substituents, creating a vast chemical space for exploration. The fluorine atom at the 3-position is a key feature, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This unique combination of reactive sites makes this compound a powerful starting point for the synthesis of novel bioactive molecules.

Anticancer Activity: The Promise of 3-Fluoropyridine Analogs

While direct anticancer studies on derivatives of this compound are not yet prevalent in the literature, we can draw strong inferences from structurally related compounds. One such example is 3-fluoro-3-deazauridine , a nucleoside analog with a 3-fluoropyridine-2,4-dione core. This compound has demonstrated notable cytostatic activity against various cancer cell lines.

Comparative Analysis: 3-Fluoro-3-deazauridine vs. 5-Fluorouracil (5-FU)

To contextualize the potential of 3-fluoropyridine derivatives, we compare the activity of 3-fluoro-3-deazauridine with the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU).

CompoundCancer Cell LineIC50 (µM)Reference
3-Fluoro-3-deazauridine L1210 (Leukemia)4.4[1]
P388 (Leukemia)9.6[1]
WISH (Amnion)-[1]
5-Fluorouracil (5-FU) HeLa (Cervical Cancer)~2-10 (depending on conditions)[2]
KSE-2 (Esophageal Cancer)~2-10 (depending on conditions)[2]
A549 (Lung Cancer)7.74 (HeLa), 12.80 (C6)[3]

Expert Insights: The cytostatic activity of 3-fluoro-3-deazauridine highlights the potential of the 3-fluoropyridine scaffold in developing novel anticancer agents. The mechanism of action for many nucleoside analogs involves their incorporation into DNA or RNA, leading to the inhibition of replication and transcription, or the inhibition of key enzymes involved in nucleotide metabolism. The presence of the fluorine atom can significantly influence the electronic properties of the pyridine ring, potentially enhancing its interaction with target enzymes or receptors.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate add_compounds Add Compounds to Cells cell_seeding->add_compounds compound_prep Prepare Compound Dilutions compound_prep->add_compounds incubate_cells Incubate (48-72h) add_compounds->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining compound cytotoxicity.

Antibacterial Activity: Leveraging the Fluoropyridine Moiety

The incorporation of a fluoropyridine moiety is a known strategy to enhance the antibacterial activity of various classes of compounds. A pertinent example is the class of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives , which have shown promising activity against Gram-positive bacteria.[4]

Comparative Analysis: 3-(5-Fluoropyridin-3-yl)-2-oxazolidinones vs. Linezolid

Linezolid is a clinically important oxazolidinone antibiotic used to treat infections caused by multidrug-resistant Gram-positive bacteria. The comparison below highlights the potential of fluoropyridine-containing oxazolidinones.

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 7j (a 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivative) Staphylococcus aureus (MRSA)0.25[4]
Enterococcus faecalis (VRE)0.5[4]
Streptococcus pneumoniae0.25[4]
Linezolid Staphylococcus aureus (MRSA)1-4[5]
Enterococcus faecalis (VRE)1-4[5]
Streptococcus pneumoniae0.5-2[5]

Expert Insights: The potent activity of these fluoropyridine-oxazolidinone hybrids suggests a synergistic effect between the two pharmacophores. Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[2][5][6][7][8][9][10][11][12] The fluoropyridine moiety can enhance this activity by improving cell wall penetration, increasing binding affinity to the ribosomal target, or evading bacterial efflux pumps. The significantly lower MIC values of compound 7j compared to Linezolid against resistant strains underscore the promise of this chemical space for developing next-generation antibiotics.[4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the bacterium after incubation.[1][3][13][14][15]

Step-by-Step Protocol:

  • Prepare Antimicrobial Dilutions: Prepare a stock solution of the test compound. Perform two-fold serial dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Prepare Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculate Plate: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prepare_dilutions Prepare Serial Dilutions of Compound inoculate_plate Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate_plate incubate_plate Incubate (16-20h) inoculate_plate->incubate_plate read_mic Visually Determine MIC incubate_plate->read_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion and Future Directions

The this compound scaffold represents a largely untapped resource for the synthesis of novel, biologically active compounds. By drawing parallels with structurally similar molecules, we have demonstrated the significant potential for derivatives of this starting material to exhibit potent anticancer and antibacterial properties. The comparative data presented herein should serve as a strong impetus for further investigation into this versatile chemical space. The detailed experimental protocols provide a solid foundation for researchers to initiate their own screening programs. Future research should focus on the systematic exploration of substitutions at the 2- and 4-positions of the 3-fluoropyridine core to establish comprehensive structure-activity relationships and to identify lead compounds for further preclinical development.

References

  • Molecules. 2023 May 23;28(11):4267. doi: 10.3390/molecules28114267.
  • Expert Opin Investig Drugs. 1999 Aug;8(8):1195-202. doi: 10.1517/13543784.8.8.1195.
  • EBSCO Information Services. Oxazolidinone antibiotics. Accessed January 14, 2026.
  • StatPearls Publishing. Linezolid. Accessed January 14, 2026.
  • Patsnap. What is the mechanism of Linezolid? Accessed January 14, 2026.
  • Pharmacology & Pharmacy. 2023;14:19-32. doi: 10.4236/pp.2023.141002.
  • BOC Sciences.
  • J Antimicrob Chemother. 2003 Jun;51 Suppl 2:ii9-16. doi: 10.1093/jac/dkg249.
  • ResearchGate. Linezolid in vitro: Mechanism and antibacterial spectrum. Accessed January 14, 2026.
  • Anticancer Res. 1999 Jan-Feb;19(1A):335-40.
  • Antiviral Res. 1988 Sep;10(3):141-51.
  • The Royal Society of Chemistry. Table S3 IC50 values of 126−165 against cancer and normal cell lines... Accessed January 14, 2026.
  • Bioorg Med Chem Lett. 2015 Aug 25. pii: S0960-894X(15)00827-X.
  • Microbe Online.
  • UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility... Accessed January 14, 2026.
  • MI - Microbiology. Broth Microdilution. Accessed January 14, 2026.
  • Science.gov. lines ic50 values: Topics by Science.gov. Accessed January 14, 2026.

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A Comparative Guide to the Crystal Structures of Dihalogenated Pyridine Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecular building blocks is paramount. The precise arrangement of atoms within a crystal lattice dictates a compound's physical properties and, crucially, its interactions with biological targets. This guide provides a comparative analysis of the X-ray crystal structures of key dihalogenated pyridine derivatives, offering insights into how substituent patterns influence solid-state packing and intermolecular interactions.

While the specific crystal structure of 3-Fluoro-2,4-diiodopyridine is not publicly available, a detailed examination of its isomers and related compounds can provide invaluable predictive insights. Here, we compare the structural features of 2-Fluoro-4-iodopyridine and 3-Fluoro-4-iodopyridine, with 4-iodopyridine serving as a foundational reference. This comparison will illuminate the subtle yet significant effects of fluorine and iodine substitution on the supramolecular architecture of these important pharmaceutical intermediates.

The Significance of Fluorinated and Iodinated Pyridines in Drug Discovery

The introduction of fluorine and iodine into a pyridine scaffold is a well-established strategy in medicinal chemistry. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability.[1][2] Iodine, on the other hand, is a powerful halogen bond donor, capable of forming strong, directional non-covalent interactions that can be exploited in rational drug design.[3][4] The combination of these two halogens on a pyridine ring creates a versatile platform for developing novel therapeutics.

Synthesis and Crystallization of Dihalogenated Pyridines

The synthesis of fluoro-iodo-pyridines is typically achieved through multi-step sequences. A common approach involves a Sandmeyer-type reaction, starting from a corresponding aminofluoropyridine.[5] This process involves the diazotization of the primary amine, followed by an iodination reaction to yield the desired product.[5]

Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step. The crude product from synthesis usually requires purification by recrystallization or column chromatography.[5] Slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as ethyl acetate and hexane, is a common method for growing high-quality crystals.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecule's crystal structure is a systematic process. The following protocol outlines the standard workflow for single-crystal X-ray diffraction analysis.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection: A suitable single crystal, free of defects, is selected under a microscope.

  • Mounting: The crystal is mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. A detector records the positions and intensities of these diffracted spots as the crystal is rotated.

  • Data Processing and Reduction: The collected diffraction data are processed to correct for experimental factors and to integrate the intensities of the reflections. This step yields a list of unique reflections and their corresponding intensities.

  • Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map of the unit cell. From this map, the positions of the atoms can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic positions, and thermal displacement parameters.

  • Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic sensibility. The geometric parameters (bond lengths, angles) and intermolecular interactions are then analyzed.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for our selected comparator compounds. This data provides a quantitative basis for understanding the structural differences imparted by the halogen substituents.

Parameter4-Iodopyridine2-Fluoro-4-iodopyridine (Hypothetical)3-Fluoro-4-iodopyridine (Hypothetical)
Formula C₅H₄INC₅H₃FINC₅H₃FIN
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPca2₁P2₁/n
Unit Cell Dimensions a = 9.243 Å, b = 4.339 Å, c = 20.195 Å, β = 98.47°a = 14.5 Å, b = 6.8 Å, c = 12.3 Åa = 8.5 Å, b = 10.2 Å, c = 11.8 Å, β = 95°
C-I Bond Length ~2.10 Å~2.11 Å~2.10 Å
C-F Bond Length N/A~1.35 Å~1.36 Å
Key Intermolecular Interactions N···I Halogen Bonding, π-π stackingN···I Halogen Bonding, C-H···F interactionsN···I Halogen Bonding, C-H···F interactions, π-π stacking

Note: The data for 2-Fluoro-4-iodopyridine and 3-Fluoro-4-iodopyridine are hypothetical, based on typical values for similar structures, as their specific crystal structures are not publicly available. The data for 4-iodopyridine is based on published crystallographic information.[3][4][6]

Structural Analysis and Discussion

The substitution of hydrogen with fluorine and iodine significantly influences the crystal packing of pyridine derivatives. In the case of 4-iodopyridine , the dominant intermolecular interaction is a strong N···I halogen bond, where the nitrogen atom of one molecule interacts with the iodine atom of a neighboring molecule.[3][4] This interaction, along with π-π stacking between the pyridine rings, dictates the overall crystal architecture.

For 2-Fluoro-4-iodopyridine , the introduction of a fluorine atom at the 2-position is expected to have several consequences. The strong electron-withdrawing nature of the fluorine atom would modulate the electron density of the pyridine ring, potentially influencing the strength of the N···I halogen bond. Furthermore, the fluorine atom can participate in weak C-H···F hydrogen bonds, adding another layer of complexity to the packing. The steric bulk of the fluorine atom at the 2-position might also hinder certain packing motifs that are accessible to 4-iodopyridine.

In the case of 3-Fluoro-4-iodopyridine , the fluorine atom is further from the nitrogen. This positional change could lead to a different interplay of intermolecular forces compared to the 2-fluoro isomer. The N···I halogen bond is still expected to be a primary packing driver. However, the location of the fluorine at the 3-position may allow for different C-H···F interaction patterns and could also influence the degree of π-π stacking between the aromatic rings.

The hypothetical crystallographic data in the table illustrates how these changes might manifest in the unit cell parameters and space group. The presence of additional, weaker interactions like C-H···F bonds can lead to more complex packing arrangements and different crystal symmetries.

Conclusion

While the crystal structure of this compound remains to be determined, a comparative analysis of its isomers and related dihalogenated pyridines provides crucial insights for researchers in drug development. The interplay between strong N···I halogen bonds, weaker C-H···F hydrogen bonds, and π-π stacking interactions, all influenced by the specific substitution pattern, governs the solid-state architecture of these molecules. A thorough understanding of these structural principles is essential for predicting the physical properties and biological activity of this important class of pharmaceutical building blocks.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine.
  • Tuikka, M., & Haukka, M. (2015). Crystal structure of the pyridine–diiodine (1/1) adduct.
  • Tuikka, M., & Haukka, M. (2015). Crystal structure of the pyridine–diiodine (1/1) adduct. JYX: JYU.
  • Pipzine Chemicals. (n.d.). 2-Fluoro-4-Iodopyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorinated Pyridine Derivatives in Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-4-iodopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodopyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-iodopyridine. Retrieved from [Link]

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A Senior Application Scientist's Guide to Palladium Catalysts for Diiodopyridine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of diiodopyridine scaffolds is a critical transformation in the synthesis of complex molecules central to pharmaceutical, agrochemical, and materials science. The two carbon-iodine (C-I) bonds on the pyridine ring offer versatile handles for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. However, the high and often similar reactivity of these bonds presents a significant challenge: achieving selective mono-functionalization versus di-functionalization.

This guide provides a comparative analysis of palladium catalyst systems for the three most prevalent cross-coupling reactions of diiodopyridines: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. We will delve into the causality behind catalyst selection, supported by experimental data, and provide robust protocols to empower researchers to make informed decisions for achieving high yields and desired selectivity.

The Core Challenge: Mastering Selectivity

The fundamental principle governing the reactivity of dihalogenated heterocycles in palladium-catalyzed couplings is the bond dissociation energy of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl.[1] This makes C-I bonds the most reactive and susceptible to oxidative addition by a Pd(0) catalyst, which is the initial and often rate-determining step of the catalytic cycle.[2][3]

When a diiodopyridine is subjected to coupling conditions, the reaction can proceed down two pathways: a single coupling (mono-functionalization) or a double coupling (di-functionalization). Controlling the outcome is not trivial and depends on a synergistic interplay of several factors:

  • Catalyst System: The choice of palladium precursor and, more importantly, the ancillary ligand is paramount. The ligand's steric and electronic properties directly influence the reactivity and stability of the catalytic species.[4]

  • Reaction Conditions: Stoichiometry of the coupling partner, base strength, solvent polarity, temperature, and reaction time can all be tuned to favor mono- or di-substitution.

  • Substrate Electronics: The positions of the iodine atoms on the pyridine ring (e.g., 2,4-, 2,6-, 3,5-) influence the electrophilicity of the carbon centers, which can create an inherent bias for reaction at one site over the other.[4]

Comparative Analysis of Palladium Catalyst Systems

The choice of the optimal palladium catalyst is highly dependent on the specific coupling reaction being performed. Below, we compare the performance of common and advanced catalyst systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, with a focus on achieving selectivity.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling the diiodopyridine with an organoboron reagent.

Causality of Catalyst Choice:

  • For Di-substitution: Traditional, less sterically hindered catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are highly effective. The relatively small profile of these catalysts allows for a second oxidative addition to occur readily after the first coupling is complete, leading to the di-substituted product.[2][5] PdCl₂(dppf) is often favored for its air-stability and reliability across a broad range of boronic acids.[1]

  • For Mono-substitution: Achieving mono-arylation requires a more nuanced approach. The key is to use a catalyst system that is highly active for the first coupling but sterically hindered enough to disfavor the second. Modern catalyst systems comprising a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos ) are the state-of-the-art.[1][2] The steric bulk of these ligands is thought to create a congested environment around the palladium center after the first coupling, making the oxidative addition into the second C-I bond kinetically less favorable.[6]

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Dihalopyridines

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)SelectivityApprox. Yield (%)Reference(s)
Pd(PPh₃)₄PPh₃K₂CO₃ / K₃PO₄1,4-Dioxane/H₂O80-10012-24Di-arylatedGood-High[2][7]
PdCl₂(dppf)dppfCs₂CO₃ / K₂CO₃DME / DMF80-902-12Di-arylated88-96[1][2]
Pd(OAc)₂SPhosK₃PO₄Toluene / H₂O100-11012-16Mono-arylatedHigh (90-98)[1][2]
Pd₂(dba)₃P(t-Bu)₃KF / K₃PO₄1,4-Dioxane80-10012-24Mono-arylatedHigh[8]
Pd-PEPPSI-IPrIPr (NHC)K₂CO₃BenzeneRT-1004-24Site-SelectiveModerate-Good[4]

Note: Yields and conditions are compiled from reactions on analogous dihaloheterocycles (diiodopyrazines, dibromopyridines) and serve as a strong predictive basis for diiodopyridine reactivity.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to valuable alkynyl-pyridines. This reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.

Causality of Catalyst Choice:

  • The classic Pd(PPh₃)₂Cl₂/CuI system remains a highly effective and widely used catalyst for Sonogashira couplings.[2] It is generally robust and provides high yields, often leading to di-alkynylation if excess alkyne is used.

  • Controlling selectivity can be achieved by carefully managing stoichiometry (using ~1 equivalent of the alkyne for mono-coupling) and reaction temperature.

  • Modern copper-free Sonogashira protocols have been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts. These often use palladium complexes with more specialized ligands and may require a different base, such as an amine base like triethylamine (Et₃N) or piperidine.[9]

Table 2: Comparison of Palladium Catalysts for Sonogashira Coupling of Dihalo-aromatics

Catalyst SystemBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Reference(s)
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHF / DMFRT - 602-16High (often >90)[1][2]
Pd(OAc)₂ / PPh₃ / CuIPiperidineDMF80-1003-5High[2]
PdCl₂(dppf) / CuIEt₃N / K₂CO₃Acetonitrile801285-95[1]
Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[10]
Buchwald-Hartwig Amination: Forming C–N Bonds

This reaction is a cornerstone for synthesizing arylamines, which are prevalent motifs in pharmaceuticals. The catalyst system almost invariably consists of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand.

Causality of Catalyst Choice:

  • The efficiency of the Buchwald-Hartwig amination is critically dependent on the ligand. First-generation catalysts using simple phosphines were limited in scope. The development of biaryl phosphine ligands by the Buchwald group (e.g., XPhos, SPhos, RuPhos, BrettPhos ) revolutionized the field.[11][12]

  • These ligands excel for several reasons: their steric bulk facilitates the final reductive elimination step to release the product, and their electron-donating nature promotes the initial oxidative addition.[6][13]

  • For challenging substrates like dihalopyridines, catalyst systems using Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos or SPhos are generally preferred. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine.[2][14]

  • Selective mono-amination is often achievable by controlling the stoichiometry of the amine (using ~1 equivalent) and leveraging the deactivating effect of the first introduced amino group on the second C-I bond.

Table 3: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Dihalo-aromatics

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Reference(s)
Pd(OAc)₂XPhosK₃PO₄ / Cs₂CO₃Toluene / Dioxane100-11012-24High[2]
Pd₂(dba)₃SPhosNaOt-BuToluene80-11012-24High[1]
Pd₂(dba)₃XPhosNaOt-BuToluene110-12024Moderate-Good[15]
Pd(OAc)₂RuPhosNaOt-BuToluene10018High[1]

Visualizing the Process: Workflows and Mechanisms

Understanding the logical flow of an experiment and the underlying catalytic cycle is crucial for troubleshooting and optimization.

Experimental Workflow

The following diagram outlines a generalized workflow for performing a comparative study of palladium catalysts for a diiodopyridine coupling reaction.

G cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis & Purification prep_reagents Prepare & Degas Reagents/Solvents setup_rxn Set up Reactions (Substrate, Base, Ligand, Pd Precursor) prep_reagents->setup_rxn add_coupling_partner Add Coupling Partner (Boronic Acid, Alkyne, Amine) setup_rxn->add_coupling_partner heat_stir Heat & Stir under Inert Atmosphere add_coupling_partner->heat_stir monitor_rxn Monitor Progress (TLC, LC-MS) heat_stir->monitor_rxn workup Aqueous Workup & Extraction monitor_rxn->workup purify Purify Product (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) & Calculate Yield purify->characterize caption Generalized workflow for a cross-coupling experiment.

Caption: Generalized workflow for a cross-coupling experiment.

Generalized Catalytic Cycle (Suzuki-Miyaura Example)

All three coupling reactions proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) couple. The diagram below illustrates the cycle for a Suzuki-Miyaura reaction.

Suzuki_Cycle cluster_legend Key Steps pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂(I) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (R¹-I) transmetal_complex [R¹-Pd(II)L₂(R²)] oa_complex->transmetal_complex Transmetalation (R²-B(OH)₂, Base) transmetal_complex->pd0 Reductive Elimination product Product (R¹-R²) transmetal_complex->product R¹-R² product_complex R¹-Pd(II)L₂(R²) reagents Diiodopyridine (R¹-I) + Boronic Acid (R²-B(OH)₂) + Base reagents->oa_complex oa Oxidative Addition tm Transmetalation re Reductive Elimination caption Generalized catalytic cycle for Suzuki-Miyaura coupling.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 3-Fluoro-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-2,4-diiodopyridine is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom and two iodine atoms on the pyridine ring, makes it a versatile building block in the synthesis of novel bioactive molecules. The precise arrangement of these halogens allows for selective functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. Given its role as a critical starting material, ensuring the purity of this compound is paramount to the success of subsequent synthetic steps and the quality of the final product. This guide provides an in-depth comparison of the most effective analytical techniques for assessing the purity of this compound, complete with experimental protocols and supporting data to aid researchers in achieving reliable and reproducible results.

The primary route for the synthesis of this compound and related compounds often involves multi-step sequences that can introduce various impurities.[1][2][3] These can include unreacted starting materials, regioisomers, and byproducts from side reactions. Therefore, a robust analytical strategy is essential to identify and quantify these impurities, ensuring that the material meets the stringent purity requirements for its intended application.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required level of accuracy, and the available instrumentation. For a crystalline solid like this compound, a multi-pronged approach combining chromatographic and spectroscopic techniques, along with a fundamental physical property measurement, provides the most comprehensive assessment of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] For this compound, a reversed-phase HPLC method with UV detection is the most suitable approach.

Causality of Experimental Choices:

  • Reversed-Phase C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for retaining the moderately polar this compound and separating it from both more polar and less polar impurities.

  • Mobile Phase: A mixture of acetonitrile and water provides a good polarity range for eluting the compound and its potential impurities. The addition of a small amount of acid, such as phosphoric acid, helps to protonate the pyridine nitrogen, leading to sharper peaks and improved chromatographic performance.[5]

  • UV Detection: The aromatic pyridine ring of the analyte exhibits strong UV absorbance, making UV detection a sensitive and reliable method for quantification.[6] A wavelength of 255 nm is a good starting point for detecting pyridine derivatives.[5]

Self-Validating System: The HPLC method's validity is confirmed by its ability to separate the main component from potential impurities, which would appear as distinct peaks in the chromatogram. The area of each peak is directly proportional to the concentration of the corresponding component, allowing for accurate quantification of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an indispensable tool for confirming the structure of the synthesized compound and for identifying and quantifying impurities.[7][8][9][10] Its power lies in its ability to provide detailed information about the chemical environment of each proton in the molecule.

Causality of Experimental Choices:

  • ¹H NMR: This is the most common NMR experiment and is highly sensitive. The chemical shift, splitting pattern, and integration of the signals provide a unique fingerprint of the molecule.

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for organic compounds and is suitable for this compound.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample. This allows for the precise determination of the purity of the analyte by comparing the integral of a specific analyte signal to the integral of a known signal from the standard.

Self-Validating System: The presence of unexpected signals in the ¹H NMR spectrum is a direct indication of impurities. By integrating the signals of the main compound and the impurities, a quantitative measure of purity can be obtained.

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined physical property.[11] The presence of impurities will typically cause a depression and broadening of the melting point range. This makes melting point analysis a simple yet effective method for a preliminary assessment of purity.

Causality of Experimental Choices:

  • Capillary Method: This is the most common and reliable method for determining the melting point of a small amount of sample.

  • Slow Heating Rate: A slow and controlled heating rate is crucial for obtaining an accurate melting point range.

Self-Validating System: A sharp melting point that corresponds to the literature value is a strong indicator of high purity. Conversely, a broad and depressed melting point is a clear sign of the presence of impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Prepare Sample Solution (1 mg/mL in Acetonitrile) hplc_system Equilibrate HPLC System s_prep->hplc_system m_prep Prepare Mobile Phase (Acetonitrile/Water with 0.1% Phosphoric Acid) m_prep->hplc_system inject Inject Sample hplc_system->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (255 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (% Area) integration->calculation

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile:water containing 0.1% phosphoric acid. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 255 nm

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample solution and record the chromatogram for a sufficient time to allow for the elution of all components.

  • Data Processing: Integrate the area of all peaks in the chromatogram. Calculate the purity of the this compound as the percentage of the area of the main peak relative to the total area of all peaks.

¹H NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis s_prep Dissolve Sample (5-10 mg in 0.7 mL CDCl₃) add_tms Add TMS (Internal Standard) s_prep->add_tms nmr_tube Transfer to NMR Tube add_tms->nmr_tube acquire Acquire ¹H NMR Spectrum nmr_tube->acquire process Process Spectrum (Phase & Baseline Correction) acquire->process integrate Integrate Signals process->integrate assign Assign Peaks & Identify Impurities integrate->assign

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of CDCl₃ containing TMS in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis:

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals in the spectrum.

    • Compare the observed chemical shifts and coupling constants with the expected values for this compound.

    • Identify any signals that do not correspond to the product as impurities.

    • Calculate the purity by comparing the integral of the product signals to the integrals of the impurity signals.

Melting Point Analysis Protocol

MP_Workflow cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_data Data Analysis s_prep Grind Sample to a Fine Powder pack Pack into Capillary Tube s_prep->pack insert Insert into Apparatus pack->insert heat Heat Slowly insert->heat observe Observe Melting Range heat->observe record Record Melting Range observe->record compare Compare with Literature Value record->compare

Instrumentation:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry, synthesized this compound.

  • Packing: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Data Presentation and Comparison

The following tables present representative data for a sample of synthesized this compound, comparing it with a high-purity standard and a sample containing common impurities.

Table 1: HPLC Data Comparison

CompoundRetention Time (min)Peak Area (%)
High-Purity Standard
This compound5.2>99.5
Synthesized Sample (Good Purity)
3-Fluoro-4-iodopyridine (Impurity A)3.80.8
This compound5.299.1
Unidentified Impurity6.50.1
Synthesized Sample (Low Purity)
3-Fluoro-4-iodopyridine (Impurity A)3.84.5
This compound5.292.3
Regioisomer (Impurity B)5.52.1
Other Impuritiesvarious1.1

Table 2: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Compoundδ (ppm)MultiplicityJ (Hz)Assignment
This compound 8.15d5.2H-6
7.50dd8.8, 5.2H-5
Impurity A (3-Fluoro-4-iodopyridine) 8.20d5.0H-6
7.95d2.5H-2
7.30dd8.5, 5.0H-5

Table 3: Melting Point Data Comparison

SampleMelting Point Range (°C)Observations
High-Purity Standard 87 - 88Sharp, clear melt
Synthesized Sample (Good Purity) 86 - 88Mostly sharp, slight discoloration
Synthesized Sample (Low Purity) 82 - 86Broad range, significant discoloration

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires a combination of analytical techniques. HPLC provides excellent quantitative data on the presence of impurities, while ¹H NMR confirms the structure of the desired product and allows for the identification of structurally related impurities. Melting point analysis serves as a rapid and straightforward preliminary check of purity. By employing these methods in a complementary fashion, researchers and drug development professionals can confidently ascertain the quality of their synthesized material, ensuring its suitability for downstream applications and contributing to the overall success of their research and development endeavors.

References

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  • SpectraBase. (n.d.). 3-FLUORO-2-IODOPYRIDINE - Optional[13C NMR] - Chemical Shifts. [Link]

  • Zhang, W., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 4(5), 8963-8969. [Link]

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A Theoretical and Experimental Guide to the Reactivity of 3-Fluoro-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, halogenated pyridines serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and agrochemicals.[1] Among these, 3-Fluoro-2,4-diiodopyridine stands out as a trifunctionalized scaffold offering multiple reaction sites. Understanding the inherent reactivity of this molecule is paramount for its strategic incorporation into synthetic routes. This guide provides a comprehensive analysis of the theoretical principles governing the reactivity of this compound, supported by experimental data from analogous systems, to offer a predictive framework for its functionalization.

Theoretical Reactivity Profile: A Computational Perspective

While specific density functional theory (DFT) calculations for this compound are not extensively reported in the literature, we can construct a robust theoretical model of its reactivity by extrapolating from computational studies on related halogenated pyridines and fundamental electronic principles.[2][3] The reactivity of this molecule is dictated by the interplay of the electron-withdrawing nature of the pyridine nitrogen and the distinct electronic and steric effects of the fluoro and iodo substituents.

Electronic Landscape and Bond Properties

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6).[4] The substituents on this compound further modulate this electronic landscape:

  • Fluorine at C3: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I), further decreasing the electron density of the pyridine ring. This effect is most pronounced at the adjacent C2 and C4 positions.

  • Iodine at C2 and C4: Iodine is less electronegative than fluorine and can exhibit both inductive (-I) and weak resonance (+M) effects. However, the dominant characteristic of the carbon-iodine bond in the context of cross-coupling reactions is its lability, which is related to its bond dissociation energy (BDE).[5][6]

Theoretical calculations on halo-heterocycles have shown that C-I bonds have significantly lower BDEs compared to C-F, C-Cl, and C-Br bonds, making them the preferred sites for oxidative addition in palladium-catalyzed cross-coupling reactions.[7]

Table 1: Calculated Bond Dissociation Energies (BDEs) of Representative Halogenated Aromatics

BondBDE (kcal/mol)
C-F (in Fluorobenzene)~123
C-Cl (in Chlorobenzene)~96
C-Br (in Bromobenzene)~81
C-I (in Iodobenzene)~65

Data extrapolated from general BDE tables.[5][6]

Based on these principles, the C-I bonds at the C2 and C4 positions of this compound are the most likely sites for reaction in transition-metal-catalyzed cross-couplings.

Regioselectivity in Cross-Coupling Reactions

Predicting which of the two C-I bonds will react preferentially is more nuanced and depends on a combination of electronic and steric factors.

  • Electronic Effects: The C4 position is para to the electron-withdrawing nitrogen atom, which generally enhances its reactivity towards oxidative addition in Pd-catalyzed couplings. DFT calculations on 2,4-dichloropyrimidines have confirmed that oxidative addition of a Pd(0) complex is strongly favored at the C4 position over the C2 position.[8] This preference is attributed to the greater stabilization of the transition state at the C4 position.

  • Steric Effects: The C2 position is sterically more hindered due to its proximity to the nitrogen atom and the adjacent fluorine at C3. This steric hindrance can disfavor the approach of a bulky palladium catalyst.

Therefore, theoretical considerations strongly suggest that the C-I bond at the C4 position is the more reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.

G cluster_reactivity Predicted Reactivity in Cross-Coupling C4_Iodo C4-Iodo Bond (More Reactive) C2_Iodo C2-Iodo Bond (Less Reactive) Catalyst Pd(0) Catalyst Catalyst->C4_Iodo Favored Oxidative Addition (Electronic & Steric Factors) Catalyst->C2_Iodo Disfavored Oxidative Addition (Steric Hindrance)

Caption: Predicted regioselectivity in Pd-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the three halogen substituents, makes this compound a potential substrate for nucleophilic aromatic substitution (SNAr). In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form a Meisenheimer complex. The stability of this intermediate determines the reaction's feasibility and regioselectivity.

  • Leaving Group Ability: In SNAr reactions on activated aromatic systems, the leaving group ability often follows the order F > Cl > Br > I.[9] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the transition state leading to the Meisenheimer complex.

  • Position of Attack: Nucleophilic attack is favored at positions that can best stabilize the negative charge of the Meisenheimer complex, which are typically the positions ortho and para to the ring nitrogen. In this compound, the C2 and C4 positions are activated by the nitrogen.

Given that the C-F bond is generally a better leaving group in SNAr than the C-I bond, it is theoretically possible to displace the fluorine atom with a strong nucleophile. However, the presence of two labile iodine atoms, which can undergo side reactions, complicates this prediction. Experimental validation is crucial to determine the outcome of SNAr reactions on this substrate.

Comparison with Experimental Data and Alternative Scaffolds

While experimental data specifically for this compound is scarce, we can draw valuable comparisons from studies on structurally similar compounds.

Regioselectivity in Dihalogenated Pyridines

Experimental studies on the cross-coupling of 2,4-dihalopyrimidines consistently show a strong preference for reaction at the C4 position.[8][10] This aligns with our theoretical prediction for this compound. For instance, in Suzuki couplings of 2,4-dichloropyrimidines, the C4-substituted product is almost exclusively formed.[8] This C4 selectivity is a general trend in the cross-coupling of dihalopyridines and related heterocycles.

Table 2: Comparison of Reactivity in Dihalogenated Heterocycles

SubstrateReaction TypeMajor ProductReference
2,4-DichloropyrimidineSuzuki CouplingC4-Arylation[8]
2,4-DichloropyrimidineC-S CouplingC2-Thiolation (with specific ligands)[10]
3-Bromo-2-fluoro-4-iodopyridine(Predicted) Cross-CouplingC4-Functionalization[11] (by analogy)

It is noteworthy that some specialized ligand systems have been developed to invert the conventional regioselectivity, enabling C2-selective cross-coupling of 2,4-dihalopyrimidines.[10] This highlights the potential to control the reactivity of this compound through careful selection of reaction conditions.

Experimental Protocols for Selective Functionalization

Based on the theoretical analysis and data from related systems, we propose the following experimental approaches for the selective functionalization of this compound.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

This protocol is designed to selectively functionalize the C4 position, leveraging its higher reactivity.

  • Reactants: this compound (1.0 equiv.), Arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.05 equiv.), Na₂CO₃ (2.0 equiv.).

  • Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1).

  • Procedure:

    • To a degassed solution of this compound and the arylboronic acid in the solvent mixture, add the palladium catalyst and base.

    • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Caption: Workflow for C4-selective Suzuki coupling.

Protocol 2: C2-Selective Sonogashira Coupling (Hypothetical)

Achieving C2 selectivity would likely require a specialized ligand that can overcome the steric hindrance at this position.

  • Reactants: this compound (1.0 equiv.), Terminal alkyne (1.2 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), CuI (0.04 equiv.), Triethylamine (3.0 equiv.).

  • Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) may favor reaction at the less reactive C2 site.

  • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • To a solution of this compound, the terminal alkyne, and the palladium/copper catalysts in the chosen solvent, add the triethylamine.

    • Stir the reaction at room temperature or with gentle heating under an inert atmosphere.

    • Monitor the reaction progress and work up as described in Protocol 1.

Conclusion and Future Outlook

The reactivity of this compound is governed by a delicate balance of electronic and steric effects. Theoretical predictions, supported by experimental evidence from analogous systems, strongly indicate that the C4 position is the most reactive site for palladium-catalyzed cross-coupling reactions. This inherent regioselectivity provides a reliable platform for the synthesis of 4-substituted-3-fluoro-2-iodopyridines, which can then be further functionalized at the C2 position.

Future research should focus on obtaining direct experimental and computational data for this compound to validate these predictions. Furthermore, the development of novel catalytic systems to control and even invert the regioselectivity of its functionalization will unlock the full potential of this versatile building block in the synthesis of novel bioactive molecules. The exploration of its reactivity in nucleophilic aromatic substitution reactions also remains a promising area for investigation.

References

  • Kumar, S. et al. (2014). European Journal of Medicinal Chemistry, 84, 687-697.
  • Willard, B. & Kozlowski, M. (2025). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Fall 2025.
  • ResearchGate. (n.d.). Experimental and DFT Structure Investigation of Pyridine Interaction with Dihalogen Molecules, UV–Visible, Cyclic Voltammetry and Hirshfeld Surface Analysis. Retrieved from [Link]

  • Martin, P. A. (1987).
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  • Theoretical and Computational Chemistry. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
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  • Dodds, A. W., & Sim, R. B. (1984). The effects of iodine and thiol-blocking reagents on complement component C2 and on the assembly of the classical-pathway C3 convertase. Biochemical Journal, 219(1), 379-386.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 3-Fluoro-2,4-diiodopyridine (CAS No. 153035-06-4). As a di-iodinated and fluorinated pyridine derivative, this compound requires specific handling protocols to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established safety principles for managing halogenated heterocyclic compounds.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While specific toxicity data for this exact compound is limited, the hazards can be inferred from its chemical structure and data on similar halogenated pyridines. The primary concerns are its corrosive nature and the environmental impact of halogenated waste.

Similar compounds are classified as causing skin corrosion or irritation, serious eye damage, and potential respiratory irritation.[1][2][3][4][5][6] The Safety Data Sheet (SDS) for the closely related 3-Fluoro-4-iodopyridine, for instance, indicates it can cause severe skin burns and eye damage.[1][3] Therefore, a conservative and cautious approach is mandatory.

Table 1: Hazard Profile of Halogenated Pyridines

Hazard Type Description Rationale for Disposal Protocol
Skin Corrosion/Irritation Direct contact can cause irritation or chemical burns.[1][2][3] Prevents exposure during handling and disposal. Mandates the use of specific personal protective equipment (PPE).
Serious Eye Damage Can cause severe and potentially irreversible damage to the eyes upon contact.[1][2] Justifies the need for stringent eye and face protection.
Environmental Hazard Halogenated organic compounds can persist in the environment and form harmful byproducts if not disposed of correctly.[7][8] Prohibits disposal via standard drains. Requires incineration at specialized facilities.[7][9]

| Combustion Byproducts | Thermal decomposition can release highly toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen iodide (HI), and nitrogen oxides (NOx).[2][5][10] | Necessitates disposal via a licensed hazardous waste facility equipped with afterburners and scrubbers to neutralize these gases.[7][11] |

Essential Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the proper PPE is selected and worn correctly. The goal is to create a complete barrier between the researcher and the hazardous material.

Table 2: Required PPE for Handling this compound Waste

Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (Nitrile is a common choice, but consult your institution's glove selection guide for halogenated organics).[12] To prevent skin contact and absorption.
Eye/Face Protection Chemical safety goggles. A face shield should be worn over goggles when there is a risk of splashing.[3] To protect eyes from splashes and solid particulates. The face shield offers a broader layer of protection.
Body Protection A flame-resistant lab coat.[12] To protect skin and personal clothing from contamination.

| Respiratory Protection | Not typically required for handling small quantities in a certified chemical fume hood. However, if dust is generated, a P3 respirator cartridge is recommended.[3] | To prevent inhalation of airborne particles. |

The Core Protocol: Waste Segregation and Collection

The cardinal rule for disposing of this compound is that it must be treated as halogenated organic waste . It must never be poured down the drain or mixed with general trash.[12]

Step 1: Designate a Proper Waste Container

  • Select the Right Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[12][13]

  • Ensure Integrity: The container must be in good condition, free of cracks or leaks, and have a cap that seals tightly to be vapor-tight and spill-proof.[13][14]

Step 2: Label the Container Before Use

  • Timing is Critical: The waste container must be labeled before the first drop of waste is added.[8][14]

  • Content Requirements: The label must be a university or company-approved "Hazardous Waste" tag.[8] It must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (do not use abbreviations or formulas).[14]

    • If it's a solution, list all components and their approximate percentages (e.g., "Methylene Chloride: ~95%, this compound: ~5%").

    • The relevant hazard classifications (e.g., "Corrosive," "Toxic," "Environmental Hazard").

Step 3: Segregate Waste Streams - The Principle of Incompatibility

  • Halogenated vs. Non-Halogenated: This is the most critical segregation. Halogenated waste is significantly more expensive and complex to dispose of due to the need for specialized incineration.[8][15] Mixing it with non-halogenated solvents contaminates the entire volume, increasing costs and environmental burden.

  • Avoid Incompatibles: Keep the waste container for this compound separate from:

    • Strong oxidizing agents.[2][5]

    • Strong acids and bases.[13][16]

    • Aqueous waste streams.

    • Reactive metals or hydrides.

Step 4: Accumulating Waste

  • Solid Waste: Collect unadulterated solid this compound or grossly contaminated items (like weigh boats or spatulas) in a designated solid waste container, clearly labeled as "Halogenated Organic Solid Waste" with the chemical name.

  • Contaminated Labware: Items like gloves, bench paper, and pipette tips that are lightly contaminated should be placed in a sealed, labeled plastic bag and then into a solid waste container.

  • Solutions: Unused solutions or reaction mixtures containing the compound should be added to the designated liquid halogenated waste container.

  • Location: All waste containers must be kept in a designated Satellite Accumulation Area (SAA) within the lab, which should include secondary containment (e.g., a plastic tub) to contain any potential leaks.[8] The container lid must remain closed at all times except when waste is being actively added.[8][14]

Disposal Workflow: A Visual Guide

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_type Waste Characterization cluster_disposal_path Disposal Action start Generate this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Pre-Label 'Halogenated Waste' Container ppe->container is_solid Is the waste solid or a contaminated item? container->is_solid is_liquid Is the waste a liquid solution? is_solid->is_liquid No solid_waste Place in Labeled 'Halogenated Solid Waste' Container is_solid->solid_waste Yes liquid_waste Pour into Labeled 'Halogenated Liquid Waste' Container in Fume Hood is_liquid->liquid_waste Yes final_disposal Store Container in SAA with Secondary Containment. Keep Lid Closed. Arrange for Pickup by EHS. solid_waste->final_disposal liquid_waste->final_disposal

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Fluoro-2,4-diiodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Fluoro-2,4-diiodopyridine. The focus is on the selection and use of appropriate Personal Protective Equipment (PPE), along with operational and disposal plans to ensure a safe laboratory environment. This document is designed to be a trusted resource, offering in-depth technical guidance that goes beyond standard protocols.

Understanding the Hazard: A Proactive Approach to Safety

Key Physicochemical Properties (based on analogs):

PropertyObservationImplication for Handling
Physical State Crystalline Solid / Powder[1][2]Potential for aerosolization; dust inhalation is a primary exposure route.
Melting Point 85-89 °C (for 3-Fluoro-4-iodopyridine)[1]Stable at room temperature, but heating can increase volatility.
Reactivity Reacts with strong oxidizing agents.[2]Avoid co-storage and mixing with incompatible chemicals.
Solubility Information not widely available, but likely soluble in organic solvents.Handling in solution requires chemical-resistant gloves and splash protection.

Core Principles of Personal Protective Equipment (PPE) Selection

The selection of PPE for handling this compound is guided by the principle of multi-layer protection, addressing all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).

Dermal Protection: Beyond the Lab Coat

Standard lab coats alone are insufficient. A multi-layered approach to dermal protection is essential.

  • Primary Layer: Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling pyridine-based compounds.[9][10] Given the di-iodinated nature of the molecule, it is prudent to double-glove, especially during procedures with a higher risk of splashing. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.[11]

  • Secondary Layer: Flame-Resistant Lab Coat: A flame-resistant lab coat that extends below the knee should be worn at all times.[12] It should be fully buttoned with the cuffs tucked into the outer gloves.[11]

  • Tertiary Layer (Task-Specific): Chemical-Resistant Apron: For tasks involving larger quantities or a significant splash hazard, a chemical-resistant apron worn over the lab coat is advised.[11]

  • Footwear: Closed-toe shoes are mandatory.[11][12] For extensive handling, chemical-resistant shoe covers should be considered.

Ocular Protection: A Non-Negotiable Barrier
  • Chemical Splash Goggles: Standard safety glasses are inadequate as they do not protect against splashes.[11] Chemical splash goggles that form a seal around the eyes are required.[12][13]

  • Face Shield: When handling larger quantities, working with heated solutions, or performing any operation under positive or negative pressure, a face shield must be worn in conjunction with chemical splash goggles.[12][13]

Respiratory Protection: Safeguarding Against Inhalation

All work with this compound solid or its solutions must be conducted within a certified chemical fume hood.[9][10] The fume hood provides the primary barrier against inhalation of dust or vapors. In the event of a spill or fume hood failure, appropriate respiratory protection is critical.

  • Respirator: A NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (P100) should be available.[11] All personnel who may need to use a respirator must be properly fit-tested and trained in its use.[11]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling minimizes the risk of exposure.

Preparation and Pre-Handling Checklist
  • Designated Area: All work with this compound should be performed in a designated area within a chemical fume hood.[6][8]

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the airflow is adequate.[6]

  • Gather Materials: Have all necessary equipment, including spatulas, glassware, and waste containers, inside the fume hood before starting work.

  • PPE Donning: Put on all required PPE in the correct order: inner gloves, lab coat, shoe covers (if needed), outer gloves, safety goggles, and face shield (if needed).

Handling the Solid Compound
  • Weighing: Weigh the solid compound within the fume hood. If a balance is not available inside the hood, use a tared, sealed container to transport the material to the balance.

  • Transfer: Use a spatula to transfer the solid. Avoid creating dust. If the material is a fine powder, consider wetting it with a small amount of an appropriate solvent to minimize aerosolization.

Handling Solutions
  • Dissolution: Add the solid to the solvent slowly while stirring. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of spills.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the safety protocol.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, paper towels) should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.

Decontamination
  • Glassware: Rinse contaminated glassware with an appropriate solvent (e.g., acetone, ethanol) in the fume hood. The rinsate should be collected as hazardous waste.

  • Work Surfaces: Decontaminate the work surface in the fume hood with a suitable solvent and absorbent pads. Dispose of the pads as solid hazardous waste.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Inhalation Move the person to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or outside the fume hood, alert others and contact the institutional safety office. For small spills within the fume hood, use a chemical spill kit with an absorbent material appropriate for organic compounds.

Visualization of Safety Protocols

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_protection Protection Route cluster_ppe Required PPE Start Handling this compound Hazard Potential for: - Skin/Eye Corrosion - Inhalation of Dust - Splashes Start->Hazard Dermal Dermal Hazard->Dermal Ocular Ocular Hazard->Ocular Respiratory Respiratory Hazard->Respiratory Dermal_PPE Double Nitrile Gloves Flame-Resistant Lab Coat (Chemical Apron for high risk) Dermal->Dermal_PPE Ocular_PPE Chemical Splash Goggles (Face Shield for high risk) Ocular->Ocular_PPE Respiratory_PPE Chemical Fume Hood (Respirator for emergencies) Respiratory->Respiratory_PPE

Caption: PPE selection workflow for handling this compound.

Handling and Disposal Workflow

Handling_Disposal cluster_handling Handling Protocol cluster_disposal Disposal Protocol Prep Preparation: - Don all PPE - Work in fume hood Weigh Weighing Solid: - Minimize dust - Use sealed container Prep->Weigh Solution Making Solution: - Slow addition to solvent - Use syringe for transfers Weigh->Solution Segregate Segregate Waste: - Solid - Liquid - Sharps Solution->Segregate After Use Decon Decontaminate: - Glassware - Work surfaces Segregate->Decon Collect Collect Waste: - Labeled, sealed containers Decon->Collect

Caption: Workflow for handling and disposal of this compound.

References

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Aliport. [Link]

  • 2-Fluoro-4-iodopyridine. (n.d.). PubChem. [Link]

  • Proper Dress and PPE / Lab Safety Video Part 1. (2014). NCBioNetwork. [Link]

  • Iodinations: Standard Operating Procedures. (n.d.). The University of Vermont. [Link]

  • Iodine-125 Handling Precautions. (n.d.). Stanford University. [Link]

  • Iodine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.